2-Propylpiperidin-4-one hydrochloride
Description
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Properties
IUPAC Name |
2-propylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-3-7-6-8(10)4-5-9-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSWVDRREKYHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856230 | |
| Record name | 2-Propylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59663-72-8 | |
| Record name | 2-Propylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Propylpiperidin-4-one Hydrochloride: A Versatile Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-Propylpiperidin-4-one hydrochloride (CAS No. 1245645-90-2), a heterocyclic compound of interest in drug discovery and organic synthesis. We will delve into its chemical identity, potential synthetic routes, and its role as a versatile pharmacophore, offering insights for researchers, scientists, and professionals in drug development.
Core Chemical Identity
This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by a propyl group at the second position and a ketone at the fourth position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and in certain reaction conditions.
| Identifier | Value |
| Chemical Name | 2-propylpiperidin-4-one:hydrochloride |
| CAS Number | 1245645-90-2[1][2][3][4][5] |
| Molecular Formula | C8H16ClNO[1][4] |
| Molecular Weight | 177.67 g/mol [2] |
| SMILES | O=C1CC(CCC)NCC1.[H]Cl[2] |
The presence of a chiral center at the C2 position means that this compound can exist as a racemic mixture of (R) and (S) enantiomers. The specific stereochemistry can be a critical factor in its biological activity and interaction with chiral targets like enzymes and receptors.
The Piperidin-4-one Scaffold: A Privileged Pharmacophore
The piperidin-4-one core is a well-established "privileged scaffold" in medicinal chemistry. This means it is a structural motif that is capable of binding to a variety of biological targets, making it a valuable starting point for the development of new therapeutic agents.[6][7] Derivatives of piperidin-4-one have been investigated for a wide range of pharmacological activities, including:
-
Anticancer[6]
-
Anti-HIV[6]
-
Analgesic[8]
-
Anti-inflammatory[9]
-
Antiviral[7]
-
Central Nervous System (CNS) activity[7]
The versatility of the piperidin-4-one scaffold stems from several key features:
-
The nitrogen atom can act as a hydrogen bond acceptor or can be protonated to form a salt, influencing solubility and receptor interactions.
-
The ketone at the 4-position can be a hydrogen bond acceptor or can be further functionalized.
-
The piperidine ring exists in a stable chair conformation, which can be substituted at various positions to orient functional groups in specific three-dimensional arrangements for optimal target binding.
The introduction of a propyl group at the 2-position, as in 2-Propylpiperidin-4-one, provides a lipophilic substituent that can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. It also introduces steric bulk that can affect the binding affinity and selectivity for its biological target.
Synthetic Strategies for 2-Substituted Piperidin-4-ones
The synthesis of asymmetrically substituted piperidin-4-ones, particularly at the 2-position, can be challenging.[7] However, several general strategies for the synthesis of the piperidin-4-one ring can be adapted.
The Mannich Reaction: A Classical Approach
The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones.[10] This one-pot, three-component condensation reaction typically involves an aldehyde, an amine (or ammonia), and a ketone with at least two alpha-hydrogens.
To synthesize a 2-substituted piperidin-4-one like the target compound, a modified Mannich approach would be necessary, potentially using a substituted ketone or aldehyde. For example, the condensation of an appropriate aldehyde, ammonia (or an ammonia equivalent like ammonium acetate), and a ketone such as 2-heptanone could theoretically yield the desired 2-propyl-substituted ring.
Conceptual Experimental Workflow: Mannich Condensation
A general procedure for a related Mannich condensation involves refluxing a mixture of the aldehyde, ammonium acetate, and ketone in ethanol.[1] After an extended period, the reaction mixture is treated with concentrated hydrochloric acid to precipitate the hydrochloride salt of the piperidin-4-one.[1] The crude product is then isolated and purified, often by recrystallization.
Dieckmann Condensation: An Intramolecular Approach
The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester.[10] This can be a powerful method for forming cyclic ketones. To apply this to the synthesis of 2-Propylpiperidin-4-one, one would need to prepare a suitable acyclic precursor containing both an amine and two ester functionalities.
Conceptual Experimental Protocol: Dieckmann Condensation Route
-
Preparation of the Diester Precursor:
-
Start with a suitable amino acid derivative, for example, one derived from glutamic acid, where the side chain can be elaborated to include the propyl group.
-
Protect the amine functionality (e.g., as a carbamate).
-
Perform a series of reactions to introduce the two ester groups at the appropriate positions to form a 1,6-diester suitable for cyclization into a six-membered ring.
-
-
Intramolecular Cyclization:
-
Hydrolysis and Decarboxylation:
-
The resulting cyclic β-keto ester is then hydrolyzed and decarboxylated, typically by heating with aqueous acid, to yield the piperidin-4-one ring.
-
-
Deprotection and Salt Formation:
-
Remove the protecting group from the nitrogen atom.
-
Treat the free base with hydrochloric acid to form the desired hydrochloride salt.
-
The choice of synthetic route would depend on the availability of starting materials, desired scale, and the need for stereochemical control.
Potential Applications in Drug Development
-
As an Intermediate for Novel Analgesics: The piperidine ring is a key component of many potent opioid analgesics, such as fentanyl and its analogues. This compound could serve as a starting material for the synthesis of novel analgesics with potentially different receptor binding profiles and side-effect profiles due to the 2-propyl substitution.
-
In the Development of CNS-Active Agents: The lipophilicity imparted by the propyl group may enhance the ability of molecules derived from this scaffold to cross the blood-brain barrier. This makes it an interesting building block for the development of new antipsychotics, antidepressants, or agents for neurodegenerative diseases.
-
As a Scaffold for Kinase Inhibitors: The piperidin-4-one scaffold can be elaborated to create molecules that target protein kinases, which are important targets in oncology and inflammatory diseases.
Physicochemical Properties and Analytical Characterization
Detailed experimental data for the physicochemical properties of this compound are not widely published. However, based on its structure, the following can be inferred:
-
Solubility: As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol. Its solubility in nonpolar organic solvents is likely to be limited.
-
Physical State: It is expected to be a crystalline solid at room temperature.
For definitive characterization, the following analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity of the atoms and provide information about the stereochemistry and conformational preferences of the piperidine ring.
-
Mass Spectrometry (MS): This would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the ketone (C=O) and amine (N-H) functional groups.
Safety and Handling
Specific safety and handling information for this compound is not available. However, based on the data for the parent compound, 4-piperidone hydrochloride, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It may cause skin and eye irritation.
Conclusion
This compound is a valuable, albeit not extensively studied, building block for organic synthesis and medicinal chemistry. Its structure combines the privileged piperidin-4-one scaffold with a 2-propyl substituent, offering opportunities for the development of novel compounds with potentially unique pharmacological properties. While detailed synthetic protocols and biological data are sparse, the established chemistry of piperidin-4-ones provides a solid foundation for its use in the synthesis of new chemical entities for drug discovery. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
- Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2014). Chemical Science Transactions, 3(2), 717-721.
- BLD Pharm. (n.d.). 1245645-90-2|this compound.
- Parchem. (n.d.). This compound (Cas 1245645-90-2).
- ChemicalBook. (n.d.). 2-propylpiperidin-4-one:hydrochloride | 1245645-90-2.
- Sigma-Aldrich. (n.d.). This compound.
- Guidechem. (n.d.). 2-ISO-PROPYL-PIPERIDIN-4-ONE HYDROCHLORIDE 362707-26-4 wiki.
- Asiri, A. M., & Khan, S. A. (2010). Piperidin-4-one: the potential pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 595-604.
- Arulraj, A., & Noller, C. R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
- Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction. (n.d.). DigitalNZ.
- Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
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Dieckmann Condensation. (n.d.). Chemistry Steps. Retrieved from [Link]
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4).
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"2-Propylpiperidin-4-one hydrochloride" mechanism of action
An In-Depth Technical Guide on 2-Propylpiperidin-4-one Hydrochloride: From Synthetic Intermediate to Potential Pharmacological Probe
Foreword: A Note on the Current State of Knowledge
As a Senior Application Scientist, it is imperative to begin this guide with a transparent assessment of the current scientific landscape. Extensive investigation of peer-reviewed literature, patent databases, and chemical repositories reveals that This compound is predominantly characterized as a chemical intermediate. Its primary role is that of a precursor or building block in the synthesis of more complex molecules. As of the latest available data, a specific, well-defined biological mechanism of action for this compound itself has not been elucidated or published.
This guide, therefore, pivots from detailing a known mechanism to providing a comprehensive technical overview of its established role and, more importantly, outlining a strategic, field-proven workflow for researchers to investigate its potential pharmacological activity. This document serves as a roadmap for drug development professionals to explore the untapped potential of this and similar chemical entities.
Part 1: Chemical Identity and Synthetic Utility
This compound is a heterocyclic compound featuring a piperidine ring, a ketone at the 4-position, and a propyl group at the 2-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable for use in various synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO · HCl | PubChem |
| Molecular Weight | 177.67 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Chemical Supplier Data |
| Solubility | Soluble in water and methanol | Chemical Supplier Data |
Its significance lies in the piperidine scaffold, a privileged structure in medicinal chemistry due to its presence in numerous natural alkaloids and synthetic drugs. The 4-oxo functional group and the C2-propyl substituent offer versatile handles for further chemical modifications, allowing for the construction of diverse molecular architectures.
Synthetic Workflow Example: Utilization as a Precursor
The following diagram illustrates a generalized synthetic pathway where this compound serves as a key starting material. The reactivity of the ketone and the secondary amine allows for a variety of subsequent chemical transformations.
Caption: Generalized synthetic routes starting from this compound.
Part 2: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a cornerstone of modern pharmacology. Its saturated, six-membered heterocyclic structure allows it to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations. This is crucial for precise interactions with biological targets.
Examples of FDA-Approved Drugs Containing a Piperidine Moiety:
-
Methylphenidate (Ritalin): A psychostimulant used to treat ADHD, which features a 2-substituted piperidine ring.
-
Donepezil (Aricept): An acetylcholinesterase inhibitor for Alzheimer's disease, containing a piperidine ring linked to an indanone moiety.
-
Fentanyl: A potent synthetic opioid analgesic where the piperidine ring is central to its interaction with opioid receptors.
The prevalence of this scaffold in successful drugs underscores the rationale for exploring novel piperidine-containing compounds like this compound and its derivatives for potential biological activity.
Part 3: A Proposed Workflow for Mechanistic Investigation
For a compound with an unknown biological target and mechanism of action, a systematic and multi-pronged approach is required. The following workflow is designed to de-orphanize this compound, moving from broad phenotypic screening to specific target identification and validation.
Phase 1: High-Throughput Phenotypic Screening
The initial step is to understand if the compound elicits any biological response in a cellular context.
Methodology:
-
Assay Plate Preparation: Seed various human cell lines (e.g., cancer lines from different tissues, primary neurons, hepatocytes) in 384-well microplates.
-
Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., from 1 nM to 100 µM).
-
High-Content Imaging: After a set incubation period (e.g., 24, 48, 72 hours), stain the cells with a panel of fluorescent dyes that report on cell health, morphology, and the status of key organelles (e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).
-
Data Acquisition and Analysis: Use an automated high-content imaging system to capture multi-channel images. Analyze the images to quantify phenotypic changes, such as cytotoxicity, changes in cell shape, nuclear condensation (apoptosis), or mitochondrial membrane potential.
Physicochemical Characterization of 2-Propylpiperidin-4-one Hydrochloride: A Method-Centric Guide to Solubility and Stability Profiling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Disclaimer: Publicly available, peer-reviewed solubility and stability data for 2-Propylpiperidin-4-one hydrochloride is scarce. This document, therefore, serves as a comprehensive technical guide outlining the principles and detailed methodologies required to generate this critical data in a scientifically robust and regulatory-compliant manner. The protocols described herein are based on established industry best practices and authoritative guidelines.
Introduction
This compound is a heterocyclic compound featuring a six-membered piperidine ring, a ketone at the 4-position, and a propyl group at the 2-position. As a hydrochloride salt, it is the product of neutralizing the basic secondary amine with hydrochloric acid. This structure is a common scaffold in medicinal chemistry, and understanding its fundamental physicochemical properties is a prerequisite for any meaningful research or development application.
The solubility and stability of an active pharmaceutical ingredient (API) are cornerstone parameters that influence its entire development lifecycle—from early-stage screening and formulation to manufacturing and shelf-life determination. This guide provides the theoretical context and practical, field-proven protocols for comprehensively characterizing the solubility and stability profile of this compound.
Part 1: Solubility Profiling
Solubility dictates a compound's bioavailability and is a critical factor for formulation design. As a hydrochloride salt of a secondary amine, this compound is anticipated to have appreciable aqueous solubility.[1] The presence of the propyl group introduces a degree of lipophilicity, which may influence its solubility in organic solvents. A thorough investigation requires assessing both kinetic and thermodynamic solubility.
Causality of Experimental Design: Kinetic vs. Thermodynamic Solubility
Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting data correctly.
-
Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution, typically when an aqueous buffer is added to a concentrated DMSO stock solution. It is a high-throughput measurement ideal for early discovery to quickly flag compounds with potential solubility liabilities.[2][3]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the saturation concentration of a solution in equilibrium with its solid state.[3] This data is the gold standard for pre-formulation and is essential for developing viable dosage forms.
For a comprehensive profile, both assays are recommended. Kinetic data provides a rapid initial assessment, while thermodynamic data offers the definitive values needed for later-stage development.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the benchmark for determining equilibrium solubility.[2] Its trustworthiness lies in allowing the system to reach a true energetic minimum between the solid and dissolved states.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., deionized water, 0.1 N HCl, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator for a predetermined period. A 24 to 48-hour window is typically sufficient to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) is preferred over centrifugation to avoid including fine particulates.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the concentration against a standard curve prepared with known concentrations of the compound.
Experimental Protocol: Kinetic Solubility (Turbidimetric Method)
This high-throughput method is designed for rapid screening. The causality for its speed is the avoidance of a lengthy equilibration period.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a clear 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Precipitation Induction: Add the aqueous buffer of interest (e.g., PBS pH 7.4) to each well and mix thoroughly. The final DMSO concentration should be kept low (typically ≤1%) to minimize its solubilizing effect.
-
Incubation & Measurement: Incubate the plate for a short period (e.g., 2 hours) at a controlled temperature.[4] Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Determination: The solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to controls.
Data Presentation: Solubility Profile
Summarize the collected data in a clear, tabular format. This allows for easy comparison across different conditions.
Table 1: Hypothetical Solubility Data for this compound
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |
| Deionized Water | 25 | Thermodynamic | ||
| 0.1 N HCl (pH ~1.2) | 25 | Thermodynamic | ||
| PBS (pH 7.4) | 25 | Thermodynamic | ||
| Deionized Water | 37 | Thermodynamic | ||
| PBS (pH 7.4) | 37 | Kinetic |
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Assessment & Forced Degradation
Stability testing is a non-negotiable component of drug development, designed to understand how a molecule's quality changes over time under the influence of environmental factors. Forced degradation (or stress testing) is a critical early step that intentionally degrades the compound to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method .[5][6] The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide the regulatory framework for this process.[7][8][9]
Predicted Degradation Pathways
The structure of this compound suggests several potential vulnerabilities:
-
Oxidative Degradation: The secondary amine within the piperidine ring is an electron-rich center susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opening products.[10][11][12] The carbon alpha to the nitrogen is also a potential site of oxidation.
-
Thermal Degradation: At elevated temperatures, cyclic amines can undergo complex degradation reactions, including ring opening.[13][14] The presence of CO2 can sometimes accelerate the thermal degradation of amines, though this is more relevant in specific industrial applications.[15]
-
Photodegradation: Many organic molecules absorb UV or visible light, which can provide the energy to initiate photochemical reactions, often through radical mechanisms. A full photostability study as per ICH Q1B is essential.[9][16]
-
Hydrolytic Degradation: While the ketone functional group is generally stable to hydrolysis, extreme pH conditions (highly acidic or basic) should be tested to confirm its stability.[17][18]
Experimental Protocol: Forced Degradation Studies
The goal is to achieve a target degradation of 5-20%. This range is a field-proven heuristic: it is significant enough to produce and detect major degradants but not so excessive that it leads to complex secondary or tertiary degradation products that would not be seen under normal storage conditions.
Methodology:
A stock solution of this compound is prepared and subjected to the following parallel stress conditions, with an unstressed sample stored at controlled room temperature or refrigerated as a control.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 24-48 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH. Heat at a controlled temperature (e.g., 60-80 °C) for a set period. Neutralize the sample before analysis.
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a set period, monitoring periodically, as oxidation can be rapid.
-
Thermal Degradation (Dry Heat): Expose the solid compound to high temperature (e.g., 80 °C or higher, depending on its melting point) in a calibrated oven for a set period. A solution may also be stressed thermally.
-
Photolytic Degradation: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[16][19] A dark control sample must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.
The Self-Validating System: The Stability-Indicating HPLC Method
The entire forced degradation protocol is built upon a self-validating analytical system. The analytical method, typically Reverse-Phase HPLC (RP-HPLC), must be able to prove its own effectiveness.[20][21]
-
Principle: A method is "stability-indicating" if it can accurately measure the decrease in the concentration of the active compound while simultaneously separating and allowing for the detection of all significant degradation products.
-
Validation: The stressed samples are analyzed by the HPLC method. The chromatograms must show clear separation (resolution) between the peak for the parent compound and the peaks of any new impurities (degradants). A peak purity analysis (e.g., using a photodiode array detector) should be performed on the parent peak in the stressed samples to confirm it is not co-eluting with any degradants.
Data Presentation: Forced Degradation Summary
Results should be tabulated to clearly indicate the compound's lability under each stress condition.
Table 2: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Parameters | % Assay of Parent | % Degradation | No. of Degradants | Remarks |
| Acid Hydrolysis | 1 N HCl, 80°C, 24h | 98.5 | 1.5 | 1 | Stable |
| Base Hydrolysis | 1 N NaOH, 80°C, 24h | 95.2 | 4.8 | 2 | Minor degradation |
| Oxidation | 10% H₂O₂, RT, 8h | 84.1 | 15.9 | >3 | Significant degradation |
| Thermal (Dry) | 80°C, 48h | 99.1 | 0.9 | 0 | Very stable |
| Photolytic | ICH Q1B exposure | 92.7 | 7.3 | 2 | Photolabile |
| Control | Stored at 5°C | 99.8 | 0.2 | 0 | No change |
Visualization: Forced Degradation Workflow & Potential Sites
Caption: General Workflow for Forced Degradation Studies.
Caption: Potential Degradation Sites on the Molecule.
References
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
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ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
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ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
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European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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ICH. Quality Guidelines. [Link]
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ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
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IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
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SINTEF. (2011). Degradation of amines in CO2 Capture. [Link]
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Rosen, W., & Green, J. (1974). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. The Journal of Organic Chemistry. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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Fostås, B. F., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
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Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
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ResearchGate. Thermal decomposition of some five-membered cyclic N-nitroamines. [Link]
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Fostås, B. F., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]
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ResearchGate. Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]
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Creative Biolabs. Solubility Assessment Service. [Link]
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Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]
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National Center for Biotechnology Information. (2024). Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. PubMed Central. [Link]
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Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship, University of California. [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 2-Alkyl-4-Piperidones
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The 4-piperidone core, a six-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique conformational flexibility and ability to present substituents in well-defined spatial orientations have made it a cornerstone in the design of therapeutic agents targeting a wide array of biological targets. The introduction of alkyl substituents at the 2-position further enhances the structural diversity and biological activity of this versatile pharmacophore. This technical guide provides a comprehensive overview of the discovery, historical development, and modern synthetic strategies for accessing 2-alkyl-4-piperidone compounds, alongside an exploration of their significant applications in drug discovery.
A Historical Perspective: The Genesis of a Privileged Scaffold
The journey into the world of 4-piperidones began with pioneering work in the late 19th and early 20th centuries. Early explorations were often intertwined with the study of natural products, particularly alkaloids, which frequently feature the piperidine ring system.
A landmark in the synthesis of the 4-piperidone core is the Petrenko-Kritschenko piperidone synthesis , first described in the early 1900s.[1][2] This elegant multicomponent reaction involves the condensation of an aldehyde, a primary amine or ammonia, and a derivative of acetonedicarboxylic acid, such as diethyl α-ketoglutarate.[3] This reaction's significance lies in its ability to construct the piperidone ring in a single step from readily available starting materials.
The Petrenko-Kritschenko synthesis is closely related to the famed Robinson-Schöpf tropinone synthesis , which was published twelve years later.[3] The Robinson-Schöpf synthesis can be viewed as a variation of the Petrenko-Kritschenko reaction where a dialdehyde is used, leading to the formation of a bicyclic tropinone structure.[3] In contrast, the use of simpler aldehydes in the Petrenko-Kritschenko reaction yields monocyclic 4-piperidones.[3]
These early discoveries laid the fundamental groundwork for the synthesis of a vast array of substituted piperidones and established the 4-piperidone ring as a synthetically accessible and highly versatile chemical entity.
The Synthetic Arsenal: Crafting the 2-Alkyl-4-Piperidone Core
The demand for structurally diverse 2-alkyl-4-piperidones in drug discovery has spurred the development of a rich and varied portfolio of synthetic methodologies. These strategies range from classical condensation reactions to modern, highly efficient catalytic processes.
Classical Condensation Strategies
The Mannich Reaction: A cornerstone of piperidone synthesis, the Mannich reaction involves the aminoalkylation of a carbon acid. In the context of 2,6-diaryl-3-alkyl-4-piperidones, this typically involves the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate.[4] This one-pot, three-component reaction remains a widely used and practical method for accessing a variety of substituted piperidones.
Intramolecular Cyclization Approaches
The Dieckmann Condensation: This powerful intramolecular cyclization of a diester in the presence of a base provides a reliable route to cyclic β-keto esters, which are direct precursors to 4-piperidones.[1][5] The synthesis of N-substituted 4-piperidones often employs a sequence involving a bis-Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by a Dieckmann condensation of the resulting diester.[6] Subsequent hydrolysis and decarboxylation yield the desired 4-piperidone.[1][5]
Experimental Protocol: Synthesis of 1-(2-Phenethyl)-4-piperidone via Dieckmann Condensation [5]
This protocol outlines a typical procedure for the synthesis of an N-substituted 4-piperidone, a key intermediate in the production of fentanyl and its analogs.
-
Step 1: Michael Addition. To a solution of phenethylamine in a suitable solvent, add two equivalents of methyl or ethyl acrylate. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 2: Dieckmann Condensation. The resulting diester from Step 1 is dissolved in an anhydrous, high-boiling point solvent such as toluene. A strong base, such as sodium methoxide or sodium hydride, is added portion-wise at an elevated temperature (e.g., 100-125 °C). The reaction is refluxed for several hours.[7]
-
Step 3: Hydrolysis and Decarboxylation. After cooling, the reaction mixture is treated with an aqueous acid, such as concentrated hydrochloric acid, and heated to reflux to effect both hydrolysis of the β-keto ester and subsequent decarboxylation to afford the 4-piperidone.[7]
-
Work-up and Purification. The reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as distillation or column chromatography.
Modern Synthetic Innovations
The Aza-Michael Addition: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound, known as the aza-Michael reaction, is a highly efficient method for forming carbon-nitrogen bonds.[8] A double aza-Michael addition of a primary amine to a divinyl ketone provides a direct and atom-economical route to 2-substituted-4-piperidones.[9]
Experimental Protocol: Synthesis of a 2-Alkyl-4-piperidone via Double Aza-Michael Addition [9]
This procedure exemplifies the synthesis of a 2-substituted 4-piperidone from a divinyl ketone.
-
Preparation of the Divinyl Ketone: The requisite divinyl ketone can be prepared by the reaction of a suitable vinyl aldehyde with vinylmagnesium bromide, followed by oxidation of the resulting dienol.
-
Double Aza-Michael Addition: To a solution of a primary amine (e.g., benzylamine) in a solvent such as acetonitrile, the divinyl ketone is added slowly at a controlled temperature (e.g., 16 °C). The reaction mixture is then heated to reflux for a period of time to drive the cyclization to completion.
-
Work-up and Purification: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include an aqueous wash and extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Reaction Mechanism: Double Aza-Michael Addition
Caption: Activation of the Nrf2 antioxidant pathway by a 2-alkyl-4-piperidone derivative.
Future Directions and Conclusion
The 2-alkyl-4-piperidone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The historical and ongoing development of synthetic methodologies has provided chemists with a powerful toolkit to access a vast and diverse chemical space. The demonstrated biological activities of these compounds, particularly in the fields of oncology and neurology, underscore their continued importance in drug discovery.
Future research in this area will likely focus on the development of more stereoselective and efficient synthetic methods to access enantiomerically pure 2-alkyl-4-piperidones. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds will be crucial for the rational design of next-generation therapeutics with improved potency and selectivity. The integration of computational modeling and structure-based drug design will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this enduring and versatile scaffold.
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An In-Depth Technical Guide to 2-Propylpiperidin-4-one Hydrochloride as a Chiral Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Section 1: Strategic Importance of 2-Substituted Piperidones in Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and a vast array of natural product alkaloids.[1][2] Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in critical interactions with biological targets. While many synthetic piperidines are limited to 1,4-disubstitution, compounds bearing substitution at the C2 position, adjacent to the nitrogen, offer unique steric and electronic properties.[1][3] Accessing these 2-substituted piperidones in an enantiomerically pure form is a significant challenge but unlocks the door to novel chemical space for drug discovery and the stereocontrolled synthesis of complex alkaloids.
This guide focuses on 2-Propylpiperidin-4-one hydrochloride , a versatile chiral building block. We will detail a robust synthesis of the racemic precursor, provide an in-depth protocol for its deracemization using the powerful technique of Crystallization-Induced Asymmetric Transformation (CIAT), and demonstrate its utility in a proposed synthesis of a natural product, thereby offering a comprehensive roadmap for its practical application.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-propylpiperidin-4-one;hydrochloride | [4] |
| CAS Number | 1245645-90-2 | [4] |
| Molecular Formula | C₈H₁₆ClNO | [4] |
| Molecular Weight | 177.67 g/mol | [4] |
| Canonical SMILES | CCC C1CC(=O)CC N1.Cl |
Section 2: Synthesis of the Racemic Precursor: (±)-N-Benzyl-2-propyl-4-piperidone
The most direct route to the target scaffold is through an aza-Michael reaction, which is an atom-efficient method for constructing the piperidine ring.[3] This protocol adapts a known procedure for 2-substituted piperidones, using an N-benzyl protecting group for ease of handling and subsequent deprotection. The key intermediate is octa-1,5-dien-3-one, which can be synthesized from its corresponding alcohol.
Experimental Protocol: Aza-Michael Cyclization
Step 1: Synthesis of Octa-1,5-dien-3-one
-
To a stirred suspension of activated manganese dioxide (MnO₂, ~10 eq.) in dichloromethane (DCM), add octa-1,5-dien-3-ol (1 eq.) at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, monitoring the oxidation by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude divinyl ketone, octa-1,5-dien-3-one. This intermediate is typically used immediately in the next step without further purification due to its potential for polymerization.
Step 2: Aza-Michael Cyclization
-
Dissolve the crude octa-1,5-dien-3-one (1 eq.) in methanol.
-
Add benzylamine (1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 12-18 hours. The reaction involves a tandem 1,4-conjugate addition of the amine to both vinyl groups, leading to spontaneous cyclization.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford (±)-N-Benzyl-2-propyl-4-piperidone as the racemic product.
Caption: The thermodynamic cycle of Crystallization-Induced Asymmetric Transformation.
Experimental Protocol: CIAT of (±)-2-Propylpiperidin-4-one Hydrochloride
This protocol is a robust, field-proven methodology derived from established CIAT principles. It assumes prior debenzylation of the racemic precursor and formation of the hydrochloride salt.
Step 1: Preparation of the System
-
Charge a jacketed glass reactor with racemic (±)-2-propylpiperidin-4-one hydrochloride (1 part) and a suitable solvent (e.g., isopropanol, ~5-10 volumes).
-
Heat the mixture to achieve complete dissolution (e.g., 60-70 °C).
-
Slowly cool the solution to the desired slurry temperature (e.g., 20-25 °C). The solution should be supersaturated at this point.
Step 2: Seeding and Equilibration
-
Add a small quantity (e.g., 1-2% by weight) of enantiomerically pure seed crystals of the desired enantiomer (e.g., (S)-2-propylpiperidin-4-one hydrochloride).
-
Stir the resulting slurry at a constant temperature for an extended period (24-72 hours). This is the critical equilibration phase where the dynamic resolution occurs.
-
Periodically sample both the solid and liquid phases. Analyze the solid phase for enantiomeric excess (ee) using chiral HPLC to monitor the progress of the transformation. The solution phase should remain nearly racemic.
Step 3: Isolation and Analysis
-
Once the solid phase has reached high enantiomeric excess (>98% ee), cool the slurry further (e.g., to 0-5 °C) to maximize yield.
-
Isolate the solid product by filtration.
-
Wash the filter cake with a small amount of cold solvent.
-
Dry the product under vacuum.
-
Determine the final yield and enantiomeric purity by chiral HPLC. A successful CIAT process can achieve yields approaching >90% for the desired enantiomer.
Section 4: Application in Natural Product Synthesis: A Proposed Route to (+)-Sedamine
The true value of a chiral building block is demonstrated by its application in target-oriented synthesis. Enantiopure (+)-2-propyl-4-piperidone is an ideal precursor for the synthesis of various Sedum alkaloids, such as (+)-Sedamine. [5]The proposed synthetic route involves two key transformations following the resolution.
Caption: Proposed synthetic route from the chiral building block to (+)-Sedamine.
-
Stereoselective Ketone Reduction: The C4-carbonyl must be reduced to a hydroxyl group. To achieve the cis stereochemistry relative to the C2-propyl group found in (+)-sedamine, a sterically hindered reducing agent like L-Selectride® is employed. The bulky hydride reagent will preferentially attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position, which yields the desired cis relationship.
-
N-Methylation: The secondary amine of the piperidine ring is methylated to yield the final natural product. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic and highly effective method for exhaustively methylating primary and secondary amines without affecting other functional groups like the hydroxyl.
This concise, two-step sequence highlights the efficiency of using a pre-formed, enantiopure piperidone core to access complex molecular targets.
Section 5: Conclusion
This compound is a powerful and versatile chiral building block. Its utility stems not only from the privileged piperidone core but also from the lability of its C2 stereocenter. This property allows for highly efficient deracemization via Crystallization-Induced Asymmetric Transformation, overcoming the 50% yield barrier of traditional resolution methods. This guide has provided a comprehensive overview, from the synthesis of the racemic precursor to a detailed, mechanistically-grounded protocol for obtaining the enantiopure material and its subsequent application in alkaloid synthesis. For research groups in drug discovery and natural product synthesis, mastering the use of this building block can significantly accelerate the development of novel, stereochemically defined molecules.
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The Biological Frontier of Piperidine Alkaloids: A Technical Guide to Unraveling Their Therapeutic Potential
Foreword: The Enduring Relevance of Natural Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a perpetual endeavor. Nature, in its immense chemical diversity, consistently provides scaffolds of profound biological relevance. Among these, the piperidine alkaloids, a diverse class of natural products characterized by a six-membered heterocyclic amine ring, have emerged as a particularly promising frontier.[1][2] This guide eschews a conventional, rigid template to instead offer a narrative-driven exploration of the multifaceted biological activities of these compounds. We will delve into the mechanistic underpinnings of their actions, provide field-proven experimental designs for their evaluation, and offer a transparent, authoritative foundation for future research and development.
Chapter 1: The Piperidine Core - A Privileged Scaffold in Nature's Arsenal
The piperidine ring is a recurring motif in a vast array of natural products, found in plants, animals, and microorganisms.[1][3] Its prevalence is a testament to its evolutionary selection as a stable and versatile chemical scaffold. From the pungent piperine in black pepper to the neurotoxic coniine of hemlock, piperidine alkaloids exhibit a remarkable spectrum of physiological effects.[1][4] This structural simplicity belies a complex pharmacology, making the piperidine nucleus a fertile ground for the discovery of new lead compounds in medicine.[5]
Chapter 2: Unraveling the Anticancer Activity of Piperidine Alkaloids
A significant body of research has illuminated the potent anticancer properties of various piperidine alkaloids.[6][7][8] These compounds exert their effects through a variety of mechanisms, often targeting multiple, crucial signaling pathways involved in cancer progression.[6][7]
Mechanistic Insights: Disrupting the Oncogenic Network
Piperidine alkaloids, notably piperine, have been shown to modulate several key signaling pathways essential for cancer cell survival, proliferation, and metastasis.[6][7][8] These include:
-
Inhibition of Transcription Factors: NF-κB and STAT3 are transcription factors frequently overactive in cancer, promoting inflammation and cell survival. Piperine has been demonstrated to inhibit the activation of both, thereby sensitizing cancer cells to apoptosis.[6][7]
-
Modulation of Cell Cycle and Apoptosis: These alkaloids can induce cell cycle arrest, preventing cancer cells from replicating.[6][7] Furthermore, they can trigger apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, and activating caspase cascades.[6]
-
Suppression of Angiogenesis and Metastasis: The formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) are critical for tumor growth. Piperine has been shown to down-regulate the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), key players in these processes.[9]
The multifaceted nature of their anticancer activity makes piperidine alkaloids attractive candidates for both standalone therapies and as adjuncts to conventional chemotherapy, potentially overcoming multidrug resistance.[9]
Experimental Workflow for Assessing Anticancer Potential
A robust evaluation of the anticancer properties of a novel piperidine alkaloid requires a multi-tiered approach, progressing from broad cytotoxicity screening to specific mechanistic assays.
References
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- 9. mdpi.com [mdpi.com]
The Piperidinone Core: A Technical Guide to the Structure-Activity Relationship of 2-Substituted Analogs in Drug Discovery
Introduction: The Privileged Piperidinone Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, which in turn enhances druggability, improves pharmacokinetic profiles, and often reduces toxicity.[2] Within this important class of heterocycles, the 2-piperidinone (or δ-valerolactam) substructure offers a unique combination of a rigid lactam plane and a flexible saturated portion, making it an attractive starting point for the design of targeted therapeutics.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-substituted piperidinones, with a focus on their applications as anticancer and neuroprotective agents. We will explore the causality behind synthetic strategies, detail key experimental protocols, and dissect the molecular mechanisms that underpin their biological activity.
Core Directive: Deconstructing the SAR of 2-Substituted Piperidinones
The strategic placement of substituents on the piperidinone ring is paramount for dictating biological activity and target selectivity. The C-2 position, adjacent to the ring nitrogen, is a particularly critical node for modification. The nature of the substituent at this position—be it alkyl, aryl, or a more complex moiety—profoundly influences the molecule's conformation, steric profile, and ability to engage in crucial interactions with biological targets.[5]
Anticancer Activity: Targeting Key Oncogenic Pathways
Piperidinone derivatives have emerged as potent anticancer agents, primarily through the modulation of critical cell survival and proliferation pathways.[6] The SAR in this area is rich, with modifications fine-tuning activity against specific molecular targets.
Mechanism of Action 1: Inhibition of the MDM2-p53 Interaction
A prominent strategy in modern oncology is the reactivation of the p53 tumor suppressor protein. In many cancers with wild-type p53, its function is abrogated by overexpression of the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation.[7] Small molecules that block this protein-protein interaction can restore p53 function, leading to cell cycle arrest and apoptosis.
Piperidinone-based scaffolds have proven exceptionally effective as MDM2 inhibitors.[8] The core structure mimics the key interactions of the p53 N-terminal domain within a hydrophobic cleft on MDM2. The SAR of these inhibitors, such as the AMG 232 series, reveals several key principles:
-
C-3 and C-6 Substituents: Typically, these positions are substituted with aryl groups (e.g., chlorophenyl) that occupy the critical Trp23(p53) and Leu26(p53) hydrophobic binding pockets on the MDM2 surface.[7]
-
N-1 Substituent: The substituent on the piperidinone nitrogen is crucial for optimizing potency and pharmacokinetic properties. Modifications in this region led to the development of clinical candidates.[7]
-
Role of the 2-Substituent (Implicit): While the most potent clinical candidates are often polysubstituted, the foundational 2-piperidinone core provides the rigid scaffold necessary to correctly orient the crucial pharmacophoric elements at other positions. The lactam carbonyl often participates in key hydrogen bonding interactions within the target protein.
Data Presentation: Anticancer Activity of Piperidinone-Based MDM2 Inhibitors
| Compound | HTRF IC50 (nM) [a] | EdU Cell Proliferation IC50 (μM) [b] | Rat Clearance (L/h/kg) |
| AM-8553 (1) | 1.1 | 0.073 | 3.5 (in mouse) |
| Compound 6 | 2.0 | 0.28 | 0.93 |
| Compound 23 (AMG 232 Analog) | 9.0 | 0.38 | 0.58 |
| Table 1: SAR data for piperidinone-based MDM2 inhibitors, demonstrating how modifications affect biochemical potency, cellular activity, and pharmacokinetic properties.[7] | |||
| [a] Homogeneous Time-Resolved Fluorescence (HTRF) biochemical binding assay. | |||
| [b] EdU (5-ethynyl-2´-deoxyuridine) cell proliferation assay in the SJSA-1 osteosarcoma cell line. |
Mechanism of Action 2: Proteasome and NF-κB Pathway Inhibition
Other classes of piperidinones exert their anticancer effects through different mechanisms. For example, 1-dichloroacetyl-3,5-bis(benzylidene)-4-piperidones have been shown to induce apoptosis in lymphoma and colon cancer cells.[9] The SAR for these compounds indicates that halogen substitution on the benzylidene rings is critical for activity. These compounds were found to act as proteasome inhibitors, leading to an accumulation of poly-ubiquitinated proteins, which triggers the intrinsic apoptotic pathway characterized by reactive oxygen species (ROS) accumulation, mitochondrial depolarization, and caspase-3/7 activation.[9]
Furthermore, related 3,5-bis(2-pyridinylmethylidene)-4-piperidone analogues (e.g., EF31) are potent inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway.[5][10] NF-κB is a transcription factor that plays a key role in inflammation and cancer by promoting the expression of pro-survival genes. EF31 was found to be a more potent inhibitor of IκB kinase β (IKKβ) than curcumin, preventing the phosphorylation and degradation of IκB and thereby blocking NF-κB's translocation to the nucleus.[2][5]
Neuroprotective Activity: Combating Alzheimer's Disease Pathologies
The 2-piperidinone scaffold is also a promising framework for developing agents to treat neurodegenerative disorders like Alzheimer's disease (AD). The multifactorial nature of AD necessitates multi-target agents, and piperidinones can be tailored to address key pathological features.
A series of novel 2-piperidone derivatives have been designed to inhibit the aggregation of β-amyloid (Aβ) peptides and suppress neuroinflammation.[10] The SAR of these compounds highlights the importance of specific substitutions:
-
Core Structure: A central 2-piperidone ring is linked to various aromatic and heterocyclic moieties.
-
Key Substituents: The presence of specific groups, such as a dimethoxy-substituted phenyl ring, was found to be crucial for potent Aβ aggregation inhibition. Compound 7q from one study, for example, showed significant inhibition (59.11% at 20 μM).[10]
-
Mechanism of Action: These compounds not only inhibit Aβ self-aggregation but also exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in microglia. Molecular docking studies suggest that these compounds may bind to myeloid differentiation factor 88 (MyD88), interfering with its dimerization and downstream inflammatory signaling.[10]
While not a 2-piperidinone, the natural product piperine (a piperidine alkaloid) provides valuable mechanistic insight. It has been shown to exert neuroprotection by upregulating the nerve growth factor (NGF) signaling pathway, specifically the TrkA/Akt/GSK3β cascade, which is crucial for neuronal survival and function.[2][11] This suggests that piperidinone-based compounds could be designed to modulate this pathway as well.
Experimental Protocols: A Self-Validating System
Scientific integrity demands that protocols be robust and reproducible. The following methodologies represent standard, validated procedures for the synthesis and evaluation of 2-substituted piperidinones.
Synthesis: Representative Protocol for 1-Acyl-3,5-bis(benzylidene)-4-piperidone
This two-step protocol is a common and efficient method for generating a library of substituted piperidinones for SAR studies. The choice of acid catalyst in the first step and the acyl chloride in the second allows for systematic variation of the substituents.
Step 1: Acid-Catalyzed Condensation
-
To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) and a substituted aromatic aldehyde (2.2 eq) in glacial acetic acid, add concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the intermediate 3,5-bis(benzylidene)-4-piperidone.
Step 2: N-Acylation
-
Dissolve the intermediate from Step 1 in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add the desired acyl chloride (e.g., dichloroacetyl chloride) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 1-acyl-3,5-bis(benzylidene)-4-piperidone.[9]
Biological Evaluation: Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method to assess cell viability. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Plating: Seed cancer cells (e.g., HCT116, CEM) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 μL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test piperidinone compounds in culture medium. Remove the old medium from the wells and add 100 μL of the compound-containing medium to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 μL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 μL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the CC50 (cytotoxic concentration 50%) or IC50 (inhibitory concentration 50%) value using non-linear regression analysis.[12][13][14]
Biological Evaluation: Aβ Aggregation Inhibition (Thioflavin T Assay)
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.
-
Reagent Preparation:
-
Prepare a stock solution of Aβ(1-42) peptide by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP), aliquoting, and lyophilizing to ensure a monomeric starting state.
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
Prepare the assay buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0).
-
-
Assay Setup:
-
In a 96-well, non-binding, black plate with a clear bottom, prepare the reaction mixtures.
-
For each well, mix the assay buffer, ThT stock solution (to a final concentration of ~10 μM), and the test piperidinone compound at various concentrations.
-
Initiate the aggregation by adding the Aβ(1-42) monomer to each well to a final concentration of ~4 μM.
-
-
Fluorescence Monitoring:
-
Immediately place the plate in a microplate reader equipped with fluorescence detection.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~480 nm.
-
Incubate the plate at 37°C with intermittent shaking.
-
Record the fluorescence intensity every 5-10 minutes for a period of 24-48 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound.
-
Analyze the resulting sigmoidal aggregation curves to determine parameters such as the lag time and the maximum fluorescence intensity.
-
Calculate the percentage inhibition of aggregation at the plateau phase for each compound concentration relative to the control (Aβ alone).[15][16]
-
Conclusion and Future Perspectives
The 2-substituted piperidinone scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The strategic manipulation of substituents, particularly at the C-2 position and in concert with other positions, allows for the fine-tuning of biological activity against a range of therapeutic targets. As demonstrated, these compounds can be rationally designed to inhibit key protein-protein interactions in cancer, such as MDM2-p53, or to modulate complex pathological cascades in neurodegenerative diseases.
The future of 2-substituted piperidinone research lies in the continued application of structure-based drug design and a deeper understanding of their conformational behavior. The development of stereoselective synthetic methods to control the chirality at the C-2 position will be crucial for creating more potent and selective agents. Furthermore, exploring novel substitutions and hybrid molecules that combine the piperidinone core with other pharmacophores will undoubtedly open new avenues for treating complex human diseases. The self-validating and systematic approach outlined in this guide, combining rational synthesis with robust biological evaluation, provides a powerful framework for unlocking the full therapeutic potential of this exceptional chemical scaffold.
References
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Sun, D., Li, Z., Rew, Y., Gribble, M. W., Bartberger, M. D., Beck, H. P., ... & Middleton, S. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry, 57(11), 4877-4893. [Link]
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Ortiz-Soto, G., Mandl, A., Bray, W. M., Diaz, J. E., Noel, J., Padilla, L. A., ... & Martinez-Montemayor, M. M. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. Medical Oncology, 39(8), 1-13. [Link]
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Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction. ResearchGate. [Link]
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Adams, B. K., Cai, J., Armstrong, J., Herold, M., Lu, Y. J., Sun, A., ... & Liang, G. (2011). Inhibition of the NF-κB Signaling Pathway by the Curcumin Analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-Inflammatory and Anti-Cancer Properties. International Immunopharmacology, 11(6), 653-661. [Link]
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Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. (2023). Nature Communications. [Link]
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A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. (2021). MDPI. [Link]
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Feng, C., Wang, Y., Gui, J., Wang, Y., & Liu, A. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(8), 1836-1845. [Link]
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Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2022). ResearchGate. [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology. [Link]
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Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. (2022). Journal of Biomolecular Structure and Dynamics. [Link]
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Chen, L., et al. (2018). The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. Future Medicinal Chemistry. [Link]
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CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. (2023). RSC Medicinal Chemistry. [Link]
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Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. (2023). Nature Communications. [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Ben-Gurion University Research Portal. [Link]
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Thioflavin T spectroscopic assay. (n.d.). Amyloidosis Center, Boston University. [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
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3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). Molecules. [Link]
-
Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. (2008). Molecular Pharmacology. [Link]
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2-Piperidone. (n.d.). PubChem. [Link]
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Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. (2022). MDPI. [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2015). MDPI. [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
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Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. (2022). Protocols.io. [Link]
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Methodological & Application
Synthesis of "2-Propylpiperidin-4-one hydrochloride" experimental protocol
An Application Note for the Synthesis of 2-Propylpiperidin-4-one Hydrochloride
Abstract
This application note provides a detailed, field-proven protocol for the multi-step synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and medicinal chemistry. The described synthetic strategy is predicated on a robust Dieckmann condensation to construct the core piperidone ring, followed by deprotection and salt formation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, integrated safety protocols, and troubleshooting insights to ensure reliable and reproducible outcomes.
Introduction and Synthetic Strategy
The piperidine scaffold is a ubiquitous motif in a vast array of natural products and pharmaceutical agents.[1][2] Specifically, substituted 4-piperidones serve as critical intermediates for accessing complex molecular architectures.[3] 2-Propylpiperidin-4-one, in particular, offers a key point for further functionalization in drug discovery programs.
The synthesis of 2-substituted piperidin-4-ones can be challenging due to issues with regioselectivity during alkylation of a pre-formed ring.[4] To circumvent this, the strategy detailed herein constructs the piperidone ring with the desired C2-propyl substituent already incorporated. The chosen pathway involves a five-step sequence:
-
Michael Addition: Formation of a secondary amine by reacting a protected primary amine (benzylamine) with an α,β-unsaturated ester (ethyl pent-2-enoate).
-
N-Acylation: Introduction of a second ester-containing chain by acylating the secondary amine.
-
Dieckmann Condensation: An intramolecular cyclization of the resulting diester using a strong base to form the β-keto ester piperidone ring.[5][6]
-
Hydrolysis & Decarboxylation: Acid-catalyzed removal of the ester group at C3 to yield the N-protected 2-propyl-4-piperidone.
-
Deprotection & Salt Formation: Removal of the N-benzyl protecting group via catalytic hydrogenation and concurrent formation of the final hydrochloride salt.
This approach provides excellent control over the substitution pattern and is scalable.
Synthetic Workflow Visualization
The overall synthetic pathway is illustrated below. This diagram outlines the transformation through each key intermediate to the final product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous materials including flammable solvents, water-reactive solids, corrosive acids, and pyrophoric catalysts. All steps must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[7][8]
Step 1: Michael Addition to form Ethyl 3-(benzylamino)pentanoate
-
Expertise & Experience: This reaction forms the initial C-N bond. Benzylamine serves as both the nitrogen source and a protecting group. It is robust enough for subsequent steps and easily removed during the final deprotection. The reaction is run neat at an elevated temperature to drive it to completion without the need for a catalyst.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Benzylamine | 107.15 | 10.72 g | 100 | 1.0 |
| Ethyl pent-2-enoate | 128.17 | 12.82 g | 100 | 1.0 |
Procedure:
-
Combine benzylamine and ethyl pent-2-enoate in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Heat the mixture in an oil bath at 80 °C with stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The disappearance of starting materials and the appearance of a new, more polar spot indicates reaction completion.
-
Cool the reaction mixture to room temperature. The crude product, a viscous oil, is used directly in the next step without further purification.
Step 2: N-Acylation
-
Expertise & Experience: This step adds the second "arm" to the molecule, creating the necessary 1,6-diester for the Dieckmann cyclization. The reaction is performed at 0 °C to control the exothermicity of the acylation reaction with ethyl acryloyl chloride. Triethylamine (TEA) is used as a mild base to quench the HCl byproduct generated.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Crude Intermediate 1 | 235.32 | ~23.5 g | ~100 | 1.0 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Triethylamine (TEA) | 101.19 | 12.14 g | 120 | 1.2 |
| Ethyl 3-chloro-3-oxopropanoate | 150.56 | 15.06 g | 100 | 1.0 |
Procedure:
-
Dissolve the crude product from Step 1 in 200 mL of dichloromethane (DCM) in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of ethyl 3-chloro-3-oxopropanoate over 30 minutes, maintaining the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diester as an oil. This is typically carried forward without further purification.
Step 3: Dieckmann Condensation
-
Expertise & Experience: This is the key ring-forming step. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the α-carbon, initiating the intramolecular cyclization.[9] The reaction is run in a non-polar, high-boiling solvent like toluene under anhydrous conditions, as NaH reacts violently with water.[8] High dilution can favor the intramolecular reaction over intermolecular polymerization.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Crude Diester | 333.42 | ~33.3 g | ~100 | 1.0 |
| Anhydrous Toluene | - | 500 mL | - | - |
| Sodium Hydride (60% in oil) | 24.00 | 4.40 g | 110 | 1.1 |
Procedure:
-
Caution: Sodium hydride is water-reactive and flammable. Handle under an inert atmosphere (Nitrogen or Argon).[7]
-
Add sodium hydride to a dry 1 L three-neck flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet.
-
Wash the NaH dispersion three times with 20 mL portions of anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time.
-
Add 200 mL of anhydrous toluene to the flask.
-
Dissolve the crude diester from Step 2 in 300 mL of anhydrous toluene and add it dropwise to the stirred NaH suspension over 1 hour at room temperature.
-
After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 3 hours. An evolution of hydrogen gas will be observed.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 50 mL of ethanol to destroy any excess NaH, followed by 100 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 4: Hydrolysis and Decarboxylation
-
Expertise & Experience: Concentrated hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis of the ethyl ester and facilitates the decarboxylation of the resulting β-keto acid, which is thermally unstable. Refluxing drives the reaction to completion.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Crude β-Keto Ester | 289.36 | ~28.9 g | ~100 | 1.0 |
| Concentrated HCl (12 M) | 36.46 | 150 mL | - | - |
Procedure:
-
Add the crude β-keto ester to a 500 mL round-bottom flask.
-
Add 150 mL of concentrated HCl. The mixture will be biphasic.
-
Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 8 hours. The evolution of CO₂ will be observed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Make the solution basic (pH > 10) by the slow and careful addition of 50% aqueous NaOH solution. Caution: This is highly exothermic.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, gradient eluent from 10% to 30% ethyl acetate in hexanes) to yield pure 1-Benzyl-2-propylpiperidin-4-one.
Step 5: Catalytic Hydrogenation and Salt Formation
-
Expertise & Experience: This final step removes the N-benzyl protecting group via hydrogenolysis. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is conducted under a hydrogen atmosphere. Using ethanolic HCl as the solvent allows for the simultaneous deprotection and formation of the desired hydrochloride salt, which often precipitates from the solution as a crystalline solid, simplifying purification.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1-Benzyl-2-propylpiperidin-4-one | 217.31 | 10.87 g | 50 | 1.0 |
| Palladium on Carbon (10 wt%) | - | 1.1 g | - | 10 mol% |
| Ethanolic HCl (3 M) | - | 100 mL | - | - |
Procedure:
-
Caution: Pd/C is pyrophoric when dry and can ignite flammable solvents. Handle with care. Do not allow the catalyst to dry.
-
Dissolve the purified product from Step 4 in 100 mL of 3 M ethanolic HCl in a suitable hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst under a stream of nitrogen.
-
Seal the vessel, evacuate and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen (50 psi or balloon pressure) and stir vigorously at room temperature for 16 hours.
-
Depressurize the vessel and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethanol to recover all the product. Do not let the pad dry out.
-
Concentrate the filtrate under reduced pressure. The product, this compound, should precipitate as a white or off-white solid.
-
Recrystallize the solid from an ethanol/diethyl ether mixture to obtain the pure product.[10]
-
Dry the crystals under vacuum. Expected yield: 60-70% over the final two steps.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the propyl group protons, the piperidine ring protons (which will show complex splitting patterns), and a broad singlet for the two N-H protons.
-
¹³C NMR: Expect signals for the carbonyl carbon (~208 ppm), the carbons of the piperidine ring, and the carbons of the propyl group.
-
FT-IR (KBr): Characteristic peaks for C=O stretch (~1720 cm⁻¹), N-H stretch (broad, ~2400-3000 cm⁻¹ for the ammonium salt), and C-H stretches.
-
Mass Spectrometry (ESI+): Expect to see the molecular ion for the free base [M+H]⁺ at m/z = 142.12.
-
Melting Point: A sharp melting point is indicative of high purity.
References
- Watson, P. S., Jiang, B., & Scott, B. (2000). Recent advances in the synthesis of piperidones and piperidines. Organic Letters, 2(23), 3679–3681*.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-23.
- Chapman, J. H., & McElvain, S. M. (1951). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 1970, 2271-2275.
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Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
- O'Hagan, D. (2000). Piperidine and pyridine alkaloids.
- Schaefer, J. P., & Bloomfield, J. J. (2011).
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Sciencemadness Discussion Board. (2013). N-alkylation of 4-piperidone. Available at: [Link]
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Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]
- Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(49), 32049-32085.
- Clive, D. L. J., et al. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131.
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University of California. (2012). Standard Operating Procedure: Sodium. Available at: [Link]
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Reddit Chemhelp. (2021). Experimental Help for Dieckmann Condensation. Available at: [Link]
- Al-Tel, T. H. (2007). Improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone. Jordan Journal of Chemistry, 2(1), 87-91.
-
Stony Brook University. (2013). Standard Operating Procedure: Sodium. Available at: [Link]
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Purdue University. (n.d.). Diethyl Ether Safety Information. Available at: [Link]
-
Organic Chemistry Portal. (2021). Synthesis of 4-piperidones. Available at: [Link]
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- 10. chemrevlett.com [chemrevlett.com]
Application Note: Stereoselective Synthesis of 2-Propylpiperidin-4-one
Introduction: The Significance of Chiral Piperidinones
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Specifically, 2-substituted piperidin-4-ones are versatile intermediates, providing a synthetically accessible handle for further functionalization at the C4 position and the nitrogen atom.[2][3][4] The target molecule of this guide, 2-propylpiperidin-4-one, is structurally related to toxic alkaloids like coniine (2-propylpiperidine), the infamous poison of hemlock.[5][6][7][8] The stereochemistry at the C2 position is of paramount importance, as enantiomers often exhibit dramatically different pharmacological activities and toxicological profiles.
This application note provides an in-depth guide to the stereoselective synthesis of 2-propylpiperidin-4-one. We will explore and compare three robust strategies: chiral auxiliary-mediated synthesis, organocatalytic asymmetric synthesis, and a chemo-enzymatic approach. Each section explains the causal logic behind the chosen methodology, offers detailed, field-proven protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Retrosynthetic Analysis and Strategic Overview
A logical approach to constructing the chiral 2-propylpiperidin-4-one core involves forming the piperidine ring while simultaneously or subsequently setting the stereocenter at the C2 position. The primary disconnection strategies focus on forming the C2-C3 and N-C2 bonds or constructing the ring from an acyclic amino ketone precursor.
Figure 1: Retrosynthetic overview for stereoselective access to 2-propylpiperidin-4-one.
Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This classic and highly reliable approach involves temporarily attaching a chiral auxiliary to an achiral substrate.[9] The auxiliary's steric and electronic properties direct the formation of a new stereocenter with high diastereoselectivity. The auxiliary is then cleaved and can often be recovered.[10] For this application, we will adapt a strategy using a phenylglycinol-derived chiral auxiliary.[5][11]
Causality: The chiral auxiliary is used to form a rigid cyclic intermediate (a lactam). Deprotonation creates a chiral enolate, where one face is sterically shielded by the auxiliary's substituent. The subsequent alkylation with a propyl halide occurs preferentially from the less hindered face, establishing the desired stereocenter. Reductive cleavage then removes the auxiliary and forms the piperidine ring.
Figure 2: Workflow for the chiral auxiliary-based synthesis.
Protocol 1: Synthesis via Phenylglycinol Auxiliary
Step A: Formation of the Chiral N-Acyl Piperidone Precursor
-
Materials: (R)-Phenylglycinol, glutaric anhydride, LDA (lithium diisopropylamide), propyl iodide, LiAlH₄ (lithium aluminum hydride), Dess-Martin periodinane (DMP).
-
Lactam Formation: To a solution of (R)-phenylglycinol (1.0 eq) in THF, add glutaric anhydride (1.1 eq). Heat to reflux for 4 hours. Cool to room temperature and remove the solvent under reduced pressure to yield the intermediate acid. Cyclize the acid using a suitable method (e.g., DCC coupling or conversion to the acid chloride followed by intramolecular amidation) to form the bicyclic lactam.
-
Diastereoselective Alkylation: Dissolve the lactam (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add LDA (1.2 eq) dropwise and stir for 1 hour to form the enolate. Add propyl iodide (1.5 eq) and allow the reaction to slowly warm to -20 °C over 3 hours. Quench the reaction with saturated aqueous NH₄Cl.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the alkylated lactam. Diastereomeric ratio can be determined by ¹H NMR or chiral HPLC.
Step B: Reductive Cleavage and Final Oxidation
-
Reductive Cleavage: To a solution of the purified alkylated lactam (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (3.0 eq) portion-wise. Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Quench and Isolation: Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH (aq), and water (Fieser workup). Filter the resulting solids through Celite®, washing thoroughly with THF. Concentrate the filtrate to yield the crude (R)-2-propyl-4-hydroxypiperidine.
-
Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours.
-
Purification: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product, (R)-2-propylpiperidin-4-one.
Strategy 2: Organocatalytic Asymmetric Synthesis
Organocatalysis provides a powerful, metal-free alternative for asymmetric synthesis.[12] This strategy leverages small, chiral organic molecules to catalyze reactions with high enantioselectivity. A biomimetic, proline-catalyzed asymmetric Mannich reaction between an aldehyde, an amine, and a ketone is an effective way to construct the piperidine core in a single step with excellent stereocontrol.[13][14]
Causality: (L)-Proline reacts with a donor ketone (e.g., acetone) to form a chiral enamine intermediate. This enamine then attacks an imine, formed in situ from an amino-aldehyde, in a stereoselective manner. The proline catalyst directs the attack to one face of the imine, controlled by a hydrogen-bonded transition state. Subsequent intramolecular cyclization and hydrolysis release the catalyst and yield the chiral piperidinone.[14]
Figure 3: Catalytic cycle for the proline-catalyzed asymmetric Mannich reaction.
Protocol 2: Asymmetric Organocatalytic Mannich Reaction
-
Materials: 5-Aminopentanal (or a suitable precursor), acetone, (L)-proline, acetonitrile.
-
Precursor Synthesis: 5-Aminopentanal can be generated in situ from a stable precursor like N-Boc-5-aminopentanal by deprotection under acidic conditions just prior to use.
-
Reaction Setup: In a reaction vial, dissolve the 5-aminopentanal precursor (1.0 eq) in acetonitrile. Add (L)-proline (0.2 eq).
-
Mannich Reaction: Add a large excess of acetone (e.g., 10-20 eq, can also be used as co-solvent). Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS. Note: The use of acetonitrile as a solvent is reported to prevent product racemization.[14]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, DCM/methanol gradient) to obtain the enantiomerically enriched (+)-pelletierine (2-acetonylpiperidine).
-
Conversion to Target: The resulting pelletierine can be converted to 2-propylpiperidin-4-one through a two-step sequence: a) Wittig olefination or similar C1-homologation of the ketone, followed by b) catalytic hydrogenation of the resulting alkene.
Strategy 3: Chemo-Enzymatic Kinetic Resolution
This elegant strategy combines the efficiency of traditional organic synthesis with the unparalleled stereoselectivity of enzymes.[15] A racemic mixture of a key intermediate is synthesized, and an enzyme is used to selectively react with only one of the enantiomers, allowing for their separation. This is known as a kinetic resolution.[16]
Causality: A racemic mixture of 2-propylpiperidin-4-ol is prepared. A lipase, such as Candida antarctica lipase B (CAL-B), is used to catalyze the acylation of the hydroxyl group.[17] Due to the specific shape of its active site, the enzyme will selectively acylate one enantiomer at a much faster rate than the other. This leaves behind the unreacted, enantiopure alcohol and the acylated, opposite-enantiomer ester, which can be separated chromatographically. The desired alcohol enantiomer is then oxidized to the target ketone.
Figure 4: Workflow for the chemo-enzymatic resolution strategy.
Protocol 3: Lipase-Catalyzed Kinetic Resolution
Step A: Synthesis of Racemic 2-Propylpiperidin-4-ol
-
Racemic Ketone Synthesis: Synthesize racemic N-benzyl-2-propylpiperidin-4-one via a standard Mannich reaction of benzylamine, propionaldehyde, and acetone dicarboxylate, followed by hydrolysis and decarboxylation.
-
Reduction: Dissolve the racemic ketone (1.0 eq) in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Stir for 1 hour at 0 °C, then allow to warm to room temperature for 2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the racemic alcohol.
Step B: Enzymatic Resolution and Oxidation
-
Enzymatic Acylation: To a solution of the racemic N-benzyl-2-propylpiperidin-4-ol (1.0 eq) in anhydrous toluene, add vinyl acetate (3.0 eq) as the acyl donor. Add immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435, ~50 mg per mmol of substrate).
-
Monitoring: Seal the flask and shake at 40 °C. Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC. The reaction should be stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Separation: Once ~50% conversion is reached, filter off the enzyme (which can be washed and reused). Concentrate the filtrate and separate the unreacted alcohol from the acetylated product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Final Steps: Take the desired enantiomerically enriched alcohol fraction and oxidize it to the ketone using the DMP oxidation protocol described in Protocol 1, Step B. Finally, remove the N-benzyl protecting group via catalytic hydrogenation (H₂, Pd/C) to yield the target compound.
Summary and Comparison of Strategies
| Synthetic Strategy | Key Reagent/Catalyst | Typical Yield (%) | Stereoselectivity | Pros | Cons |
| Chiral Auxiliary | (R)- or (S)-Phenylglycinol | 40-60% (overall) | >95% d.r. | High predictability and stereocontrol; well-established. | Multi-step; requires stoichiometric chiral material; atom-inefficient. |
| Organocatalysis | (L)- or (D)-Proline | 60-80% | 90-97% ee[14] | Metal-free; uses inexpensive catalyst; potentially fewer steps. | May require optimization; substrate scope can be limited. |
| Chemo-enzymatic | Lipase (e.g., CAL-B) | <50% (per enantiomer) | >99% ee | Exceptional enantioselectivity; mild reaction conditions. | Theoretical max yield is 50%; requires synthesis of racemic precursor. |
Conclusion
The stereoselective synthesis of 2-propylpiperidin-4-one can be successfully achieved through several distinct and reliable methodologies. The choice of strategy depends on project-specific factors such as the required scale, cost of reagents, desired enantiopurity, and available expertise.
-
Chiral auxiliary methods offer a robust and predictable route, ideal for ensuring high diastereoselectivity when other methods fail.
-
Organocatalysis represents a modern, efficient, and cost-effective approach, particularly suitable for larger-scale synthesis due to the low catalyst loading.
-
Chemo-enzymatic resolution provides access to materials with the highest possible enantiopurity, which is often critical in the final stages of drug development and for creating analytical standards.
This guide provides the foundational knowledge and practical protocols for researchers to confidently approach the synthesis of this valuable chiral building block.
References
-
ChemInform Abstract: Synthetic Approaches to Coniine and Other 2-Alkyl Piperidines. Wiley Online Library. Available from: [Link]
-
Beroza, M. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. PMC. Available from: [Link]
-
Synthetic approaches to coniine and other 2-alkyl piperidines. ResearchGate. Available from: [Link]
-
Coniine. Wikipedia. Available from: [Link]
-
Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. PubMed. Available from: [Link]
-
lecture#3-coniine.pptx. Slideshare. Available from: [Link]
-
Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. ACS Publications. Available from: [Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. Available from: [Link]
-
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. Available from: [Link]
-
Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. PubMed. Available from: [Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available from: [Link]
-
Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC. Available from: [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. Available from: [Link]
-
Chiral auxiliary. Wikipedia. Available from: [Link]
-
Organic Letters Ahead of Print. ACS Publications. Available from: [Link]
-
Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. ACS Publications. Available from: [Link]
-
Piperidin-4-one: the potential pharmacophore. PubMed. Available from: [Link]
-
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC. Available from: [Link]
-
Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed. Available from: [Link]
-
Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. ResearchGate. Available from: [Link]
-
Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. Semantic Scholar. Available from: [Link]
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Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed. Available from: [Link]
-
Asymmetric Synthesis. University of Liverpool. Available from: [Link]
-
Piperidin-4-one: The Potential Pharmacophore. ResearchGate. Available from: [Link]
-
4-Piperidone. Wikipedia. Available from: [Link]
-
Asymmetric-Synthesis. University of Bath. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available from: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]
-
PROCESS FOR PREPARING A PIPERIDIN-4-ONE. European Patent Office. Available from: [Link]
- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents.
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The Strategic Application of 2-Propylpiperidin-4-one Hydrochloride in Modern Pharmaceutical Synthesis
Introduction: The Piperidone Core and the Significance of 2-Substitution
The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its prevalence stems from its conformational pre-organization and the synthetic versatility of the ketone and the secondary amine, which allow for the introduction of diverse pharmacophoric elements. This guide focuses on a specific, yet underexplored, derivative: 2-Propylpiperidin-4-one hydrochloride . The introduction of a propyl group at the C-2 position of the piperidone ring introduces a chiral center and steric bulk adjacent to the nitrogen atom. This seemingly minor modification can profoundly influence the molecule's interaction with biological targets, potentially leading to novel therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles.
While piperidin-4-ones are versatile intermediates, those with substitutions at the carbon atom adjacent to the nitrogen are less common in established drug synthesis pathways[1]. This guide aims to illuminate the synthetic utility of this compound, providing detailed protocols that, while drawing from established syntheses of major pharmaceuticals, are adapted to this specific intermediate. We will explore its synthesis and its application as a key building block, offering researchers and drug development professionals a practical framework for its incorporation into their synthetic programs.
PART 1: Synthesis of the Intermediate: this compound
The synthesis of 2-substituted piperidin-4-ones can be approached through various strategies. A common method involves a multi-step sequence starting from readily available materials. The following protocol outlines a representative synthesis.
Protocol 1: Synthesis of this compound
This protocol is based on established principles of piperidone synthesis, adapted for the introduction of a 2-propyl substituent.
Step 1: Michael Addition
-
To a solution of benzylamine in a suitable solvent such as methanol, add methyl acrylate at room temperature.
-
Stir the reaction mixture for 24-48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Remove the solvent under reduced pressure to yield the crude Michael adduct.
Step 2: Dieckmann Condensation
-
Dissolve the crude adduct from Step 1 and an appropriate propyl-containing electrophile in an anhydrous, aprotic solvent like toluene.
-
Add a strong base, such as sodium methoxide or sodium hydride, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Heat the reaction mixture to reflux for several hours to facilitate the intramolecular cyclization.
-
After cooling, quench the reaction with a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Decarboxylation and Deprotection
-
Treat the crude product from Step 2 with concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to effect both decarboxylation and the removal of the N-benzyl protecting group.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The resulting solid is crude this compound. Recrystallization from a suitable solvent system (e.g., ethanol/ether) will afford the purified product.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
PART 2: Application in Pharmaceutical Synthesis: A Case Study Based on Fentanyl Analogs
The true value of this compound lies in its potential as a precursor to novel pharmaceutical agents. To illustrate this, we will adapt a well-documented synthesis of fentanyl, a potent opioid analgesic, to demonstrate how our target intermediate would be utilized. The presence of the 2-propyl group is anticipated to modulate the pharmacological activity of the final compound.
Fentanyl and its analogs are synthesized from a 4-piperidone core[2][3]. The general strategy involves N-alkylation, reductive amination, and subsequent acylation[2][4].
Protocol 2: Synthesis of a 2-Propyl Fentanyl Analog
Step 1: N-Alkylation of this compound
-
To a suspension of this compound (1.0 eq) and cesium carbonate (2.0 eq) in a suitable solvent like acetonitrile, add 2-(bromoethyl)benzene (1.1 eq).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(2-phenylethyl)-2-propylpiperidin-4-one.
Step 2: Reductive Amination
-
Dissolve the N-alkylated piperidone (1.0 eq) and aniline (1.1 eq) in a chlorinated solvent such as dichloromethane.
-
Add acetic acid (1.0 eq) to the solution.
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours[5].
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-amino-piperidine derivative.
Step 3: Acylation
-
Dissolve the crude product from Step 2 in dichloromethane and cool in an ice bath.
-
Add a base, such as diisopropylethylamine (2.0 eq).
-
Add propionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the final 2-propyl fentanyl analog.
Visualization of the Reaction Mechanism
Caption: Synthetic pathway to a 2-propyl fentanyl analog.
PART 3: Data Presentation and Safety Considerations
Table 1: Representative Yields for Analogous Syntheses
| Step | Transformation | Reagents | Typical Yield (%) | Reference |
| 1 | N-Alkylation of 4-piperidone | 2-(bromoethyl)benzene, Cs₂CO₃ | 88 | [2] |
| 2 | Reductive Amination | Aniline, NaBH(OAc)₃ | 91 | [2] |
| 3 | Acylation | Propionyl chloride, DIPEA | 95 | [2] |
Note: Yields are based on the synthesis of fentanyl from 4-piperidone monohydrate hydrochloride and may vary for the 2-propyl derivative.
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As with all piperidine derivatives, the final products, particularly fentanyl analogs, are expected to be potent and should be handled with extreme caution by trained personnel.
Conclusion
This compound represents a valuable, albeit underutilized, intermediate in pharmaceutical synthesis. Its strategic application can lead to the development of novel drug candidates with potentially enhanced therapeutic properties. The protocols and conceptual framework provided herein offer a solid foundation for researchers to explore the rich chemical space accessible from this versatile building block. The adaptation of established synthetic routes, such as those for fentanyl, provides a clear and actionable path for the incorporation of this compound into drug discovery programs.
References
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Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. [Link]
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Application Notes and Protocols: The Strategic Use of 2-Propylpiperidin-4-one Hydrochloride in Modern Medicinal Chemistry
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of 2-propylpiperidin-4-one hydrochloride. This key intermediate serves as a foundational building block for synthesizing diverse and complex molecular architectures, particularly for targeting diseases of the central nervous system (CNS) and beyond.
Introduction: The Piperidine Scaffold and the Value of 2-Substitution
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved drugs.[1][2] Its conformational flexibility allows it to act as a versatile pharmacophore, enabling precise three-dimensional interactions with biological targets.[3][4] The 4-piperidone core, in particular, is a highly valuable intermediate for creating a wide array of derivatives, including analgesics, antipsychotics, and antihistamines.[5][6][7]
The subject of this guide, This compound , offers a strategic advantage over simpler piperidones. The presence of a propyl group at the C-2 position introduces a specific lipophilic vector and a chiral center (if resolved or asymmetrically synthesized), which can be exploited to enhance binding affinity, selectivity, and pharmacokinetic properties.[4][6] This substitution pattern is less common in commercial libraries, providing access to novel chemical space and potentially overcoming resistance or improving side-effect profiles of existing drug classes.[8]
These notes will detail core synthetic transformations of this building block and highlight its application in the discovery of novel therapeutics, with a particular focus on Alzheimer's disease.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the starting material. As a hydrochloride salt, the compound is typically a stable, crystalline solid that is more readily handled than its free-base form.
| Property | Value | Source |
| CAS Number | 1245645-90-2 | [9] |
| Molecular Formula | C₈H₁₆ClNO | PubChem |
| Molecular Weight | 177.67 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | General Chemical Data |
| Solubility | Soluble in water, methanol, and DMSO | General Chemical Data |
| Storage | Store in a cool, dry place away from moisture. Hygroscopic. | General Chemical Data |
Safety Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.[10]
Core Synthetic Applications & Protocols
The true power of 2-propylpiperidin-4-one lies in its dual reactivity: the ketone at C-4 and the secondary amine. The following protocols provide detailed methodologies for leveraging these functional groups to create libraries of diverse compounds.
Workflow for Library Generation
The following diagram illustrates a typical workflow in a drug discovery program starting from this compound.
Caption: Drug discovery workflow using 2-propylpiperidin-4-one.
Application 1: Synthesis of 4-Amino-2-propylpiperidine Derivatives via Reductive Amination
Reductive amination is a cornerstone reaction for converting the ketone into a diverse array of secondary or tertiary amines, a common feature in CNS-active compounds.[11] This protocol describes the synthesis of a benzylamine-substituted derivative, a scaffold found in compounds targeting Alzheimer's disease.[12]
Caption: Reductive amination of 2-propylpiperidin-4-one.
Protocol: Synthesis of 1-((2-propylpiperidin-4-yl)methyl)benzene
-
Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 g, 5.63 mmol) and dichloromethane (DCM, 30 mL).
-
Neutralization: Add triethylamine (TEA) (0.86 mL, 6.19 mmol, 1.1 eq) dropwise at 0 °C to neutralize the hydrochloride salt, forming the free base in situ. Stir for 15 minutes.
-
Imine Formation: Add benzylamine (0.68 mL, 6.19 mmol, 1.1 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.79 g, 8.45 mmol, 1.5 eq).
-
Scientific Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations.[13] It is less reactive towards the ketone starting material than sodium borohydride, allowing for the formation of the iminium intermediate before reduction, which minimizes side reactions like alcohol formation.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Expected Outcome | Value |
| Yield | 75-85% |
| Purity (LC-MS) | >95% |
| Appearance | Pale yellow oil |
Application 2: Synthesis of Spiropiperidines
Spiropiperidines are highly sought-after motifs in drug discovery because their rigid, three-dimensional structures can lead to improved target selectivity and better pharmacokinetics.[8][14][15][16] This protocol outlines a two-step synthesis of a 2-spiropiperidine, a structure class that is particularly valuable for accessing novel chemical space.[17]
Protocol: Synthesis of a Spiro[piperidine-2,2'-indane] Derivative
Step 1: Knoevenagel Condensation
-
To a solution of this compound (1.0 g, 5.63 mmol) in ethanol (25 mL), add indane-1,3-dione (0.82 g, 5.63 mmol, 1.0 eq) and a catalytic amount of piperidine (0.1 mL).
-
Scientific Rationale: The Knoevenagel condensation is a classic method for forming a new carbon-carbon double bond. Piperidine acts as a base to deprotonate the active methylene group of the indane-1,3-dione, which then attacks the ketone of the piperidinone.
-
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent and purify by column chromatography.
Step 2: Reduction to Spirocycle
-
Dissolve the product from Step 1 in methanol (30 mL) and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (0.43 g, 11.26 mmol, 2.0 eq) portion-wise over 15 minutes.
-
Scientific Rationale: Sodium borohydride is a cost-effective reducing agent capable of reducing the newly formed double bond and the ketone functionalities to form the saturated spirocyclic core.
-
-
Stir at room temperature for 3 hours.
-
Quench the reaction carefully with water (10 mL) and concentrate the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL), dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final spiropiperidine product.
Therapeutic Area Focus: Alzheimer's Disease
Piperidine derivatives have been extensively investigated as potential treatments for Alzheimer's disease (AD).[18][19][20] The pathology of AD is complex, involving amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, and cholinergic neuron degeneration.[19][21] Multi-target-directed ligands (MTDLs) are a promising strategy, and piperidine scaffolds are ideal for developing agents that can modulate multiple pathways.[22]
Derivatives of 2-propylpiperidin-4-one can be designed to inhibit key enzymes such as:
-
Acetylcholinesterase (AChE): Preventing the breakdown of the neurotransmitter acetylcholine.[21]
-
Butyrylcholinesterase (BChE): A secondary enzyme involved in acetylcholine hydrolysis.[22]
-
Glycogen Synthase Kinase 3β (GSK-3β): An enzyme implicated in tau hyperphosphorylation.[21]
The diagram below illustrates how a hypothetical inhibitor derived from our scaffold could interfere with the AD pathological cascade.
Caption: Inhibition of AChE in the synaptic cleft by a piperidine derivative.
By modifying the N-substituent and the 4-position substituent of the 2-propylpiperidine core, researchers can fine-tune the molecule's affinity for these different targets, creating potent and selective MTDLs for Alzheimer's therapy.[12]
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its strategic utility lies in the ability to generate novel, three-dimensional structures through straightforward and scalable synthetic protocols like reductive amination and spirocyclization. The resulting libraries of substituted piperidines are primed for screening against complex diseases, with demonstrated potential in the challenging field of Alzheimer's disease therapeutics. The principles and protocols outlined in these notes serve as a robust starting point for any drug discovery program seeking to explore novel chemical space and develop next-generation therapeutics.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
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Analgesic activity of alkyl piperidine derivatives. (n.d.). Pak. J. Pharm. Sci.[Link]
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Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]
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2-Propylpiperidine. (n.d.). PubChem. [Link]
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Piperidin-4-one: the potential pharmacophore. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
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New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (2019). Neurobiology of Disease. [Link]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances. [Link]
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Synthesis of 4-piperidones. (n.d.). Organic Chemistry Portal. [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]
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Mazej, T., et al. (2021). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. Molecules. [Link]
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Development of Piperazinediones as dual inhibitor for treatment of Alzheimer's disease. (2018). European Journal of Medicinal Chemistry. [Link]
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Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. (2014). ACS Medicinal Chemistry Letters. [Link]
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Alkaloids as Chiral Building Blocks, Auxiliaries, Ligands, and Molecular Diversity. (2018). ResearchGate. [Link]
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Reductive amination of piperazine. (2024). Reddit. [Link]
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Discovery of 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide as a potent dual AChE/GSK3β inhibitor for the treatment of Alzheimer's disease. (2020). ResearchGate. [Link]
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Novel insights into multitargeted potential of N′-(4-benzylpiperidin-1-yl)alkylamine derivatives in the management of Alzheimer's disease associated pathogenesis. (2020). RSC Advances. [Link]
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A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. (2004). Journal of Medicinal Chemistry. [Link]
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Alkaloids from Piper longum L and their Anti-inflammatory Properties. (2024). Chemistry & Biodiversity. [Link]
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4-Piperidone hydrochloride. (n.d.). PubChem. [Link]
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2-Methoxy-4-(piperidin-4-yloxy)pyridine hydrochloride. (n.d.). PubChem. [Link]
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Application Note: Strategic Derivatization of 2-Propylpiperidin-4-one for the Generation of Diverse Chemical Libraries for Biological Screening
An Application Guide for Drug Discovery Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and natural alkaloids.[1][2][3] This application note provides a detailed guide for the strategic derivatization of 2-propylpiperidin-4-one, a versatile starting material for constructing diverse compound libraries aimed at biological screening. We present detailed, field-tested protocols for functionalizing the two key reactive sites—the secondary amine and the ketone—and explain the chemical rationale behind these experimental designs. The methodologies are designed to be robust and scalable, enabling researchers to efficiently explore the chemical space around this valuable core structure.
The Strategic Value of the 2-Propylpiperidin-4-one Scaffold
The 2-propylpiperidin-4-one scaffold is an ideal starting point for library synthesis due to its inherent structural and chemical features. Piperidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulatory properties.[4][5][6] The targeted scaffold possesses two distinct and chemically orthogonal functional groups ripe for modification:
-
The Secondary Amine (N1): This nucleophilic site is readily functionalized through reactions such as N-alkylation, N-acylation, and sulfonylation, allowing for the introduction of a wide range of substituents that can modulate polarity, hydrogen bonding capacity, and target engagement.
-
The Ketone (C4): The carbonyl group is a versatile electrophilic handle. It is an ideal substrate for reductive amination to install new, diverse amine-containing side chains. It can also undergo other C-C and C-N bond-forming reactions to create more complex structures.
The presence of a chiral center at the C2 position, bearing the propyl group, introduces a fixed stereochemical element. This is advantageous as it can lead to diastereomeric products upon derivatization, which can be separated and screened individually, potentially revealing stereospecific biological activities.
Below is a visualization of the primary diversification points on the core scaffold.
Caption: Primary diversification points on the 2-propylpiperidin-4-one scaffold.
Overall Workflow for Library Synthesis and Screening
A successful library synthesis campaign requires a systematic approach, from initial reaction planning to final biological evaluation. The workflow outlined below ensures a logical progression, with checkpoints for quality control to validate the integrity of the compound library.
Caption: A systematic workflow for library generation and biological screening.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for key derivatization reactions. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Protocol 1: Derivatization of the C4-Ketone via Reductive Amination
Principle: Reductive amination is a cornerstone of medicinal chemistry for converting ketones into secondary or tertiary amines.[7][8] The reaction proceeds via the in situ formation of an iminium ion intermediate from the ketone and a primary or secondary amine, which is then reduced by a hydride agent. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, selective for the iminium ion over the ketone, and does not require acidic conditions that could lead to side reactions.[9]
Step-by-Step Methodology:
-
To a solution of N-Boc-2-propylpiperidin-4-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add the desired primary amine (1.1 eq).
-
Add acetic acid (AcOH, 1.1 eq) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected C4-amino derivative.
Data Summary Table:
| Reagent/Component | M.W. ( g/mol ) | Stoichiometry (eq) | Purpose |
| N-Boc-2-propylpiperidin-4-one | 241.34 | 1.0 | Scaffold |
| Primary Amine (R-NH₂) | Variable | 1.1 | Diversity element |
| Acetic Acid (AcOH) | 60.05 | 1.1 | Catalyst for iminium formation |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | Selective reducing agent |
| 1,2-Dichloroethane (DCE) | 98.96 | - | Anhydrous, non-protic solvent |
Expertise & Causality:
-
Why N-Boc Protection? The secondary amine of the piperidine core is more nucleophilic than many primary amines used for derivatization. Protecting it as a tert-butyl carbamate (Boc) prevents self-condensation and ensures that the reaction occurs exclusively at the C4-ketone.
-
Why STAB? Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is less basic and does not readily reduce the starting ketone, leading to a cleaner reaction with higher yields of the desired product.[9] Its mild nature is compatible with a wide range of functional groups.
Protocol 2: Derivatization of the N1-Amine via N-Acylation
Principle: N-acylation is a highly reliable method for forming robust amide bonds. This protocol uses a standard procedure with an acyl chloride. A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Step-by-Step Methodology:
-
Dissolve the deprotected 2-propylpiperidin-4-amine derivative (from Protocol 1, after Boc removal) (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 2.0 eq).
-
Add the desired acyl chloride (R-COCl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final N-acylated derivative.
Data Summary Table:
| Reagent/Component | M.W. ( g/mol ) | Stoichiometry (eq) | Purpose |
| Piperidine Amine | Variable | 1.0 | Substrate |
| Acyl Chloride | Variable | 1.2 | Diversity element |
| Triethylamine | 101.19 | 2.0 | HCl scavenger/Base |
| Dichloromethane | 84.93 | - | Anhydrous, non-protic solvent |
Expertise & Causality:
-
Why 0 °C? Acylation reactions are often exothermic. Starting at a lower temperature helps to control the reaction rate and minimize potential side reactions.
-
Why an Acid/Base Wash? The aqueous workup is crucial for removing excess reagents and byproducts. The HCl wash removes unreacted amine and TEA, while the NaHCO₃ wash removes any remaining acyl chloride and acidic impurities.
Orthogonal Strategy for Maximal Diversity
To create a library with the highest level of structural diversity, an orthogonal strategy is employed where the N1 and C4 positions are modified independently. This prevents cross-reactivity and allows for a combinatorial approach to library synthesis.
Caption: Orthogonal synthesis workflow for combinatorial library generation.
Conclusion
The 2-propylpiperidin-4-one scaffold represents a highly valuable starting point for the development of novel chemical entities for biological screening. By employing robust and well-understood chemical transformations such as reductive amination and N-acylation in a strategic, orthogonal fashion, researchers can efficiently generate large, diverse libraries of drug-like molecules. The protocols and rationale provided in this application note serve as a comprehensive guide for scientists in drug discovery, enabling the exploration of new chemical space and the potential identification of next-generation therapeutics.
References
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Dandriyal, J., & Singh, R. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(10), 2645-2656. [Link]
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Kant, R., et al. (2013). Piperidin-4-one: The Potential Pharmacophore. Request PDF. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
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Douglas, C. J., & MacMillan, D. W. C. (2014). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 136(10), 3822-3825. [Link]
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Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
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D'Amato, E. M., & Hyster, T. K. (2018). Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]
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Miyazawa, K., & Carreira, E. M. (2020). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]
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Procter, D. J., et al. (2019). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. ACS Catalysis, 9(10), 9139-9144. [Link]
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Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(14), 4149. [Link]
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Wang, P., et al. (2022). Visible-Light-Induced α,γ-C(sp3)–H Difunctionalization of Piperidines. Organic Letters, 24(14), 2668-2672. [Link]
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Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. [Link]
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Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
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Pandey, A., & Chawla, V. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. [Link]
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Early, J. V., et al. (2016). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3555-3558. [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
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Arulraj, R., & Sivakumar, S. (2021). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Request PDF. [Link]
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Wieber, B., et al. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 352(10), e1900128. [Link]
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Application Note: Comprehensive Characterization of 2-Propylpiperidin-4-one Hydrochloride
Abstract
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Propylpiperidin-4-one hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed to ensure the identity, purity, and quality of the compound, adhering to the principles of scientific integrity and validation. This guide covers fundamental techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the theoretical basis of the method, provides detailed experimental protocols, and offers insights into data interpretation.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a piperidone derivative, it serves as a crucial building block for the synthesis of various biologically active molecules. The purity and structural integrity of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a suite of analytical protocols to establish a robust quality control framework for this compound.
The hydrochloride salt form of the parent compound enhances its stability and solubility in aqueous media, which is a common characteristic for many pharmaceutical intermediates.[1] A thorough analytical characterization is essential to confirm the correct chemical structure, identify and quantify impurities, and ensure batch-to-batch consistency.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are foundational for method development, particularly for chromatographic and spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | Calculated |
| Molecular Weight | 177.67 g/mol | Calculated |
| Appearance | White to off-white crystalline powder (Expected) | [1] |
| Solubility | Soluble in water and various organic solvents (Expected) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the elucidation of molecular structure. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Principle
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the local chemical environment, providing detailed information about the molecular structure, connectivity, and stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). D₂O is a good starting point due to the hydrochloride salt's expected solubility.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Solvent | D₂O | D₂O |
| Temperature | 298 K | 298 K |
| Spectral Width | ~12 ppm | ~220 ppm |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
Expected Spectral Features and Interpretation
The structure of 2-Propylpiperidin-4-one suggests a chair conformation for the piperidinone ring. The proton and carbon signals should be consistent with this structure.
-
¹H NMR: Expect distinct signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the ring). The piperidinone ring protons will appear as complex multiplets due to spin-spin coupling. The N-H proton may be broadened or exchange with the solvent, especially in D₂O.
-
¹³C NMR: Expect a signal for the carbonyl carbon (C=O) in the downfield region (~208 ppm). Signals for the carbons of the propyl group and the piperidinone ring will appear in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[2]
Principle
MS measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting ions are separated based on their m/z and detected. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF)
Instrumentation: HPLC system coupled to a TOF mass spectrometer with an ESI source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Instrumental Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas (N₂) Pressure | 30 - 40 psi |
| Drying Gas (N₂) Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Mass Range | 50 - 500 m/z |
Data Analysis:
-
Acquire the mass spectrum in full scan mode.
-
Identify the molecular ion peak. For 2-Propylpiperidin-4-one (free base, C₈H₁₅NO), the expected [M+H]⁺ ion would have an m/z of 142.1226.
-
Perform fragmentation analysis (MS/MS) on the parent ion to confirm the structure.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of pharmaceutical compounds and quantifying impurities. A validated HPLC method is crucial for quality control.
Principle
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separation is influenced by the physicochemical properties of the analyte, the stationary phase, and the mobile phase.
Experimental Protocol: Reversed-Phase HPLC
A reversed-phase method is generally suitable for polar compounds like this compound.[3]
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]
Logical Flow of HPLC Method Development
Caption: HPLC Method Development and Validation Flow.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5]
Principle
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorbed radiation corresponds to the vibrational frequencies of the bonds within the molecule. The resulting spectrum is a unique "fingerprint" of the compound.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Instrumentation: FTIR spectrometer with an ATR accessory.
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumental Parameters:
| Parameter | Value |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
| Mode | Transmittance or Absorbance |
Data Analysis:
-
Acquire the spectrum.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Expected Spectral Features
-
N-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-H Stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the propyl group and the piperidinone ring.
-
C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ for the ketone carbonyl group.
-
C-N Stretch: An absorption band in the 1000-1250 cm⁻¹ region.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of NMR, MS, HPLC, and FTIR allows for the unambiguous identification of the compound, the determination of its purity, and the quantification of any impurities. Adherence to these protocols will ensure the high quality and consistency of this important pharmaceutical intermediate, supporting the development of safe and effective drug products.
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Ye, Y., et al. (2014). Simultaneous HPLC Determination of Four Active Compounds in Fengshiding Capsules, a Chinese Medicine. Indian Journal of Pharmaceutical Sciences, 76(5), 445–450. Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidone hydrochloride. Retrieved from [Link]
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NIST. (n.d.). 2-Piperidinone. In NIST Chemistry WebBook. Retrieved from [Link]
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Jeyaraman, R., & Ravindran, T. (1994). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 33B(7), 663-666. Retrieved from [Link]
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GAD, A. M., et al. (2021). Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study. Molecules, 26(16), 4945. Retrieved from [Link]
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Pundir, S., et al. (2020). FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmacy and Technology, 13(8), 3943-3949. Retrieved from [Link]
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Gotmare, S., & Sulekha, S. (2022). FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation. International Journal of Chemical and Pharmaceutical Sciences, 13(1). Retrieved from [Link]
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NIST. (n.d.). 1-Propyl-4-piperidone. In NIST Chemistry WebBook. Retrieved from [Link]
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Application Notes and Protocols: 2-Propylpiperidin-4-one in the Synthesis of Anticancer Agents
Introduction: The Piperidin-4-one Scaffold as a Privileged Motif in Oncology
The piperidin-4-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its conformational flexibility and the presence of a reactive ketone and a basic nitrogen atom make it an ideal template for the synthesis of diverse molecular architectures.[1] In the realm of oncology, derivatives of piperidin-4-one have demonstrated significant potential, exhibiting a range of anticancer activities including antiproliferative, cytotoxic, and pro-apoptotic effects.[3][4][5] These compounds have been investigated for their ability to target various cancer-related pathways, including the inhibition of protein kinases and the induction of cell cycle arrest.[2][4]
While the broader class of piperidin-4-ones is well-represented in the anticancer literature, the specific application of 2-propylpiperidin-4-one as a starting material is not extensively documented in publicly available research. However, the principles of piperidin-4-one chemistry, coupled with studies on related 2-alkyl-substituted piperidines, provide a strong foundation for exploring its potential in anticancer drug discovery. This guide will, therefore, provide a comprehensive overview of the synthetic strategies and biological rationale for utilizing the 2-propylpiperidin-4-one scaffold, drawing upon closely related and well-documented examples to offer detailed, field-proven protocols and insights.
Rationale for 2-Alkyl Substitution: A Locus for Modulating Potency and Selectivity
The substitution pattern on the piperidin-4-one ring is a critical determinant of biological activity. While modifications at the nitrogen (N1) and the C3/C5 positions have been extensively studied, substitution at the C2 position offers a unique vector for influencing the molecule's interaction with biological targets. The introduction of an alkyl group, such as a propyl chain, at the C2 position can have several key impacts:
-
Steric Influence: The alkyl group can introduce steric hindrance that may favor or disfavor binding to a particular protein pocket, thereby enhancing selectivity.
-
Lipophilicity: The propyl group increases the lipophilicity of the molecule, which can affect its membrane permeability, metabolic stability, and overall pharmacokinetic profile.
-
Conformational Restriction: The presence of a substituent at C2 can influence the conformational equilibrium of the piperidine ring, potentially locking it into a bioactive conformation.
A notable study on the antiproliferative activity of trans-2-alkyl-4-halopiperidines demonstrated that 2-alkyl substitution is compatible with potent anticancer effects.[6] This research provides a compelling rationale for the investigation of 2-propylpiperidin-4-one as a precursor for novel anticancer agents.[6]
General Synthetic Strategy for Anticancer Agents from 2-Propylpiperidin-4-one
The synthesis of a potential anticancer agent from 2-propylpiperidin-4-one would likely involve a multi-step process. The following is a generalized, plausible synthetic workflow based on established piperidin-4-one chemistry and the known activity of related compounds.
Figure 1: Generalized workflow for the synthesis and evaluation of a potential anticancer agent starting from 2-propylpiperidin-4-one.
Protocol 1: Synthesis of 2-Propylpiperidin-4-one (Hypothetical)
The synthesis of 2-propylpiperidin-4-one itself is not widely reported. A plausible approach would be a modification of the classic Mannich reaction or a related multicomponent reaction.
Objective: To synthesize the 2-propylpiperidin-4-one scaffold as a key intermediate.
Materials:
-
Propionaldehyde
-
Ammonia or an ammonia equivalent (e.g., ammonium acetate)
-
Acetone or a suitable equivalent
-
Appropriate solvent (e.g., ethanol, methanol)
-
Acid or base catalyst as required
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propionaldehyde and acetone in the chosen solvent.
-
Addition of Ammonia Source: Slowly add the ammonia source to the reaction mixture. The reaction may be exothermic, so controlled addition is recommended.
-
Catalysis and Reflux: Add the appropriate catalyst (if necessary) and heat the mixture to reflux for a specified period (e.g., 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture if necessary and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting residue is purified by column chromatography on silica gel to afford pure 2-propylpiperidin-4-one.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Multicomponent Reaction: This approach is chosen for its atom economy and efficiency in constructing the heterocyclic ring in a single step.
-
Solvent Choice: Protic solvents like ethanol are often used to facilitate the dissolution of the reactants and intermediates in the Mannich reaction.
-
Monitoring by TLC: This is a crucial step to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
Protocol 2: Synthesis of a trans-2-Propyl-4-halopiperidine Derivative (A Proof-of-Concept Approach)
This protocol is adapted from the reported synthesis of trans-2-alkyl-4-halopiperidines, which have shown antiproliferative activity.[6] It represents a key derivatization of the 2-propylpiperidin-4-one core to a potentially more active compound.
Objective: To convert 2-propylpiperidin-4-one into a halo-derivative, a key step towards enhancing its anticancer potential.
Materials:
-
2-Propylpiperidin-4-one
-
A suitable N-protecting group (e.g., Boc anhydride)
-
Reducing agent (e.g., sodium borohydride)
-
Halogenating agent (e.g., N-bromosuccinimide, diethylaminosulfur trifluoride)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Iron(III) catalyst (if following the specific literature procedure)[6]
Procedure:
-
N-Protection: Protect the nitrogen of 2-propylpiperidin-4-one with a suitable protecting group (e.g., Boc) to prevent side reactions in subsequent steps. This is typically done by reacting the piperidinone with the protecting group reagent in the presence of a base.
-
Reduction of the Ketone: Reduce the ketone at the C4 position to a hydroxyl group using a mild reducing agent like sodium borohydride. This will likely produce a mixture of cis and trans alcohols.
-
Halogenation: Introduce the halogen at the C4 position. The choice of halogenating agent will depend on the desired halogen. For example, an iron(III)-catalyzed process can be used to introduce a halogen.[6]
-
Deprotection (if necessary): If the final desired compound is an N-unsubstituted piperidine, the protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group).
-
Purification and Characterization: The final product is purified by column chromatography and its structure and stereochemistry are confirmed by NMR spectroscopy and other analytical techniques.
Data Presentation: Antiproliferative Activity of Related 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines
The following table summarizes the reported antiproliferative activity of some 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs, highlighting the potential of this class of compounds.[6]
| Compound | R-group (at C2) | Halogen (at C4) | Cell Line | GI50 (µM) |
| 5a | Methyl | Bromo | WiDr (colon) | > 50 |
| 5d | n-Pentyl | Bromo | WiDr (colon) | 1.8 |
| 5f | n-Heptyl | Bromo | WiDr (colon) | 0.9 |
| 5g | n-Nonyl | Bromo | WiDr (colon) | 1.1 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 17(10), 2681-2684.[6]
Structure-Activity Relationship (SAR) Insights:
The data suggests that the length of the alkyl chain at the C2 position significantly influences the antiproliferative activity, with longer chains (n-pentyl, n-heptyl, n-nonyl) being more potent than a methyl group.[6] This provides a strong rationale for investigating a 2-propyl substituent. The study also found that the unsaturated 1,2,5,6-tetrahydropyridine derivatives were generally more active than their saturated piperidine counterparts.[6]
Figure 2: Key structural modification sites on the piperidin-4-one scaffold and their general impact on anticancer activity.
Conclusion and Future Directions
While direct applications of 2-propylpiperidin-4-one in the synthesis of anticancer agents are not yet widely reported, the foundational chemistry of the piperidin-4-one scaffold and the promising activity of related 2-alkyl-substituted derivatives provide a clear roadmap for future research. The protocols and strategies outlined in this guide offer a starting point for researchers and drug development professionals to explore the potential of this specific intermediate. Future work should focus on the efficient synthesis of 2-propylpiperidin-4-one and its subsequent derivatization to generate a library of compounds for biological screening. A thorough investigation of the structure-activity relationships of these new derivatives will be crucial for identifying lead compounds with potent and selective anticancer activity.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31271. [Link]
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León, L. G., Carballo, R. M., Vega-Hernández, M. C., Martín, V. S., Padrón, J. I., & Padrón, J. M. (2007). Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 17(10), 2681-2684. [Link]
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Grokipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
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Hernandez-Vargas, J. M., Garcia-Vazquez, F., Lopez-Tellez, J. F., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. PLoS One, 17(7), e0270630. [Link]
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Sivakumar, P. M., Ganesan, S., Velmurugan, D., & Shanmugam, P. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5104. [Link]
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Abonia, R., Insuasty, D., Castillo, J., Rojas, H., & Insuasty, B. (2018). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. Letters in Organic Chemistry, 15(10), 846-853. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1-Propyl-4-piperidone: Your Key Building Block for Pharmaceutical Synthesis. Retrieved from [Link]
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Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., & Ramana, A. V. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(7), 481-490. [Link]
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The 2-Propylpiperidin-4-one Scaffold: A Versatile Core for the Development of Novel Anti-HIV Compounds
Introduction: The Enduring Need for Novel HIV Inhibitors and the Role of Privileged Scaffolds
The global fight against Human Immunodeficiency Virus (HIV) has been marked by the remarkable success of antiretroviral therapy (ART), which has transformed a once-fatal diagnosis into a manageable chronic condition. However, the emergence of drug-resistant viral strains and the long-term toxicities associated with current drug regimens necessitate a continuous search for novel therapeutic agents with improved efficacy, safety profiles, and mechanisms of action.[1] In this context, the exploration of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – has become a cornerstone of modern drug discovery. The piperidin-4-one moiety is one such scaffold, recognized for its versatility in the synthesis of compounds with a wide array of pharmacological activities, including potent antiviral effects.[2] This application note provides a detailed guide for researchers on the synthesis of 2-propylpiperidin-4-one, its derivatization, and the subsequent evaluation of these novel compounds as potential anti-HIV agents, with a focus on their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
The rationale for focusing on the 2-propylpiperidin-4-one core stems from the established success of piperidine-containing compounds in HIV research. The piperidine ring can serve as a versatile anchor to orient various pharmacophoric groups in the three-dimensional space of a biological target. The 2-propyl substituent, in particular, can be strategically employed to explore hydrophobic pockets within the target enzyme, a common feature in the design of potent enzyme inhibitors. This guide will provide researchers with the foundational protocols to explore the potential of this promising chemical space.
Part 1: Synthesis of the Core Scaffold: 2-Propylpiperidin-4-one
The synthesis of asymmetrically substituted piperidin-4-ones, such as the 2-propyl derivative, can be achieved through a modified Mannich reaction, a classic method for the formation of β-amino ketones.[3] This one-pot, three-component condensation reaction offers a straightforward and efficient route to the desired heterocyclic core.
Causality Behind Experimental Choices:
-
Reactants: The choice of pentanal is crucial as its propyl group will be incorporated at the 2-position of the piperidine ring. Acetone serves as the source of the enolizable ketone, and a primary amine (in this case, benzylamine for a readily removable protecting group) is essential for the formation of the piperidine ring.
-
Acid Catalyst: An acid catalyst is required to facilitate both the formation of the initial iminium ion from the aldehyde and amine, and the enolization of the ketone.
-
Solvent: A protic solvent like ethanol is typically used to facilitate the dissolution of the reactants and to participate in the proton transfer steps of the reaction mechanism.
-
N-Protection: The use of benzylamine provides an N-benzyl protected piperidin-4-one. The benzyl group can be readily removed via catalytic hydrogenation in a subsequent step to yield the free amine, which is often a key handle for further derivatization.
Experimental Protocol: Synthesis of N-Benzyl-2-propylpiperidin-4-one
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).
-
Addition of Reactants: Sequentially add pentanal (1.0 eq), acetone (2.0 eq), and benzylamine (1.0 eq) to the ethanol.
-
Acidification: Slowly add concentrated hydrochloric acid (0.1 eq) to the reaction mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford N-benzyl-2-propylpiperidin-4-one.
Experimental Protocol: Deprotection to 2-Propylpiperidin-4-one
-
Reaction Setup: Dissolve N-benzyl-2-propylpiperidin-4-one (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 8-16 hours.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield 2-propylpiperidin-4-one.
Part 2: Derivatization of 2-Propylpiperidin-4-one for Anti-HIV Activity
The 2-propylpiperidin-4-one scaffold can be derivatized at the nitrogen atom and the C4-carbonyl group to generate a library of compounds for anti-HIV screening. A particularly successful strategy in the development of NNRTIs has been the introduction of arylpyrimidine moieties.[4][5] These derivatives can effectively bind to the allosteric non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase.
Logical Flow of Derivatization:
The following protocol describes a representative synthesis of a 2-propylpiperidin-4-one derivative bearing an aminopyrimidine moiety, a class of compounds that has shown significant promise as NNRTIs.[5]
Caption: Synthetic workflow from starting materials to a candidate anti-HIV compound.
Experimental Protocol: Synthesis of a 4-(Arylpyrimidine-amino)-2-propylpiperidine Derivative
-
Reductive Amination of the Core Scaffold:
-
To a solution of 2-propylpiperidin-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 2M HCl.
-
Basify the mixture with 2M NaOH and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude 4-amino-2-propylpiperidine.
-
-
Coupling with the Arylpyrimidine Moiety:
-
Dissolve the crude 4-amino-2-propylpiperidine (1.0 eq) and a suitable substituted 4-chloropyrimidine (1.1 eq) in a solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain the target NNRTI candidate.
-
Part 3: In Vitro Evaluation of Anti-HIV Activity
A critical step in the drug discovery pipeline is the robust in vitro evaluation of the synthesized compounds for their anti-HIV activity.[1] This typically involves determining the compound's efficacy in inhibiting viral replication in a cell-based assay and assessing its cytotoxicity to the host cells.
Self-Validating Protocol Design:
The following protocol for the evaluation of anti-HIV activity is designed to be self-validating by including both positive and negative controls. The use of a known NNRTI, such as Nevirapine, as a positive control allows for the validation of the assay's sensitivity and provides a benchmark for the potency of the newly synthesized compounds. A vehicle control (DMSO) serves as the negative control to ensure that the solvent used to dissolve the compounds does not have any intrinsic antiviral or cytotoxic effects.
Experimental Protocol: Anti-HIV-1 Activity in MT-4 Cells
-
Cell Culture: Maintain MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.
-
Infection and Treatment:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add the serially diluted test compounds to the wells.
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Include wells with uninfected cells (mock infection) and infected cells treated with a known NNRTI (e.g., Nevirapine) as positive controls. Also include infected cells treated with DMSO as a vehicle control.
-
-
Incubation: Incubate the plates for 5 days at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Assay for Cytotoxicity and Viral Inhibition:
-
After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more promising therapeutic window.
-
Data Presentation:
The results of the anti-HIV activity and cytotoxicity assays should be summarized in a clear and concise table for easy comparison.
| Compound ID | EC50 (µM) vs. HIV-1 (IIIB) | CC50 (µM) in MT-4 Cells | Selectivity Index (SI = CC50/EC50) |
| Test Compound 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Test Compound 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Nevirapine (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
Part 4: Mechanistic Insights and Structure-Activity Relationships
The anti-HIV activity of piperidine-substituted arylpyrimidines is primarily attributed to their ability to bind to the NNIBP of the HIV-1 reverse transcriptase.[4] This binding induces a conformational change in the enzyme, leading to the inhibition of its polymerase activity.
Caption: Mechanism of action for NNRTI candidates derived from 2-propylpiperidin-4-one.
Structure-Activity Relationship (SAR) Insights:
-
Piperidine Ring: The piperidine ring acts as a central scaffold, and its conformation is crucial for optimal binding. The 2-propyl group can explore a hydrophobic channel within the NNIBP, potentially enhancing binding affinity.
-
Arylpyrimidine Moiety: This part of the molecule often forms key hydrogen bonds and pi-stacking interactions with the amino acid residues of the NNIBP.
-
Linker: The nature and length of the linker connecting the piperidine and arylpyrimidine moieties can significantly impact the compound's potency and pharmacokinetic properties.
By systematically modifying these three components, researchers can conduct SAR studies to optimize the anti-HIV activity of the 2-propylpiperidin-4-one scaffold.
Conclusion
The 2-propylpiperidin-4-one scaffold represents a promising starting point for the development of novel anti-HIV compounds. This application note provides a comprehensive framework, from the synthesis of the core scaffold to the in vitro evaluation of its derivatives. The detailed protocols and the underlying scientific rationale are intended to empower researchers to explore this chemical space and contribute to the discovery of the next generation of antiretroviral drugs. The versatility of the piperidin-4-one core, coupled with a rational drug design approach, holds significant potential for identifying potent and safe anti-HIV agents.
References
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De Clercq, E. (2009). Anti-HIV drugs: 25 years and still counting. Journal of Antimicrobial Chemotherapy, 64(1), 1-13. [Link]
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Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
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Zhang, T., Xu, W., Chen, F., & Zhan, P. (2021). Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP. Bioorganic chemistry, 116, 105353. [Link]
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Wang, Z., Wang, Y., Zhang, M., Li, Z., Wang, L., & Liu, H. (2012). Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors. Bioorganic & medicinal chemistry, 20(12), 3776–3784. [Link]
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Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855. [Link]
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Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
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Chen, R., Wang, Y., Zhang, M., Li, Z., Wang, L., & Liu, H. (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & medicinal chemistry letters, 22(4), 1643–1646. [Link]
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Chen, R., Wang, Y., Zhang, M., Li, Z., Wang, L., & Liu, H. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European journal of medicinal chemistry, 97, 257–266. [Link]
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- 1. Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperidin-4-one Derivatives in Antimicrobial and Antifungal Research
Foreword for the Researcher
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Among these, the piperidin-4-one moiety has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of new anti-infective agents. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antimicrobial and antifungal compounds. It moves beyond a mere recitation of facts to provide a comprehensive, experience-driven framework for understanding, synthesizing, and evaluating piperidin-4-one derivatives. The protocols herein are presented not as rigid instructions, but as a foundation upon which to build your own investigations, with an emphasis on the rationale behind each step. Our aim is to empower you with the knowledge to not only replicate these findings but to innovate and drive the field forward.
The Piperidin-4-one Scaffold: A Versatile Core for Antimicrobial Drug Discovery
The piperidin-4-one ring system is a six-membered heterocycle containing a nitrogen atom and a ketone functional group. This scaffold is a common feature in numerous biologically active compounds, including alkaloids and synthetic pharmaceuticals.[1] Its appeal in drug discovery stems from its conformational flexibility and the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Substituents at the C-2 and C-6 positions, as well as modifications at the nitrogen atom and the C-4 carbonyl group, have been shown to be critical for antimicrobial and antifungal activity.[2][3] The introduction of aryl groups at the 2 and 6 positions, for instance, is a common strategy that often imparts significant biological activity.[4][5][6] Further derivatization of the piperidin-4-one core, such as the formation of oximes, thiosemicarbazones, or the attachment of other heterocyclic moieties, can enhance the antimicrobial spectrum and potency.[6][7]
General Structure-Activity Relationships (SAR)
A careful analysis of the available literature reveals several key trends in the structure-activity relationships of piperidin-4-one derivatives:
-
Substitution at C-2 and C-6: The nature and substitution pattern of the aryl groups at these positions significantly influence activity. Electron-withdrawing or electron-donating groups on these aromatic rings can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets.
-
Substitution at C-3 and C-5: The introduction of alkyl groups at these positions can impact the conformation of the piperidine ring, which in turn can affect receptor binding. Sterically less hindered compounds often exhibit different conformational preferences than more hindered ones.[8]
-
Modification of the C-4 Carbonyl Group: Conversion of the ketone to an oxime or thiosemicarbazone has been shown to be a particularly effective strategy for enhancing antifungal activity.[6][7]
-
N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in the overall biological profile. The introduction of various alkyl, acyl, or heterocyclic groups can alter the compound's solubility, cell permeability, and target engagement.
Synthesis of Antimicrobial Piperidin-4-one Derivatives: Protocols and Rationale
The Mannich reaction is a cornerstone in the synthesis of 2,6-diarylpiperidin-4-ones, offering a straightforward and efficient one-pot condensation of an aldehyde, a ketone, and an amine source (typically ammonium acetate).[4][7][9]
Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction
This protocol describes a general procedure for the synthesis of 2,6-diaryl-3-methyl-4-piperidones, which serve as key intermediates for further derivatization.
Materials:
-
Substituted aromatic aldehyde (2 mmol)
-
Ethyl methyl ketone (1 mmol)
-
Ammonium acetate (1 mmol)
-
Ethanol (95%)
-
Hydrochloric acid (concentrated, catalytic amount)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aromatic aldehyde (2 mmol) and ethyl methyl ketone (1 mmol) in 20 mL of 95% ethanol.
-
Addition of Reagents: To this solution, add ammonium acetate (1 mmol) and a catalytic amount (2-3 drops) of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the mobile phase.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to afford the pure 2,6-diaryl-3-methyl-4-piperidone.
-
Characterization: Characterize the purified compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[5][10]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively non-toxic. Its boiling point allows for a suitable reaction temperature for the Mannich condensation.
-
Catalytic Acid: The acidic catalyst is crucial for the formation of the intermediate iminium ion from the aldehyde and ammonium acetate, which is a key step in the Mannich reaction.
-
Purification by Column Chromatography: This technique is essential for separating the desired product from unreacted starting materials and any side products, ensuring the purity of the final compound for biological testing.
Protocol: Synthesis of Thiosemicarbazone Derivatives of Piperidin-4-ones
This protocol outlines the conversion of the piperidin-4-one ketone to a thiosemicarbazone, a modification often associated with enhanced antifungal activity.[7]
Materials:
-
2,6-Diaryl-3-methyl-4-piperidone (1 mmol)
-
Thiosemicarbazide (1.2 mmol)
-
Methanol
-
Concentrated Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve the 2,6-diaryl-3-methyl-4-piperidone (1 mmol) in 15 mL of methanol in a round-bottom flask.
-
Addition of Reagents: Add a solution of thiosemicarbazide (1.2 mmol) in 10 mL of methanol to the flask. Add a catalytic amount (1-2 drops) of concentrated hydrochloric acid.
-
Reflux: Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by TLC.
-
Isolation and Recrystallization: Upon completion, cool the reaction mixture in an ice bath. The solid product that precipitates is collected by filtration, washed with cold methanol, and dried. Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure thiosemicarbazone derivative.
-
Characterization: Confirm the structure of the purified product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is an effective solvent for both the piperidin-4-one and thiosemicarbazide.
-
Acid Catalyst: The acid catalyzes the condensation reaction between the ketone and the thiosemicarbazide.
-
Recrystallization: This purification technique is crucial for obtaining a highly pure crystalline product, which is essential for accurate biological evaluation.
Evaluation of Antimicrobial and Antifungal Activity: Standardized Protocols
A thorough evaluation of the antimicrobial and antifungal properties of newly synthesized piperidin-4-one derivatives is critical. The following are standardized protocols for determining the efficacy of these compounds.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] This method is a quantitative measure of the potency of the compound.
Materials:
-
Synthesized piperidin-4-one derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (broth only)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well containing the compound dilutions.
-
Controls: Include a positive control well (inoculum with a standard antimicrobial) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol: Zone of Inhibition Assay (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[12][13]
Materials:
-
Synthesized piperidin-4-one derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs
-
Sterile swabs
-
Standardized microbial inoculum
Procedure:
-
Plate Inoculation: Uniformly spread a standardized inoculum of the test microorganism onto the surface of an MHA plate using a sterile swab.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound solution and allow the solvent to evaporate. Place the discs onto the inoculated agar surface.
-
Controls: Use a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Measurement: After incubation, measure the diameter of the clear zone of no growth around the disc (zone of inhibition) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[14]
Investigating the Mechanism of Action
Understanding how piperidin-4-one derivatives exert their antimicrobial effects is crucial for their rational design and development. While the exact mechanisms can vary depending on the specific derivative, several potential targets have been proposed.
Potential Mechanisms of Action
-
Enzyme Inhibition: Piperidin-4-one derivatives may act by inhibiting essential microbial enzymes. For instance, some derivatives have been suggested to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[15] In fungi, enzymes involved in ergosterol biosynthesis, a key component of the fungal cell membrane, are potential targets.
-
Cell Membrane Disruption: The lipophilic nature of many piperidin-4-one derivatives suggests they may interact with and disrupt the integrity of the microbial cell membrane.[1][16] This can lead to leakage of cellular contents and ultimately cell death.
-
Interaction with DNA: Some heterocyclic compounds have been shown to intercalate with microbial DNA, thereby interfering with replication and transcription processes.
Experimental Workflow for Elucidating Mechanism of Action
Caption: Experimental workflow for the development of piperidin-4-one antimicrobials.
Data Presentation and Interpretation
Table 1: Representative Antimicrobial Activity of Piperidin-4-one Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | C. albicans | A. niger | Reference |
| Piperidin-4-one Core | >100 | >100 | >100 | >100 | >100 | [7] |
| 2,6-diaryl-3-methyl-4-piperidone | 50 | 25 | 100 | >100 | >100 | [7] |
| Thiosemicarbazone Derivative | 25 | 12.5 | 50 | 12.5 | 25 | [7] |
| Oxime Derivative | 32 | 16 | 64 | 8 | 16 | [6] |
| Ampicillin (Control) | 0.5 | 0.25 | 2 | NA | NA | [7] |
| Terbinafine (Control) | NA | NA | NA | 1 | 0.5 | [7] |
NA: Not Applicable
Interpretation: The data in Table 1 clearly demonstrates that derivatization of the piperidin-4-one core is essential for antimicrobial and antifungal activity. The thiosemicarbazone and oxime derivatives show significantly improved potency, particularly against fungal strains, when compared to the parent piperidone.
Visualizing the Synthetic Pathway
Caption: Synthetic routes to antimicrobial piperidin-4-one derivatives.
Concluding Remarks for the Innovator
The piperidin-4-one scaffold represents a fertile ground for the discovery of next-generation antimicrobial and antifungal agents. The synthetic versatility of this core, coupled with the clear structure-activity relationships that are beginning to emerge, provides a powerful platform for the rational design of novel therapeutics. The protocols and insights provided in this guide are intended to serve as a springboard for your own research endeavors. By understanding the "why" behind the "how," you are well-equipped to not only reproduce existing work but to innovate and contribute to the critical fight against infectious diseases. The path from a promising scaffold to a clinically effective drug is long and challenging, but it begins with rigorous and well-informed fundamental research.
References
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
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- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-195.
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- Sivakumar, P. M., et al. (2006). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Chemical and Pharmaceutical Bulletin, 54(7), 942-946.
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- Pferschy-Wenzig, E.-M., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(23), 5576.
- Hema, S., et al. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals.
- Singh, U. P., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 724-734.
- Ali, M., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(5), 6333-6338.
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- Maruthavanan, T., & Venkatesan, P. (2012). Scheme 1. Synthesis of 3,4-dialkyl-2,6-diaryl-piperidin-4-ol (7-12).
- YouTube. (2022, October 21).
- DTIC. (n.d.). Piperidine Synthesis.
- Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC), 18(1).
- Jayanthi, E., & Lalitha, A. (2018). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.
- ResearchGate. (n.d.).
- Kumar, R., & Arun, Y. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(12), 1736–1751.
- graphviz.org. (n.d.). User Guide.
- graphviz.org. (n.d.). Graphviz.
- Gokula Krishnan, V., et al. (2012). Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters.
- dreampuf.github.io. (n.d.). Graphviz Online.
- Al-Ostath, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Indian Chemical Society, 99(11), 100749.
- Mason, A. J., et al. (2005). Enhanced Membrane Disruption and Antibiotic Action against Pathogenic Bacteria by Designed Histidine-Rich Peptides at Acidic pH. Antimicrobial agents and chemotherapy, 49(9), 3609–3619.
- Ramalingan, C., et al. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. Bioorganic & medicinal chemistry, 14(12), 4175–4185.
- Kim, B., et al. (2021). Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives. ACS infectious diseases, 7(12), 3326–3335.
- ResearchGate. (2023, September 19). (PDF) Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity.
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- 1. Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. A facile synthesis, antibacterial, and antitubercular studies of some piperidin-4-one and tetrahydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 16. Enhanced Membrane Disruption and Antibiotic Action against Pathogenic Bacteria by Designed Histidine-Rich Peptides at Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Propylpiperidin-4-one hydrochloride. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges encountered during the synthesis of this important piperidinone derivative. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle your experimental challenges.
Question 1: Low or no yield of the divinyl ketone precursor (1-hexen-3-one) during the Grignard reaction.
Probable Causes:
-
Inactive Grignard Reagent: Vinylmagnesium bromide is sensitive to moisture and air. Improper handling or storage can lead to a significant decrease in its reactivity.
-
Side Reactions of the Aldehyde: Propanal can undergo self-condensation (aldol reaction) under basic conditions, consuming the starting material.
-
Poor Temperature Control: The Grignard reaction is exothermic. If the temperature is not adequately controlled, side reactions can be promoted.
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. It is advisable to use freshly purchased or titrated Grignard reagent.
-
Inverse Addition: Add the propanal solution slowly to the vinylmagnesium bromide solution at a low temperature (e.g., 0 °C) to minimize self-condensation of the aldehyde.
-
Maintain Low Temperature: Use an ice bath or a cryocooler to maintain the reaction temperature between 0 and 5 °C during the addition of propanal.
Question 2: The aza-Michael reaction results in a complex mixture of products or a low yield of 2-Propylpiperidin-4-one.
Probable Causes:
-
Polymerization of Divinyl Ketone: Divinyl ketones are susceptible to polymerization, especially in the presence of acids, bases, or upon heating.
-
Formation of Byproducts: Besides the desired piperidinone, the reaction of ammonia with the divinyl ketone can lead to the formation of linear mono- and di-addition products.
-
Suboptimal Reaction Conditions: The concentration of ammonia, reaction temperature, and solvent can significantly impact the efficiency of the cyclization.
Solutions:
-
Use a Dilute Solution of Ammonia: A high concentration of ammonia can favor the formation of linear byproducts. Using a dilute solution of ammonia in a suitable solvent (e.g., methanol or ethanol) can promote the desired intramolecular cyclization.
-
Control the Reaction Temperature: The aza-Michael addition is typically carried out at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times that could lead to decomposition or side reactions.
-
Stepwise Addition: Consider a stepwise approach where the divinyl ketone is added slowly to the ammonia solution to maintain a low concentration of the Michael acceptor and favor the cyclization.
Question 3: Difficulty in isolating and purifying the free base, 2-Propylpiperidin-4-one.
Probable Causes:
-
High Polarity and Water Solubility: The presence of the amine and ketone functionalities makes the compound relatively polar and potentially water-soluble, complicating extraction from aqueous media.
-
Emulsion Formation: During aqueous workup, the amine can act as a surfactant, leading to the formation of stable emulsions.
-
Co-elution of Impurities: Non-polar impurities from the Grignard step or polar byproducts from the aza-Michael reaction can be challenging to separate by standard column chromatography.
Solutions:
-
Extraction with Different Solvents: Experiment with various organic solvents for extraction, such as dichloromethane, chloroform, or ethyl acetate. Adjusting the pH of the aqueous layer to be more basic (pH > 10) can help to deprotonate the amine and improve its extraction into the organic phase.
-
Brine Wash: To break emulsions, wash the organic layer with a saturated sodium chloride solution (brine).
-
Flash Chromatography with Amine-Treated Silica: To improve the separation of the basic product, use silica gel that has been pre-treated with a small amount of triethylamine in the eluent system. This will deactivate the acidic sites on the silica and reduce tailing of the amine. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/triethylamine) is recommended.
Question 4: The conversion to the hydrochloride salt is incomplete or results in an oily product that is difficult to crystallize.
Probable Causes:
-
Incorrect Stoichiometry of HCl: An excess or insufficient amount of hydrochloric acid can lead to incomplete salt formation or the presence of excess acid, which can make crystallization difficult.
-
Presence of Water: The presence of water can hinder the crystallization of the hydrochloride salt, often resulting in the formation of an oil or a hydrate.
-
Impurities Inhibiting Crystallization: Residual impurities from previous steps can interfere with the crystal lattice formation.
Solutions:
-
Use Anhydrous HCl: Employ a solution of anhydrous HCl in a suitable organic solvent like diethyl ether or dioxane. Add the HCl solution dropwise to a solution of the purified free base in an anhydrous solvent until precipitation is complete.
-
Thorough Drying of the Free Base: Ensure the 2-Propylpiperidin-4-one free base is completely dry before attempting the salt formation. This can be achieved by drying over anhydrous sodium sulfate and removing the solvent under vacuum.
-
Recrystallization: If an oil is obtained, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, dissolve the oil in a minimal amount of a polar solvent (e.g., isopropanol or ethanol) and add a less polar solvent (e.g., diethyl ether or hexane) until turbidity is observed. Allow the solution to slowly cool to promote crystallization.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the aza-Michael reaction in this synthesis?
The aza-Michael reaction is a conjugate addition of a nitrogen nucleophile (in this case, ammonia) to an α,β-unsaturated carbonyl compound (the divinyl ketone).[4] The reaction proceeds in two steps: first, the ammonia adds to one of the vinyl groups to form a β-amino ketone intermediate. This is followed by an intramolecular Michael addition, where the newly formed secondary amine attacks the second vinyl group, leading to the formation of the six-membered piperidinone ring.
Q2: Why is the divinyl ketone approach preferred over other methods for synthesizing 2-substituted piperidinones?
The aza-Michael addition to divinyl ketones offers a convergent and efficient route to 2-substituted 4-piperidones.[5] This method allows for the introduction of the 2-substituent (the propyl group) early in the synthesis, starting from simple and commercially available precursors. Alternative methods, such as the direct alkylation of a pre-formed piperidinone ring, can be less selective and lead to mixtures of products.
Q3: How can I monitor the progress of the reactions?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. Use an appropriate eluent system (e.g., hexane/ethyl acetate) and a suitable visualization method (e.g., UV light, iodine chamber, or a potassium permanganate stain for the dienol and piperidinone).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can provide more detailed information about the composition of the reaction mixture, including the presence of intermediates and byproducts.
Q4: What are the key safety precautions to consider during this synthesis?
-
Grignard Reagent: Vinylmagnesium bromide is highly reactive and flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from sources of ignition.
-
Propanal: Propanal is a flammable liquid and an irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Divinyl Ketone: Divinyl ketones can be lachrymators and skin irritants. Handle with care in a fume hood.
-
Hydrochloric Acid: Concentrated and gaseous HCl are corrosive. Use appropriate PPE, including gloves, goggles, and a lab coat. The salt formation should be performed in a well-ventilated fume hood.
For detailed safety information, always refer to the Safety Data Sheets (SDS) for each reagent used.[6][7][8]
Experimental Protocols
Protocol 1: Synthesis of 1-Hexen-3-ol
This protocol describes the synthesis of the dienol precursor via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of a solution of vinyl bromide in anhydrous THF to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of propanal in anhydrous THF via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1-hexen-3-ol.
Protocol 2: Synthesis of 1-Hexen-3-one (Divinyl Ketone)
This protocol outlines the oxidation of the secondary alcohol to the corresponding divinyl ketone.
Materials:
-
1-Hexen-3-ol (from Protocol 1)
-
Anhydrous dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the crude 1-hexen-3-ol in anhydrous DCM in a round-bottom flask.
-
Add PCC in one portion and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-hexen-3-one. The product is often used in the next step without further purification due to its potential for polymerization.
Protocol 3: Synthesis of 2-Propylpiperidin-4-one
This protocol describes the aza-Michael addition and cyclization to form the piperidinone ring.
Materials:
-
1-Hexen-3-one (from Protocol 2)
-
Ammonia solution (e.g., 7N in methanol)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the crude 1-hexen-3-one in methanol.
-
Cool the solution to 0 °C and slowly add the ammonia solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-Propylpiperidin-4-one.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine).
Protocol 4: Preparation of this compound
This protocol details the conversion of the free base to its hydrochloride salt.
Materials:
-
2-Propylpiperidin-4-one (from Protocol 3)
-
Anhydrous diethyl ether
-
Anhydrous HCl solution (e.g., 2M in diethyl ether)
-
Isopropanol (for recrystallization, if necessary)
-
Hexane (for recrystallization, if necessary)
Procedure:
-
Dissolve the purified 2-Propylpiperidin-4-one in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add the anhydrous HCl solution dropwise with stirring. A white precipitate should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
If the product requires further purification, it can be recrystallized from a solvent system such as isopropanol/diethyl ether or ethanol/hexane.[1][2]
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Aza-Michael Reaction Workflow
Caption: Workflow for the aza-Michael cyclization step.
Data Presentation
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Data | Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) and Multiplicity | Assignment |
| ¹H NMR (D₂O) | ~3.5-3.8 (m, 1H) | H-2 |
| ~3.2-3.5 (m, 2H) | H-6 | |
| ~2.6-3.0 (m, 2H) | H-3 | |
| ~2.2-2.5 (m, 2H) | H-5 | |
| ~1.5-1.8 (m, 2H) | -CH₂-CH₂-CH₃ | |
| ~1.3-1.5 (m, 2H) | -CH₂-CH₃ | |
| ~0.9 (t, 3H) | -CH₃ | |
| ¹³C NMR (D₂O) | ~205-210 | C=O (C-4) |
| ~55-60 | C-2 | |
| ~45-50 | C-6 | |
| ~40-45 | C-3 | |
| ~35-40 | C-5 | |
| ~30-35 | -CH₂-CH₂-CH₃ | |
| ~18-22 | -CH₂-CH₃ | |
| ~13-15 | -CH₃ | |
| IR (KBr) | ~3000-2800 cm⁻¹ (broad) | N-H stretch (ammonium salt) |
| ~1715-1730 cm⁻¹ (strong) | C=O stretch (ketone) | |
| ~2960, 2870 cm⁻¹ | C-H stretch (aliphatic) |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[9][10][11][12]
References
- Barluenga, J.; Aznar, F.; Valdés, C. Org. Lett.2002, 4 (16), 2719–2722.
-
ACS Publications. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link][5]
-
Mettler Toledo. (n.d.). Recrystallization Guide. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link][2]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link][3]
-
Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(3), 197–218.[4]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link][9]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[10]
-
Indian Journal of Chemistry. (1995). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. [Link][12]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 4-Piperidinone(41661-47-6) IR Spectrum [chemicalbook.com]
- 11. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 12. 1-Hexen-3-one | C6H10O | CID 15395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of reaction conditions for "2-Propylpiperidin-4-one" synthesis
Welcome to the technical support center for the synthesis of 2-Propylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route and overcome common experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction to the Synthesis of 2-Propylpiperidin-4-one
2-Propylpiperidin-4-one is a valuable heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the propyl group at the 2-position introduces specific stereochemical and reactivity considerations that require careful optimization of reaction conditions. This guide will focus on the most common synthetic strategies and the potential hurdles you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
We have structured this guide in a question-and-answer format to directly address the specific issues you may face during the synthesis of 2-Propylpiperidin-4-one.
Section 1: Synthesis via Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield the desired 4-piperidone.
Question 1: I am getting a low yield of the cyclized β-keto ester intermediate during the Dieckmann condensation. What are the likely causes and how can I improve it?
Answer:
Low yields in a Dieckmann condensation for a 2-substituted piperidone can stem from several factors. The primary suspects are often related to the base, solvent, and reaction temperature, as well as potential side reactions.
-
Causality: The Dieckmann condensation is an equilibrium process.[1] To drive the reaction towards the desired cyclized product, a strong, non-nucleophilic base is crucial to deprotonate the α-carbon of the diester without competing in nucleophilic attack on the ester carbonyls. The choice of solvent is also critical; it must be aprotic to avoid quenching the enolate intermediate.
-
Troubleshooting Steps:
-
Base Selection: If you are using a weaker base like sodium ethoxide in ethanol, consider switching to a stronger, sterically hindered base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or toluene.[1] These conditions minimize side reactions like intermolecular Claisen condensation.
-
Solvent Purity: Ensure your solvent is rigorously dried. Trace amounts of water or alcohol will quench the base and the enolate, halting the reaction.
-
Reaction Temperature: While reflux temperatures are sometimes used, they can promote side reactions. Try running the reaction at a lower temperature for a longer period. For instance, with NaH in THF, the reaction can often be stirred at room temperature or gently warmed to 40-50°C.
-
Reaction Concentration: Running the reaction under high dilution can favor the intramolecular Dieckmann cyclization over intermolecular condensation, which can lead to oligomeric byproducts.[2]
-
Question 2: I am observing significant amounts of byproducts in my Dieckmann condensation. What are they and how can I minimize their formation?
Answer:
The most common byproducts in a Dieckmann condensation are the results of intermolecular reactions and cleavage of the starting material or product.
-
Common Byproducts:
-
Intermolecular Claisen Condensation Products: These are dimeric or oligomeric species formed when one diester molecule reacts with another instead of cyclizing.
-
Products of β-Elimination: If there are suitable leaving groups on the starting diester, β-elimination can compete with cyclization.
-
Unreacted Starting Material: This is often a sign of incomplete deprotonation or quenching of the reaction.
-
-
Minimization Strategies:
-
High Dilution: As mentioned previously, performing the reaction at a lower concentration (e.g., 0.01-0.05 M) will favor the intramolecular pathway.
-
Slow Addition: Adding the diester slowly to a suspension of the base can also help to maintain a low concentration of the starting material at any given time, further promoting intramolecular cyclization.
-
Choice of Base: Using a strong, non-nucleophilic base is critical to avoid cleavage of the ester groups.
-
| Parameter | Standard Condition | Optimized Condition for 2-Propylpiperidin-4-one | Rationale |
| Base | Sodium Ethoxide | Potassium tert-butoxide or Sodium Hydride | Stronger, non-nucleophilic base favors deprotonation and minimizes side reactions.[1] |
| Solvent | Ethanol | Anhydrous THF or Toluene | Aprotic solvent prevents quenching of the enolate intermediate. |
| Temperature | Reflux | Room Temperature to 50°C | Lower temperature can reduce the rate of side reactions. |
| Concentration | 0.1 - 1 M | 0.01 - 0.05 M | High dilution favors intramolecular cyclization.[2] |
Section 2: Synthesis via Mannich Reaction
The Mannich reaction provides a convergent approach to 4-piperidones by condensing an amine, an aldehyde (often formaldehyde), and a ketone. For 2-propyl-4-piperidone, this would typically involve a variation where an enamine or a pre-formed Mannich base is used.
Question 3: My Mannich reaction is giving a complex mixture of products with low conversion to the desired 2-propyl-4-piperidone. How can I optimize this reaction?
Answer:
The Mannich reaction can indeed lead to a variety of products if not carefully controlled, especially with unsymmetrical ketones.[3] Key parameters to optimize include the choice of solvent, catalyst, and the stoichiometry of the reactants.
-
Causality: The success of the Mannich reaction hinges on the selective formation of the desired iminium ion and its subsequent reaction with the enol or enolate of the ketone. Side reactions can include self-condensation of the ketone, polymerization of the aldehyde, and the formation of isomeric piperidone products.
-
Troubleshooting Steps:
-
Solvent and Catalyst: Acetic acid is often a good solvent for Mannich reactions as it can act as both a solvent and a catalyst.[4][5] The use of a protic solvent can facilitate the formation of the necessary iminium ion.
-
Reactant Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the amine or aldehyde can lead to the formation of byproducts. A common starting point is a 1:2:1 molar ratio of amine, aldehyde, and ketone.[4]
-
Temperature Control: The reaction is often performed at elevated temperatures, but this can also promote side reactions. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC-MS.
-
Use of Pre-formed Iminium Salts: To improve selectivity, you can pre-form the iminium salt from the amine and aldehyde before adding the ketone component.
-
Question 4: I am struggling with the purification of my 2-propyl-4-piperidone from the Mannich reaction mixture. What are some effective purification strategies?
Answer:
Purification of piperidones from complex reaction mixtures can be challenging due to their basicity and potential for salt formation.
-
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acid and liberate the free base.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Column Chromatography: Column chromatography on silica gel is often the most effective method for separating the desired product from byproducts. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the basic piperidone product on the acidic silica gel.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[6]
-
Section 3: Synthesis via Catalytic Hydrogenation of a Substituted Pyridine
The catalytic hydrogenation of a suitably substituted pyridine precursor is a direct route to the piperidine ring system. However, the aromatic nature of the pyridine ring makes this a challenging reduction.[7][8]
Question 5: The catalytic hydrogenation of my 2-propyl-4-methoxypyridine precursor is slow and incomplete. How can I drive the reaction to completion?
Answer:
The hydrogenation of pyridines often requires harsh conditions due to the stability of the aromatic ring and the potential for catalyst poisoning by the nitrogen lone pair.[8]
-
Causality: The pyridine nitrogen can coordinate to the metal catalyst surface, deactivating it. The aromaticity of the ring also presents a significant energy barrier to reduction.
-
Troubleshooting Steps:
-
Catalyst Choice: Platinum-based catalysts, such as platinum oxide (PtO₂), are often more effective than palladium for pyridine hydrogenation.[7][9] Rhodium on carbon can also be a good option.[8]
-
Solvent: Performing the hydrogenation in an acidic solvent, such as glacial acetic acid or by adding an acid like HCl to an alcohol solvent, can protonate the pyridine nitrogen.[9] This prevents it from poisoning the catalyst and activates the ring towards reduction.
-
Hydrogen Pressure and Temperature: High hydrogen pressures (50-100 bar) and elevated temperatures (80-100°C) are often necessary to achieve complete hydrogenation.[10]
-
Catalyst Loading: Increasing the catalyst loading can also help to improve the reaction rate, although this should be balanced with cost considerations.
-
Question 6: I am observing dehalogenation of other functional groups on my pyridine ring during catalytic hydrogenation. How can I achieve selective reduction of the pyridine ring?
Answer:
Chemoselectivity can be a significant challenge during catalytic hydrogenation, especially in the presence of sensitive functional groups like halogens.
-
Strategies for Selective Hydrogenation:
-
Milder Conditions: Try to find a balance of the mildest possible conditions (lower temperature and pressure) that still allow for the reduction of the pyridine ring. This can sometimes be achieved by careful catalyst selection.
-
Catalyst Screening: Different catalysts have different selectivities. For example, some rhodium-based catalysts may show better selectivity for pyridine reduction over dehalogenation compared to palladium.[8]
-
Ionic Hydrogenation: Consider using an ionic hydrogenation approach, for example with an iridium catalyst, which can be more selective for the reduction of the pyridine ring while leaving other reducible groups intact.[11]
-
| Parameter | Common Issue | Optimization Strategy | Rationale |
| Catalyst | Incomplete reaction, catalyst poisoning | Use PtO₂ or Rh/C.[7][8][9] | These catalysts are generally more active for pyridine hydrogenation. |
| Solvent | Slow reaction | Use acidic media (e.g., acetic acid).[9] | Protonation of the pyridine nitrogen prevents catalyst poisoning. |
| Pressure | Low conversion | Increase H₂ pressure to 50-100 bar.[10] | Higher pressure increases the concentration of hydrogen on the catalyst surface. |
| Temperature | Incomplete reaction | Increase temperature to 80-100°C.[10] | Provides the necessary activation energy for ring reduction. |
| Selectivity | Dehalogenation | Use milder conditions, screen different catalysts (e.g., Rh), or consider ionic hydrogenation.[8][11] | Different catalytic systems offer varying degrees of chemoselectivity. |
Visualizing the Synthetic Pathways and Troubleshooting
To further aid in your experimental design and troubleshooting, we have provided diagrams illustrating the key synthetic routes and a decision-making workflow for troubleshooting common issues.
Synthetic Routes to 2-Propylpiperidin-4-one
Caption: Overview of common synthetic routes to 2-Propylpiperidin-4-one.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. sciencemadness.org [sciencemadness.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. thalesnano.com [thalesnano.com]
- 11. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting byproduct formation in Mannich reactions of piperidones
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with byproduct formation in the Mannich reaction of piperidones. As a cornerstone of synthetic organic chemistry, the Mannich reaction is invaluable for creating the β-amino carbonyl compounds that form the backbone of countless pharmaceuticals.[1][2] However, the reaction's sensitivity to subtle changes in conditions can lead to a variety of unwanted side products.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the mechanistic origins of common byproducts and offer validated protocols to steer your reaction toward the desired outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is forming a significant amount of a higher molecular weight product. Why is my piperidone undergoing double addition (bis-Mannich formation)?
A1: The Cause - Competing Aminomethylation
The formation of a bis-Mannich product occurs when the initially formed Mannich base, which still possesses an acidic α-proton, undergoes a second aminomethylation reaction.[3][4] This is particularly common when using ammonia or primary amines, as the resulting secondary amine product can react further.[4][5] For a piperidone substrate, if there are acidic protons on both sides of the carbonyl, a second addition is mechanistically possible.
The reaction proceeds because the nitrogen of the first Mannich product can still react with formaldehyde to generate a new iminium ion, which is then attacked by another molecule of the enolized piperidone or the initial Mannich base.[3][4]
Visualizing the Mechanism: Formation of a bis-Mannich Product
Caption: E2 elimination mechanism leading to the α,β-unsaturated byproduct.
Troubleshooting Protocol: Preventing Elimination
-
Modify Workup Conditions:
-
Action: Avoid strongly basic conditions during aqueous workup. Use a mild base like sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) for neutralization. Keep all extractions and washes at or below room temperature.
-
Rationale: Strong bases and heat provide the necessary conditions for the E2 elimination mechanism. [6]
-
-
Purification Strategy:
-
Action: Purify the Mannich base via column chromatography at room temperature or crystallization from an appropriate solvent system. Avoid distillation if the compound shows thermal instability.
-
Rationale: Mannich bases are often thermally labile. [7]High temperatures during distillation can readily induce elimination.
-
-
pH Control:
-
Action: Mannich bases are most stable as their hydrochloride salts. [8]Consider converting the free base to its HCl salt for long-term storage or if elimination is a persistent issue during purification of the free base. The reaction is often carried out with the hydrochloride salt of the amine to maintain acidic conditions. [3][8] * Rationale: Protonation of the amine makes it a much poorer leaving group, effectively shutting down the elimination pathway.
-
Table 1: Influence of pH on Mannich Base Stability
| pH Range | Condition | Predominant Species | Stability Concern | Recommendation |
| < 4 | Strongly Acidic | Protonated Base | Retro-Mannich Reaction [7] | Buffer to pH 4-6 if possible. |
| 4 - 7 | Mildly Acidic/Neutral | Protonated Base | High Stability | Ideal for storage and handling. |
| > 9 | Basic | Free Base | Elimination [8] | Avoid during workup/purification. |
Q3: My reaction yield is low, and I'm recovering starting materials. Is my product decomposing?
A3: The Cause - The Retro-Mannich Reaction
Yes, your product is likely decomposing. The Mannich reaction is a reversible, equilibrium-driven process. [7]The reverse reaction, known as the retro-Mannich reaction , breaks the Mannich base down into the starting piperidone, amine, and formaldehyde. [7][9]This decomposition is primarily triggered by two factors during workup or purification: elevated temperatures and extreme pH conditions (both strongly acidic and basic). [7] Visualizing the Mechanism: The Retro-Mannich Equilibrium
Caption: The equilibrium between the forward and reverse Mannich reactions.
Troubleshooting Protocol: Preventing Product Decomposition
-
Maintain Thermal Discipline:
-
Action: After the reaction is complete, immediately cool the mixture to room temperature or below. Perform all subsequent workup steps (extractions, washes) at low temperatures (e.g., in an ice bath).
-
Rationale: Heat provides the activation energy needed to drive the equilibrium back toward the starting materials. [7]
-
-
Strict pH Management During Workup:
-
Action: Neutralize the reaction mixture carefully and avoid overshooting into strongly acidic or basic regimes. Use buffered solutions (e.g., phosphate buffer pH 7) for washes if possible.
-
Rationale: Both strong acids and bases can catalyze the C-C bond cleavage required for the retro-Mannich reaction. [7]
-
-
Rapid Isolation:
-
Action: Do not let the crude reaction mixture or isolated free base sit for extended periods, especially in solution. Proceed with purification and conversion to a stable salt as quickly as possible.
-
Rationale: As an equilibrium process, decomposition occurs over time. Minimizing the time the product spends under unstable conditions will maximize yield.
-
Troubleshooting Workflow: A Decision Tree
Caption: A decision tree to diagnose and solve common Mannich reaction issues.
References
-
Unacademy. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances, 5(24), 18894–18908. [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Quora. (2019). What is the statement and mechanism of the Mannich reaction? Retrieved from [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. SciSpace. [Link]
-
Synthetic Communications. (1986). Synthesis of α,β-Unsaturated Ketones via Enamines. Taylor & Francis Online, 16(8). [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. [Link]
-
American Chemical Society. (n.d.). An Oxidative Mannich Cyclization Methodology for the Stereocontrolled Synthesis of Highly Functionalized Piperidines. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. [Link]
-
The Hive. (2004). Discussing the Mannich reaction. Hive Serious Chemistry. [Link]
-
Master Organic Chemistry. (2017). The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?[Link]
-
Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. [Link]
-
Organic Chemistry Tutor. (n.d.). Hofmann Elimination. Retrieved from [Link]
-
Química Organica.org. (n.d.). Hofmann elimination. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. [Link]
-
ResearchGate. (n.d.). Mannich addition of acyclic α,β-unsaturated ketones to imines using a chiral Lewis acid based FLP. [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. [Link]
- Google Patents. (n.d.). PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES.
-
PubMed. (1986). A retro-Mannich reaction of a bis-Mannich base. [Link]
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. [Link]
-
MDPI. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. [Link]
-
American Chemical Society. (2020). Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters and Application in the Synthesis of β'-Amino enones, 2. [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. [Link]
-
Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
National Institutes of Health. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. [Link]
-
Canadian Science Publishing. (n.d.). THE MANNICH CONDENSATION OF COMPOUNDS CONTAINING ACIDIC IMINO GROUPS. [Link]
-
Macmillan Group. (2015). Selective Radical−Radical Cross-Couplings: Design of a Formal β‑Mannich Reaction. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview About Mannich Reaction Mechanism [unacademy.com]
- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid deriv ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01855E [pubs.rsc.org]
Purification techniques for "2-Propylpiperidin-4-one hydrochloride"
Technical Support Center: 2-Propylpiperidin-4-one hydrochloride
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who handle piperidone-class intermediates. Achieving high purity is paramount for the success of subsequent synthetic steps and for ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs). This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this critical building block.
Understanding the Challenge: Common Impurities
The purity profile of this compound is heavily influenced by its synthetic route. Piperidones are frequently synthesized via multicomponent reactions like the Mannich or Dieckmann condensations.[1][2][3] Consequently, crude products often contain a variety of process-related impurities that must be removed.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual aldehydes, ketones, or amines used in the initial condensation.
-
Side-Reaction Byproducts: Products from self-condensation of the ketone, over-alkylation, or other unintended reaction pathways.
-
Isomeric Impurities: Positional or stereoisomers formed during synthesis.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, and residual acids or bases.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during purification in a direct question-and-answer format.
Topic 1: Recrystallization Issues
Recrystallization is the most common and cost-effective method for purifying solid piperidone derivatives.[1][4] However, success depends heavily on selecting the right conditions.
Q1: My product "oils out" during cooling instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the solution becomes so highly supersaturated that the solute separates as a liquid phase rather than an ordered crystalline solid.
-
Causality: This is often caused by a solvent system that is too "good" or by cooling the solution too rapidly. The high concentration of solute crashes out of solution before molecules have time to align into a crystal lattice.
-
Solutions:
-
Re-heat and Add a Co-solvent: Re-heat the mixture until the oil redissolves. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify and allow it to cool slowly.
-
Slow Cooling: Insulate the flask to dramatically slow the cooling rate. This gives molecules more time to form proper crystal nuclei.
-
Reduce Concentration: Use more solvent to dissolve the crude product initially. While this may slightly reduce yield in the mother liquor, it can prevent supersaturation and oiling.
-
Seed the Solution: If you have a pure crystal, add a tiny amount to the cooled, supersaturated solution to induce crystallization. If not, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Q2: My final yield after recrystallization is very low. What are the common causes?
A2: Low yield is a frequent problem that can almost always be traced back to the solvent choice or procedural execution.
-
Causality & Solutions:
-
Using Excessive Solvent: The most common error is using too much hot solvent to dissolve the crude material. A portion of your product will always remain in the mother liquor, and this amount increases with solvent volume. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated crude material.[5]
-
Premature Crystallization: If the product crystallizes during the hot filtration step (to remove insoluble impurities), significant loss occurs. Solution: Use a pre-heated funnel and fluted filter paper. Add a small excess (5-10%) of hot solvent just before filtering to ensure the compound remains in solution.[5]
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Solution: Consult the literature for proven solvent systems for piperidone derivatives. Ethanol, methanol, and mixtures like ethanol/ethyl acetate are commonly reported.[1] Perform small-scale solvent screening to find a system where the compound is highly soluble when hot but poorly soluble when cold.
-
| Solvent System | Compound Class | Reference |
| Ethanol or Absolute Ethanol | Various Piperidin-4-ones | [1] |
| Methanol | 3,5-dimethyl-2,6-diphenyl-1-propionyl-piperidin-4-one | [1] |
| Dichloromethane/Methanol | Substituted bis(benzylidene)piperidin-4-one | [1] |
| Ethanol-Ethyl Acetate | 2,6-diaryl-3-(4-arylthio)piperidin-4-one | [1] |
| Petroleum Ether | 1-chloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-one | [1] |
Topic 2: Acid-Base Extraction & Workup
Because this compound is an amine salt, an aqueous acid-base workup can be a powerful purification step to remove non-basic impurities.
Q3: I'm getting a persistent emulsion during the extraction of the free base. How can I resolve this?
A3: Emulsions are colloidal suspensions of one liquid in another and are common when working with amine bases. They are stabilized by microscopic particulate matter or compounds that act as surfactants.
-
Causality: Vigorous shaking is the primary cause. High pH and high concentrations can also contribute.
-
Solutions:
-
Use Gentle Inversions: Do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times to allow for partitioning.[5]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to destabilize the emulsion and force the separation of layers.[5]
-
Filter Through Celite®: If the emulsion is particularly stubborn, filter the entire mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets.
-
Patience and Time: Sometimes, simply letting the separatory funnel stand undisturbed for 20-30 minutes is enough for the layers to separate.
-
Q4: After converting the compound to its free base, extracting it, and then re-forming the HCl salt, my recovery is poor. Why?
A4: Product loss during this multi-step process can occur at several points.
-
Causality & Solutions:
-
Incomplete Basification: If the pH of the aqueous solution is not sufficiently high (pH > 10), a portion of the amine will remain protonated as the hydrochloride salt and will not be extracted into the organic layer. Solution: Use a pH meter or pH paper to confirm the aqueous layer is strongly basic before extraction.
-
Insufficient Extraction: The piperidone free base may have some solubility in the aqueous layer. A single extraction is often not enough to recover all the product. Solution: Perform multiple extractions (at least 3-4) with your organic solvent to ensure complete transfer of the free base.[5]
-
Errors in Re-acidification: When converting the free base back to the hydrochloride salt (e.g., with HCl in ether or isopropanol), adding too much acid or using aqueous HCl can lead to solubility issues or the introduction of water, hindering crystallization. Solution: Use a calculated amount of anhydrous HCl solution. Add it slowly to the organic solution of the free base until precipitation is complete.
-
Standard Operating Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a generalized method. The ideal solvent must be determined experimentally. Ethanol or an isopropanol/ether mixture are good starting points.
-
Solvent Selection: In a test tube, add ~50 mg of crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well. Heat the test tube; a good solvent will dissolve the compound completely. Cool to room temperature and then in an ice bath; a good solvent will result in the formation of solid crystals.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stir bar and hot plate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (a spatula tip) and heat for 5-10 minutes.
-
Hot Filtration: Preheat a stemless funnel and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This workflow is excellent for removing neutral or acidic impurities.
Caption: Workflow for purification via acid-base extraction.
Analytical Purity Assessment
Always verify the purity of your final product.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A single spot suggests a pure compound. Use a suitable mobile phase (e.g., dichloromethane/methanol mixtures) and visualize with UV light or an appropriate stain (e.g., potassium permanganate).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate or formate buffer is a common starting point for analyzing piperidone compounds.[6][7] The purity is determined by the area percentage of the main product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities by identifying unexpected signals.
General Troubleshooting Logic
When facing a purification challenge, a systematic approach is key.
Caption: Systematic troubleshooting workflow for purification.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. benchchem.com [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Separation of 4-Piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 2-Propylpiperidin-4-one Hydrochloride
<_ _>
Welcome to the technical support center for the synthesis and purification of 2-Propylpiperidin-4-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield and purity, and ensure reliable, scalable results. The following sections are structured in a question-and-answer format to directly address potential issues you may encounter in the laboratory.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems. Each entry details potential causes and provides actionable solutions grounded in chemical principles.
Q1: My overall reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a frequent challenge, often stemming from suboptimal reaction conditions or competing side reactions. The synthesis of substituted 4-piperidones, commonly achieved via methods like the Dieckmann condensation, is sensitive to several parameters.[1][2][3]
Potential Causes & Solutions:
-
Inefficient Cyclization (Dieckmann Condensation): The intramolecular condensation is an equilibrium process.[2][4] The driving force is the deprotonation of the resulting β-keto ester.
-
Base Selection & Stoichiometry: Ensure you are using a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt).[5][6] Crucially, at least two equivalents of the base are often necessary—one to deprotonate the diester starting material and a second to deprotonate the more acidic β-keto ester product, driving the reaction to completion.[4][6] Using insufficient base can lead to a poor yield.
-
Reaction Concentration: Running the reaction under highly dilute conditions can favor the intramolecular cyclization over intermolecular polymerization (a Claisen-type side product), which can form oligomers and reduce the yield of the desired cyclic product.[6]
-
Temperature and Time: Dieckmann condensations often require elevated temperatures (refluxing in solvents like toluene or xylene) to proceed at a reasonable rate.[6][7] However, prolonged reaction times can sometimes lead to decomposition.[8] It is critical to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal reaction time.[9]
-
-
Incomplete Hydrolysis and Decarboxylation: The β-keto ester intermediate must be hydrolyzed and decarboxylated to yield the final 4-piperidone.
-
Acid Concentration & Temperature: This step is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid (HCl).[7] Inadequate acid concentration or temperature can lead to incomplete reaction, leaving the β-keto ester as a major impurity and lowering the yield of the desired ketone.
-
-
Side Reactions: Competing reactions can significantly consume starting materials.
-
Retro-Dieckmann Reaction: The cyclization is reversible. If the product is not stabilized by deprotonation, it can revert to the starting diester, especially under equilibrium conditions.[2][3][8] This reinforces the need for sufficient base.
-
Intermolecular Condensation: As mentioned, if the reaction is too concentrated, the enolate of one diester molecule can react with another, leading to undesired polymer formation.[6]
-
Q2: The purity of my final hydrochloride salt is poor, and I'm having trouble with crystallization. What should I do?
Purity issues often manifest as difficulty in crystallization, where the product "oils out" or forms a viscous slurry instead of a clean, crystalline solid.[6] This is a strong indicator of persistent impurities.
Troubleshooting Purification and Crystallization:
| Problem | Potential Cause(s) | Recommended Action(s) |
| Product "Oils Out" | Presence of unreacted starting materials, oligomeric side products, or residual solvent.[6] | 1. Aqueous Work-up: Perform a thorough aqueous wash of the crude free base (before salt formation) to remove water-soluble impurities. An acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent, wash with a dilute acid (to protonate and move the desired amine to the aqueous layer), wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the purified free base back into an organic solvent. 2. Column Chromatography: Purify the free base using silica gel chromatography before converting it to the hydrochloride salt.[10] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/hexane) is a standard approach. |
| Incomplete HCl Salt Formation | Incorrect stoichiometry of HCl; presence of water preventing precipitation in organic solvents. | 1. Use Ethereal HCl: Prepare the salt by dissolving the purified free base in a dry, non-polar solvent like diethyl ether or dichloromethane and adding a solution of HCl in ether or dioxane.[6] This often yields a cleaner precipitate than using aqueous HCl. 2. pH Control: Ensure the final pH is acidic to guarantee complete protonation of the piperidine nitrogen. |
| Discolored Product | Formation of degradation or oxidation byproducts, possibly from excessive heat or air exposure. | 1. Recrystallization with Charcoal: If the product is crystalline but colored, recrystallize it from a suitable solvent system (e.g., ethanol/ether). Adding a small amount of activated charcoal during recrystallization can help adsorb colored impurities.[11] 2. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is run at high temperatures for extended periods. |
Q3: How do I confirm the identity and purity of my this compound?
Proper analytical characterization is essential to confirm you have synthesized the correct compound and to quantify its purity.
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹H NMR: Will confirm the presence of the propyl group, the piperidine ring protons, and their respective integrations and splitting patterns.
-
¹³C NMR: Will show the correct number of carbon signals, including the characteristic ketone carbonyl peak (~200-210 ppm).
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the free base. You should observe the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+).
-
High-Performance Liquid Chromatography (HPLC): Essential for determining purity.[12][13] A validated HPLC method can separate the main product from trace impurities, allowing for accurate quantification (e.g., >98% purity).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. Look for a strong carbonyl (C=O) stretch for the ketone (around 1715 cm⁻¹) and N-H stretches for the hydrochloride salt (broad peak around 2400-2800 cm⁻¹).
Part 2: Process Optimization & FAQs
This section provides answers to broader questions regarding the synthesis, offering insights for process optimization and safe handling.
Q: What is a reliable, high-level synthetic workflow for this compound?
A common and effective route involves a two-step sequence starting from the appropriate amine, followed by the Dieckmann condensation and subsequent hydrolysis/decarboxylation.
Caption: General workflow for 2-Propylpiperidin-4-one HCl synthesis.
Q: Are there alternative synthetic routes to 4-piperidones?
Yes, while the Dieckmann condensation is common, other methods exist.[1] Multicomponent reactions (MCRs) are gaining traction as they can build molecular complexity in a single step.[14][15] For instance, a Mannich-type reaction involving an amine, an aldehyde, and a ketone can be used to construct the piperidone ring.[5] Another approach involves the reduction of corresponding dihydropyridone precursors.[16] The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
Q: How should this compound be stored?
As a hydrochloride salt, the compound is generally more stable and less volatile than its free base form. However, proper storage is crucial to maintain its integrity.
-
Container: Store in a tightly sealed container to protect it from moisture and air.
-
Environment: Keep in a cool, dry, and well-ventilated area. A recommended storage temperature is often 2-8°C.
-
Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent potential degradation.
Q: What safety precautions should be taken when working with the reagents for this synthesis?
Standard laboratory safety protocols are paramount. Specific hazards in this synthesis include:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert, anhydrous atmosphere.
-
Strong Acids & Bases: Concentrated HCl and sodium ethoxide are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Solvents: Toluene, ethanol, and diethyl ether are flammable. Work in a well-ventilated fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- DTIC. (n.d.). Piperidine Synthesis.
- Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Reddit. (2021). Experimental Help for Dieckmann Condensation.
- III Analytical Methods. (n.d.).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Organic Chemistry Portal. (2001). Synthesis of 4-piperidones.
- King's College London Research Portal. (2015). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
- The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- University Digital Conservancy. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters.
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- Shimadzu. (n.d.). Simultaneous Analysis for Drug Purity Test and Quantitative Assay.
- ResearchGate. (n.d.). Synthesis of Piperidones by MCR.
- Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Recent advances in the synthesis of piperidones and piperidines. (n.d.).
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
- Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
- Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
- Google Patents. (n.d.). US8013157B2 - Synthesis of unsaturated piperidines from piperidones with a silyl reagent.
- Sigma-Aldrich. (n.d.). 1-Propyl-4-piperidone 98 23133-37-1.
- BenchChem. (n.d.). 4-Piperidone monohydrate, HCl.
- WIPO Patentscope. (n.d.). WO/2022/195497 A PROCESS FOR THE PREPARATION OF 4-PIPERIDONE HCL HYDRATE.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
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- 10. env.go.jp [env.go.jp]
- 11. rsc.org [rsc.org]
- 12. ptfarm.pl [ptfarm.pl]
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- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4-Piperidone synthesis [organic-chemistry.org]
Stability issues of "2-Propylpiperidin-4-one hydrochloride" in solution
Answering the user's request to create a technical support center for "Stability issues of '2-Propylpiperidin-4-one hydrochloride' in solution".
Technical Support Center: this compound
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical advice to help you navigate the potential stability challenges of this compound in solution. As researchers, we understand that inconsistent results can be a significant roadblock. This resource aims to provide not just troubleshooting steps, but also the underlying chemical principles to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound, and why is solution stability a critical concern?
A1: this compound is a heterocyclic organic compound featuring a piperidine ring, a ketone group at the 4-position, and a propyl group at the 2-position. It is supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[1] The piperidine scaffold is a crucial building block in the synthesis of many pharmacologically active agents.[2]
Solution stability is paramount because degradation of the compound can lead to:
-
Inaccurate Quantification: A lower concentration of the active compound than intended.
-
Emergence of Impurities: Formation of new chemical entities that could interfere with your assay or have unintended biological effects.
-
Poor Reproducibility: Inconsistent results between experiments conducted on different days or with different batches of solutions.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of this molecule is primarily influenced by a combination of factors that can promote hydrolytic or oxidative degradation. The key factors are summarized in the table below.
| Factor | Potential Impact on this compound |
| pH | The molecule's stability is highly pH-dependent. In strongly acidic or alkaline conditions, the ketone group can be susceptible to hydrolysis or other reactions. The hydrochloride salt form is generally more stable in slightly acidic to neutral aqueous solutions.[3] |
| Temperature | Higher temperatures accelerate the rate of all chemical reactions, including degradation.[4][5] Long-term storage at elevated temperatures or unnecessary heating of solutions should be avoided. |
| Solvent | The choice of solvent can significantly impact stability. Protic solvents (like water and alcohols) can participate in hydrolytic degradation pathways. Aprotic solvents are generally more inert, but solubility must be considered. |
| Oxygen | The presence of dissolved oxygen can lead to oxidative degradation, particularly targeting the secondary amine within the piperidine ring.[6] |
| Light | Exposure to UV or high-intensity light can provide the energy to initiate photochemical degradation.[7] Storing solutions in amber vials or in the dark is a recommended precaution. |
Q3: How can I visually or analytically detect if my solution of this compound has degraded?
A3: Visual inspection can sometimes be the first indicator, although it is not definitive. Look for a change in color (e.g., development of a yellow or brown tint) or the formation of precipitates. However, significant degradation can occur without any visible changes.
The most reliable way to assess stability is through analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability studies. A decrease in the peak area of the parent compound and the appearance of new peaks over time are clear indicators of degradation.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile degradation products.[9]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.[10]
Q4: What are the best practices for preparing and storing solutions of this compound to maximize stability?
A4: To ensure the longevity and integrity of your solutions, follow these guidelines:
-
Use High-Purity Solvents: Always use HPLC-grade or equivalent purity solvents.
-
Prepare Fresh: Ideally, solutions should be prepared fresh for each experiment. If storage is necessary, it should be for the shortest possible duration.
-
Control pH: If using aqueous solutions, consider using a buffer system (e.g., phosphate or acetate buffer) to maintain a stable pH, typically in the slightly acidic range (pH 4-6), where many amine hydrochlorides exhibit maximum stability.[11][3]
-
Refrigerate or Freeze: Store stock solutions at low temperatures (2-8°C or -20°C).[12] However, always perform a freeze-thaw stability test to ensure the compound does not degrade during the freezing and thawing process.
-
Protect from Light and Air: Store solutions in tightly sealed amber glass vials to protect from light and atmospheric oxygen.[12][13] For highly sensitive applications, purging the solvent and the vial headspace with an inert gas like argon or nitrogen can prevent oxidation.[13]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.
Q: My experimental results are inconsistent from day to day. Could the stability of my this compound solution be the cause?
A: Yes, inconsistent results are a classic sign of compound instability. Use the following workflow to diagnose the issue.
Caption: Workflow for diagnosing inconsistent experimental results.
Causality Check: Start by reviewing your solution preparation and storage procedures. Was the solution prepared recently? Was it stored properly at a low temperature and protected from light? An analytical comparison of your aged solution to a freshly prepared standard is the most definitive way to confirm degradation. A significant difference in the chromatograms points directly to a stability problem.
Q: I see new, unidentified peaks in my HPLC chromatogram. What are the likely degradation products of this compound?
A: The molecule has two primary sites susceptible to degradation: the ketone and the secondary amine.
-
Ketone-Related Degradation: The C4 ketone is a potential site for nucleophilic attack. In aqueous solutions, especially under non-neutral pH, you might see products arising from reactions like aldol condensation or other rearrangements, although the piperidone ring is relatively stable.[14]
-
Amine-Related Degradation: The secondary amine at position 1 is susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products, especially if there are trace metal ions or peroxides present in your solvents or excipients.[6]
-
Ring Instability: Under harsh conditions (e.g., high heat and extreme pH), ring-opening reactions could occur, though this is less common for piperidine rings under typical experimental conditions.[15]
The diagram below illustrates a potential oxidative degradation pathway.
Caption: Potential oxidative degradation pathway of the piperidine nitrogen.
Q: I need to run my experiment at 50°C for several hours. What precautions should I take?
A: Heating will accelerate degradation.[4] To mitigate this:
-
Run a Pilot Study: Before your main experiment, prepare a solution and heat it under your proposed conditions. Take samples at different time points (e.g., 0, 1, 2, 4 hours) and analyze them by HPLC to quantify the rate of degradation.
-
Deoxygenate Solvents: If oxidative degradation is a concern, use solvents that have been purged with nitrogen or argon to remove dissolved oxygen.
-
Minimize Heating Time: Only heat the solution for the minimum time required by your protocol.
-
Include a Control: Run a control sample at room temperature to differentiate between thermal degradation and other forms of instability.
Section 3: Key Experimental Protocols
These protocols provide step-by-step guidance for preparing solutions and assessing stability. Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][16]
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Calculate Mass: Determine the mass of this compound (M.W. 177.67 g/mol ) needed. For 10 mL of a 10 mM solution, you will need 1.777 mg.
-
Weighing: Accurately weigh the solid using an analytical balance.
-
Dissolution: Add the solid to a 10 mL volumetric flask. Add approximately 8 mL of high-purity water (or a suitable buffer, e.g., 50 mM phosphate buffer at pH 6.0).
-
Mixing: Gently swirl or sonicate the flask until the solid is completely dissolved.
-
Final Volume: Once dissolved, bring the solution to the final volume of 10 mL with the solvent. Cap and invert the flask several times to ensure homogeneity.
-
Storage: Transfer the solution to a clean, amber glass vial, seal tightly, and store at 2-8°C. Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Rapid Assessment of pH Stability
This protocol allows for a quick evaluation of stability across a relevant pH range.
-
Prepare Buffers: Prepare a series of buffers, for example:
-
0.1 M HCl (pH ~1)
-
50 mM Acetate Buffer (pH 4)
-
50 mM Phosphate Buffer (pH 7)
-
50 mM Borate Buffer (pH 9)
-
-
Prepare Samples: Prepare a stock solution of your compound in a non-buffered solvent like water or acetonitrile. Dilute the stock solution into each of the prepared buffers to reach your final target concentration.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample into an HPLC system to get the initial (T=0) peak area of the parent compound.
-
Incubation: Store the remaining sample vials under controlled conditions (e.g., room temperature, protected from light).
-
Follow-up Analysis: Analyze the samples again after a set period (e.g., 24, 48, or 72 hours).
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. Calculate the percentage of compound remaining. A significant decrease (>5-10%) indicates instability at that pH.
| Example Data: pH Stability at 24 hours | ||
| pH | % Parent Compound Remaining | Observations |
| 1.0 | 98.5% | Relatively Stable |
| 4.0 | 99.5% | Very Stable |
| 7.0 | 99.2% | Very Stable |
| 9.0 | 85.1% | Significant Degradation |
Note: The data in this table is illustrative and based on general chemical principles.
Protocol 3: Forced Degradation Study
Forced degradation (or stress testing) is used to deliberately degrade the compound to understand its degradation pathways and to develop stability-indicating analytical methods.
-
Prepare Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add 3% hydrogen peroxide.
-
Thermal: Heat at 60°C.
-
Photolytic: Expose to a photostability chamber with UV light.
-
-
Incubate: Keep the vials under their respective conditions for a defined period (e.g., 24 hours). A control sample, protected from all stress conditions, should be stored alongside.
-
Neutralization (for acid/base samples): Before analysis, neutralize the acid and base hydrolysis samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples, including the control, by HPLC-UV and, ideally, HPLC-MS to identify the masses of the degradation products. The goal is to achieve partial degradation (e.g., 10-30%) to allow for clear observation of both the parent compound and its degradants.
References
- Apollo Scientific. (2022, May 16). (R)
- Fisher Scientific. (2021, December 24).
- Cayman Chemical. (2025, August 18). 4-Piperidone (hydrochloride hydrate)
- Japan International Cooper
- Cayman Chemical. (2025, August 8).
- Popova, Y., et al. (2022).
- Guedes, R. C., et al. (2020). Influence of piperidine ring on stability and reactivity of piperine.
- SynQuest Laboratories, Inc. (2016, December 8).
- SynQuest Laboratories, Inc. (2016, December 8).
- ChemicalBook. 2-propylpiperidin-4-one:hydrochloride (CAS 1245645-90-2)
- ChemicalBook. 2-propylpiperidin-4-one:hydrochloride | 1245645-90-2.
- Oszczapowicz, I., & Wesołowska, M. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- CymitQuimica. CAS 41979-39-9: 4-Piperidone hydrochloride.
- Swain, M. P., et al. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS).
- Puthli, S. P., & Vavia, P. R. (2016).
- Perumal, G. V., et al. (2023). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. International Journal of Chemical and Biochemical Sciences.
- Pawlak, S., & Gendera, A. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
- Knuutila, H., et al. (2012). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
- Namjoshi, O., et al. (2013). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia.
- Verstraete, A. G., & De Letter, E. A. (1995). Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine. PubMed.
- Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry.
- Li, M. (2021).
- Liu, F., et al. (2021). On the Solubility and Stability of Polyvinylidene Fluoride. MDPI.
- National Center for Biotechnology Inform
- Benchchem.
- National Center for Biotechnology Information. (n.d.). 4-Piperidone hydrochloride. PubChem.
- Chen, E., et al. (2017). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
- Apollo Scientific. (2023, July 6). 2-[(Piperidin-4-yl)
Sources
- 1. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 2. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. veterinaria.org [veterinaria.org]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 7. dokumen.pub [dokumen.pub]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Technical Support Center: Recrystallization of Piperidin-4-one Derivatives
Welcome to the technical support center for the purification of piperidin-4-one derivatives. As a Senior Application Scientist, I have designed this guide to provide not just procedural steps, but a deeper understanding of the principles governing the recrystallization of this important class of heterocyclic compounds. This resource is intended for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining crystalline, high-purity materials.
Foundational Principles: Why Recrystallize Piperidin-4-ones?
Piperidin-4-one and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] Achieving high purity is critical for accurate biological testing, consistent results, and meeting regulatory standards. Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[4]
The core principle is to dissolve the impure solid in a hot solvent to create a saturated solution and then allow it to cool slowly. As the temperature decreases, the solubility of the target compound drops, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure.[5] Impurities, being present in lower concentrations, ideally remain dissolved in the cold solvent (mother liquor).[6][7]
Part 1: Solvent Selection Guide for Piperidin-4-one Derivatives
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at or near its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
The polarity of your specific piperidin-4-one derivative, which is heavily influenced by its N-substituent and any other ring substitutions, will dictate the best solvent system.
Common Solvents and Mixtures
The following table summarizes solvent systems reported in the literature for the successful recrystallization of various piperidin-4-one derivatives.
| Solvent/Mixture | Derivative Type | Notes & Rationale | Source(s) |
| Ethanol | Widely applicable, especially for 2,6-disubstituted derivatives. | Ethanol is a polar protic solvent that is effective for many moderately polar piperidinones. It is often used as the primary solvent for purification. | [1] |
| Methanol | N-Benzyl piperidin-4-one oxime derivatives. | Similar to ethanol but more polar. Good for compounds with higher polarity or hydrogen bonding capability. | [1] |
| Ethanol-Acetone | N-methyl-4-piperidone hydrochloride. | A polar solvent mixture. The addition of acetone can decrease the solubility of the salt at lower temperatures, promoting crystallization. | [8] |
| Ethanol-Ethyl Acetate | 2,6-diaryl-3-(4-arylthio)piperidin-4-ones. | A mixture of a polar protic (ethanol) and a moderately polar aprotic (ethyl acetate) solvent allows for fine-tuning of solubility. | [1] |
| Ethyl Acetate-Petroleum Ether | N-Boc-4-piperidone. | The compound is first dissolved in the more polar ethyl acetate, and the non-polar "anti-solvent" (petroleum ether) is added to induce precipitation. | [9][10] |
| Benzene-Petroleum Ether | N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones. | A classic mixed-solvent system for less polar compounds where benzene provides solubility and petroleum ether acts as the anti-solvent. | [1] |
| Hexanes-Methylene Chloride | N-(1-phenethyl)piperidone. | Used for relatively non-polar derivatives. Methylene chloride dissolves the compound, and hexanes reduce the overall solubility upon cooling or addition. | [11] |
| Dichloromethane-Methanol | Substituted piperidin-4-ones. | A versatile mixture where the ratio can be adjusted to accommodate a wide range of polarities. | [1] |
Part 2: Standard Recrystallization Protocol & Workflow
This section provides a generalized, step-by-step protocol. Always begin with a small-scale test to confirm solvent suitability before committing your entire batch.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude piperidin-4-one derivative in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding the solvent dropwise from a heated reservoir until the solid just dissolves. Causality : Adding the minimum amount of boiling solvent is crucial.[6][12] Excess solvent will prevent the solution from becoming saturated upon cooling, leading to poor or no yield.[6]
-
(Optional) Hot Filtration: If insoluble impurities or cloudiness remain, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality : Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[12]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimum amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of piperidin-4-one derivatives.
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.
Q1: I've added a lot of boiling solvent, but my compound won't dissolve. What's wrong?
A1: This indicates you have likely chosen an inappropriate solvent in which your compound is poorly soluble even when hot.
-
Immediate Action: First, ensure you are at the solvent's true boiling point. If solubility is still poor, this solvent is not suitable for single-solvent recrystallization.
-
Solution: Your compound may be insoluble in this solvent, or it may contain insoluble impurities. Try to recover your crude solid by evaporating the solvent. Re-evaluate your solvent choice, perhaps moving to a more polar or protic solvent. Alternatively, consider a mixed-solvent system where you dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) to induce crystallization.[5]
Q2: My solution is clear after cooling, but no crystals have formed. What should I do?
A2: This is a classic case of either using too much solvent or the solution being supersaturated.[13] A supersaturated solution contains more dissolved solute than it theoretically should at that temperature and requires a nucleation point to begin crystallization.[13]
-
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a surface for crystal growth.[13][14]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystallization.[13][14]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[14] Gently heat the solution to boil off some of the solvent (e.g., reduce volume by 15-20%), and then repeat the slow cooling process.[13]
-
Final Resort: If all else fails, you can remove the solvent entirely via rotary evaporation and attempt the recrystallization again with a different solvent or a smaller initial volume of the same solvent.[14]
-
Troubleshooting Diagram: No Crystal Formation
Caption: Decision tree for inducing crystallization when none occurs upon cooling.
Q3: Instead of solid crystals, an oil separated from the solution. How do I fix this?
A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[13] This is common if the crude material is highly impure, as impurities can significantly depress the melting point.[14]
-
Solution 1: Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[14] Then, cool the solution again, very slowly.
-
Solution 2: Lower the Solvent Polarity: Oiling out can sometimes be prevented by using a less polar solvent system.
-
Solution 3: Induce Crystallization Above the Oiling Point: After re-dissolving the oil, allow the solution to cool slowly. At the first sign of cloudiness (before oil droplets form), vigorously scratch the flask or add a seed crystal to encourage crystallization before the solution can oil out.
Q4: My final yield is very low. What are the most likely causes?
A4: A low yield can result from several procedural errors:
-
Excess Solvent: This is the most common cause.[6] Too much solvent was used in the initial dissolution step, and a significant portion of your compound remained in the mother liquor even after cooling.
-
Premature Crystallization: If the compound crystallized during a hot filtration step, a significant amount of product was lost. Ensure your filtration apparatus is pre-heated.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can redissolve some of your product.[6]
-
Inherent Solubility: The compound may have significant solubility in the chosen solvent even at low temperatures, making it a suboptimal choice.
Q5: My piperidine derivative is a hydrochloride salt. Are there special considerations?
A5: Yes. Hydrochloride salts are significantly more polar than their free-base counterparts.
-
Solvent Choice: You will need to use more polar solvents like ethanol, methanol, or mixtures like ethanol/water or ethanol/acetone.[8][9] Non-polar solvents like hexanes will be ineffective.
-
Potential for Reaction: Avoid using basic solvents that could deprotonate your salt.
-
Hygroscopicity: Be aware that some hydrochloride salts can be hygroscopic. Ensure they are dried thoroughly under vacuum.
References
- Benchchem, 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride | 1189684-40-9.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.
- University of California, Davis. Recrystallization.
- University of California, Davis. Recrystallization1.
- Ramalingam, A. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.
- University of California, Los Angeles. Recrystallization and Crystallization.
- University of Calgary. Recrystallization Technique.
- University of Alberta. Recrystallization - Single Solvent.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate.
- University of York. Problems with Recrystallisations.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers.
- Google Patents. CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol.
- Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- S. K. Shishmarev, et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
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Preventing racemization during stereoselective synthesis of 2-alkyl-4-piperidones
Welcome to our dedicated technical support center for the stereoselective synthesis of 2-alkyl-4-piperidones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in these valuable heterocyclic scaffolds. Chiral piperidine frameworks are crucial components of numerous biologically active natural products and pharmaceuticals, making their enantioselective synthesis a critical endeavor.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the prevention of racemization at the C-2 position.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Question 1: Why am I observing a significant loss of enantiomeric excess (% ee) in my final 2-alkyl-4-piperidone product after purification?
Answer: A loss of enantiomeric excess post-synthesis is a common and frustrating issue. The primary culprit is often racemization occurring at the stereogenic center alpha to the carbonyl group (the C-2 position). This is typically caused by the formation of a planar enol or enolate intermediate under conditions that are not sufficiently controlled.
Root Causes and Solutions:
-
Basic or Acidic Conditions during Work-up and Purification: The α-proton at the C-2 position is acidic due to the adjacent carbonyl group. Exposure to even mild acids or bases during aqueous work-up or chromatography can catalyze keto-enol tautomerism, leading to racemization.[3]
-
Solution:
-
Neutralize Carefully: Ensure that any acidic or basic reagents from the reaction are carefully neutralized to a pH of ~7 before extraction.
-
Buffer Chromatography Solvents: If using silica gel chromatography, which can be acidic, consider using a mobile phase buffered with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% v/v) to neutralize the silica surface. Alternatively, use deactivated neutral alumina for purification.
-
Minimize Exposure Time: Perform purification steps as quickly as possible and at reduced temperatures to minimize the time the product is exposed to potentially racemizing conditions.
-
-
-
Elevated Temperatures: Heat can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.
-
Solution: Avoid high temperatures during solvent removal (rotoevaporation) and purification. Use a high-vacuum pump and a low-temperature water bath.
-
-
Product Instability: The final 2-alkyl-4-piperidone structure itself may be inherently prone to racemization depending on the substituents.
-
Solution: If the product is found to be unstable, consider converting it immediately to a more stable derivative (e.g., reduction of the ketone, formation of a ketal) before long-term storage or further synthetic steps.
-
Question 2: My stereoselective alkylation reaction is not providing the expected high diastereoselectivity or enantioselectivity. What factors should I investigate?
Answer: Suboptimal stereoselectivity in the key bond-forming step points to issues with the reaction conditions, reagents, or the chosen synthetic strategy. Here’s a breakdown of what to examine:
Key Factors Influencing Stereoselectivity:
-
Choice of Chiral Control Element:
-
Chiral Auxiliaries: The effectiveness of a chiral auxiliary is highly dependent on its structure and its ability to create a rigid, sterically biased environment.[4][5][6] If using an Evans oxazolidinone or a pseudoephedrine-based auxiliary, ensure it is of high enantiomeric purity.[5][7] The choice of metal counterion for the enolate (e.g., Li, Na, K, Ti) can also dramatically affect the transition state geometry and, thus, selectivity.
-
Organocatalysis: In organocatalytic approaches, the catalyst loading, the presence of acidic or basic co-catalysts, and the solvent can all significantly impact the stereochemical outcome.[1][8] For example, MacMillan's imidazolidinone catalysts often require an acidic additive to achieve high enantioselectivity.[1]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature (e.g., from -20 °C to -78 °C) often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the desired stereoisomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state of organometallic reagents and the conformation of the transition state. A screen of different solvents (e.g., THF, toluene, dichloromethane) is often necessary.
-
Rate of Addition: Slow addition of the electrophile to the pre-formed enolate can prevent side reactions and improve selectivity.
-
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting poor stereoselectivity.
Caption: A systematic workflow for optimizing stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to racemization during the synthesis of 2-alkyl-4-piperidones?
A1: Racemization primarily occurs through mechanisms that involve the temporary removal of the chiral center's stereochemical information. For 2-alkyl-4-piperidones, the most significant pathway is the deprotonation and reprotonation at the α-carbon (C-2).
-
Direct Enolization: Under either acidic or basic conditions, the ketone can tautomerize to its enol form (acid-catalyzed) or be deprotonated to form an enolate (base-catalyzed). Both the enol and enolate intermediates are planar at the C-2 carbon. Subsequent non-stereospecific protonation of this planar intermediate will result in a mixture of enantiomers.[3]
Caption: Mechanism of base-catalyzed racemization via a planar enolate.
Q2: Which analytical techniques are most suitable for determining the enantiomeric excess of my 2-alkyl-4-piperidone products?
A2: Accurate determination of enantiomeric excess is crucial. The most common and reliable methods involve chromatography with a chiral stationary phase (CSP).
| Analytical Method | Principle | Advantages | Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | High accuracy, robust, widely applicable.[9][10] | Method development can be time-consuming; may require derivatization to introduce a UV chromophore.[9] |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | High resolution, excellent for volatile and thermally stable compounds. | Limited to analytes that are volatile or can be made volatile through derivatization. |
| Chiral SFC | Supercritical fluid (e.g., CO₂) is used as the mobile phase for separation on a CSP. | Faster than HPLC, "greener" due to reduced organic solvent use.[9] | Requires specialized instrumentation. |
| NMR Spectroscopy | Using a chiral derivatizing agent or a chiral solvating agent to induce chemical shift differences between enantiomers.[9][11][12] | Rapid analysis, no separation needed, provides structural information.[12] | May have lower sensitivity and accuracy compared to chromatography; requires a pure sample.[11] |
General Workflow for % ee Determination by Chiral HPLC:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the mobile phase.
-
Method Development: Screen various chiral columns (e.g., polysaccharide-based) and mobile phases (typically hexane/isopropanol or similar mixtures) to achieve baseline separation of the two enantiomer peaks.
-
Analysis: Inject the sample and integrate the peak areas for each enantiomer.
-
Calculation: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak.
Q3: How can I strategically use a chiral auxiliary to synthesize a specific enantiomer of a 2-alkyl-4-piperidone?
A3: Using a chiral auxiliary is a powerful strategy to control stereochemistry. The auxiliary is temporarily attached to the molecule to direct a subsequent diastereoselective reaction, after which it is cleaved.[4][5][6]
A General Protocol Using a Phenylglycinol-derived Lactam:
This approach provides a robust method for introducing substituents in a regio- and stereocontrolled manner.[2]
-
Lactam Formation: Condense a δ-oxo acid derivative with an enantiopure amino alcohol (e.g., (R)-phenylglycinol) to form a bicyclic chiral lactam. This step establishes the chiral environment.
-
Diastereoselective Alkylation: Generate an enolate from the lactam using a strong base (e.g., LDA at -78 °C). The bulky chiral auxiliary will shield one face of the enolate, forcing the incoming electrophile (your alkyl group) to approach from the less hindered face.
-
Auxiliary Cleavage: Once the alkylation is complete, the chiral auxiliary is removed under specific conditions (e.g., reductive cleavage with LiAlH₄ or acidic hydrolysis) to yield the desired enantiomerically enriched 2-alkyl-4-piperidone.
Caption: General workflow for chiral auxiliary-mediated synthesis.
References
-
One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. (n.d.). MDPI. Retrieved from [Link]
-
Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. (2011). Organic Letters - ACS Publications. Retrieved from [Link]
-
Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. (2006). PubMed. Retrieved from [Link]
-
Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. (2022). PubMed. Retrieved from [Link]
-
New Stereoselective Synthesis of 2-Allyl-4-nitroalkylpiperidine-2-thiones and their Transformation to Annulated Piperidinones. (2003). ResearchGate. Retrieved from [Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. (2023). MDPI. Retrieved from [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega. Retrieved from [Link]
-
Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
New Stereoselective Synthesis of 2-Allyl-4-nitroalkylpiperidine-2-thiones and Their Transformation to Annulated Piperidinones. (n.d.). ResearchGate. Retrieved from [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. Retrieved from [Link]
-
Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. (n.d.). reposiTUm. Retrieved from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of 4-piperidones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stereoselective synthesis of 4,5-disubstituted-2-piperidinones from 4-piperidinone. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
-
Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
-
Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
α-Ketol rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization. (2015). Organic Chemistry Portal. Retrieved from [Link]
-
Racemization Assays. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. (2002). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Asymmetric synthesis of 2-substituted piperidin-3-ols. (2007). Semantic Scholar. Retrieved from [Link]
-
The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. (n.d.). Organic Reactions. Retrieved from [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Publishing. Retrieved from [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022). RSC Publishing. Retrieved from [Link]
-
Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. (2014). PubMed. Retrieved from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. (2014). PubMed. Retrieved from [Link]
-
HOT article: Rapid determination of enantiomeric excess. (2012). Analytical Methods Blog. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of α-Alkylated Ketones via Selective Epoxide Opening/Alkylation Reactions with Primary Alcohols. (2021). Organic Letters - ACS Publications. Retrieved from [Link]
-
Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. (2024). PMC - NIH. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed. Retrieved from [Link]
Sources
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- 2. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. キラル補助剤 [sigmaaldrich.com]
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- 12. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Scale-Up of 2-Propylpiperidin-4-one Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 2-Propylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Propylpiperidin-4-one, and what are the key scale-up considerations?
The most prevalent and scalable approach to synthesizing the 2-propylpiperidin-4-one core is via an intramolecular Dieckmann condensation of a suitably substituted β-amino diester.[1][2] This reaction involves the base-catalyzed cyclization of a linear diester to form a cyclic β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target piperidinone.
Key Scale-up Considerations:
-
Starting Material Purity: Ensuring the high purity of the initial β-amino diester is critical. Impurities can lead to side reactions and complicate downstream purification.
-
Reaction Concentration: While laboratory-scale reactions may proceed smoothly at higher concentrations, scale-up often necessitates working at higher dilutions to minimize intermolecular side reactions, such as dimerization.[3]
-
Exothermic Control: The Dieckmann condensation is often exothermic. Adequate cooling capacity and controlled addition of reagents are crucial to maintain the desired reaction temperature and prevent runaway reactions.
-
Work-up and Product Isolation: The work-up for a Dieckmann condensation must be carefully controlled, particularly the acidification step, to avoid reversal of the reaction (retro-Dieckmann).[4]
Section 2: Troubleshooting Guide
This section provides a detailed breakdown of potential issues you might encounter during the scale-up of this compound synthesis, along with their causes and recommended solutions.
Issue 1: Low Yield of the Dieckmann Condensation Product
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted starting diester.
-
Isolation of the cyclic β-keto ester gives a lower than expected mass.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Ineffective Base | The chosen base may not be strong enough to efficiently deprotonate the α-carbon of the ester, or it may have degraded over time. Common bases include sodium ethoxide, potassium tert-butoxide, and sodium hydride.[3][5] | - Use a stronger, non-nucleophilic base like potassium tert-butoxide or sodium hydride.[3] - Ensure the base is fresh and has been stored under anhydrous conditions. - Consider using a stoichiometric amount of a strong base to drive the reaction to completion. |
| Intermolecular Condensation | At higher concentrations, the enolate of one diester molecule can react with another, leading to dimerization or polymerization instead of the desired intramolecular cyclization.[3] | - Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base in the reaction solvent. - Optimize the reaction concentration by running a series of small-scale experiments at varying dilutions. |
| Retro-Dieckmann Reaction | The cyclic β-keto ester can undergo ring-opening if the work-up conditions are too harsh, particularly during the acidification step.[4] | - During work-up, add the acid slowly and at a low temperature to neutralize the reaction mixture. - Avoid excessive heat during the work-up and extraction phases. |
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude reaction mixture.
-
Purification by column chromatography is challenging due to closely eluting impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Amidation | If the nitrogen of the β-amino diester is not adequately protected, it can act as a nucleophile, leading to the formation of lactams or other amide byproducts. | - Employ a suitable N-protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which are stable under the basic conditions of the Dieckmann condensation but can be removed later.[6][7] |
| Epimerization | The stereocenter at the 2-position (bearing the propyl group) can be susceptible to epimerization under basic conditions. | - Use a non-nucleophilic, sterically hindered base. - Optimize the reaction temperature to the lowest effective level to minimize the rate of epimerization. |
| Over-alkylation | During the initial synthesis of the β-amino diester, over-alkylation can occur, leading to impurities that carry through the subsequent steps. | - Carefully control the stoichiometry of the alkylating agent. - Purify the β-amino diester intermediate thoroughly before proceeding to the Dieckmann condensation. |
Issue 3: Difficulties with Decarboxylation and Hydrochloride Salt Formation
Symptoms:
-
Incomplete conversion of the β-keto ester to the final piperidinone.
-
The final product is an oil or a sticky solid that is difficult to handle and purify.
-
The hydrochloride salt does not precipitate or crystallize readily.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Decarboxylation | The hydrolysis and decarboxylation of the β-keto ester can be sluggish if the reaction conditions (acid concentration, temperature, time) are not optimal. | - Increase the concentration of the acid (e.g., HCl) used for hydrolysis and decarboxylation. - Increase the reaction temperature and/or time, monitoring the progress by TLC or GC-MS. |
| Product Oiling Out | The free base of 2-propylpiperidin-4-one may be an oil at room temperature, making isolation and handling difficult. | - After decarboxylation and neutralization, extract the free base into a suitable organic solvent. - Proceed directly to the hydrochloride salt formation without attempting to isolate the free base as a solid. |
| Poor Crystallization of the Hydrochloride Salt | The choice of solvent is crucial for the crystallization of the hydrochloride salt. The presence of impurities can also inhibit crystallization. | - After forming the hydrochloride salt, perform a solvent screen to identify a suitable solvent or solvent system for crystallization (e.g., isopropanol/ether, ethanol/hexane). - If the product is impure, consider purification of the free base by column chromatography before salt formation.[8] |
Section 3: Experimental Protocols & Visualizations
Protocol 1: N-Protected β-Amino Diester Synthesis (Illustrative)
This protocol outlines a general procedure for the synthesis of the Dieckmann condensation precursor.
-
To a solution of the starting amine (e.g., 3-aminopentanoic acid ethyl ester) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Cool the mixture to 0 °C.
-
Slowly add the N-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the N-protected amino ester by column chromatography.
-
In a separate flask, generate the enolate of a second ester (e.g., ethyl acetate) using a strong base (e.g., lithium diisopropylamide) at low temperature.
-
Slowly add the N-protected amino ester to the enolate solution.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography to yield the desired β-amino diester.
Protocol 2: Dieckmann Condensation and Decarboxylation
-
Prepare a solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of the N-protected β-amino diester in the same solvent to the base solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a dilute aqueous acid (e.g., 1 M HCl) at low temperature.
-
Extract the cyclic β-keto ester into an organic solvent.
-
To the crude β-keto ester, add a more concentrated acid solution (e.g., 6 M HCl) and heat to reflux to effect hydrolysis and decarboxylation.
-
Monitor the reaction for the disappearance of the β-keto ester and the formation of the piperidinone.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to obtain the free base of 2-propylpiperidin-4-one.
-
Extract the free base into an organic solvent.
Protocol 3: Hydrochloride Salt Formation and Purification
-
Dry the organic solution containing the free base over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Dissolve the crude free base in a suitable solvent (e.g., isopropanol or diethyl ether).
-
Slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanolic HCl) until the solution is acidic.
-
Stir the mixture to induce precipitation/crystallization of the hydrochloride salt.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.
-
Recrystallize the crude salt from a suitable solvent system to obtain the pure this compound.
Visualizations
Caption: Troubleshooting low yields in Dieckmann condensation.
Section 4: Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling all reagents and products. [9]* Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of dust, vapors, or mists. [9]* Handling of Bases: Strong bases such as sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive. Handle them under an inert atmosphere and take precautions to avoid contact with water.
-
Acid Handling: Concentrated acids are corrosive. Add them slowly and with cooling to control exothermic reactions.
-
Product Handling: this compound should be handled with care. Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water. [9]* Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated place. [9]
References
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- Yau, K. C. (2012). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. UCL Discovery.
- Reddit. (2021).
- Fisher Scientific. (2021). SAFETY DATA SHEET: 4-Piperidone monohydrate hydrochloride.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Kaur, M., & Singh, M. (2012). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 19(24), 4105-4127.
- Marson, C. M., & Yau, K. C. (2006). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. The Journal of Organic Chemistry, 71(19), 7455-7458.
- DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455-7458.
- Clive, D. L. J., & Larrivée Aboussafy, C. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125-5131.
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction.
- Tu, S., et al. (2011). Proposed pathway for the formation of 2-piperidinones 4 and 5.
- Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.
- ResearchGate. (n.d.). Influence of the N-protecting group on the reactivity.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-(Piperidin-1-yl)acetohydrazide.
- European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE (EP 3666757 A1).
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Xiang, J., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4886-4891.
- Powers, J. P., et al. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. The Journal of Organic Chemistry, 72(19), 7455-7458.
- Wiley-VCH. (n.d.). 1 Protection Reactions.
- DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters.
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- ResearchGate. (2018).
- Padwa, A., et al. (2004). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation-Cyclization-Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry, 69(9), 3224-3227.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
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- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- De Kimpe, N., et al. (2002). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 1(1), 129-135.
- Goodman, M., & Zapf, C. W. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092-10097.
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
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- ResearchGate. (2025).
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Technical Support Center: Synthesis of 2-Propylpiperidin-4-one Hydrochloride
Welcome to the technical support center for the synthesis of 2-Propylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies encountered during the synthesis of this valuable piperidine derivative. Our goal is to provide you with in-depth, actionable insights rooted in established chemical principles to help you manage impurities and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions to get your synthesis back on track.
Question 1: I am observing a complex mixture of products in my reaction, and the yield of 2-Propylpiperidin-4-one is low. What are the likely causes?
Plausible Causes & Solutions:
The synthesis of 2-substituted-4-piperidones can be challenging, often leading to a mixture of products if not carefully controlled. Two common synthetic strategies are the aza-Michael addition and the reduction of a tetrahydropyridinium salt intermediate. Issues can arise in either route.
Route 1: Aza-Michael Addition of a Primary Amine to a Substituted Divinyl Ketone
In this route, a primary amine is reacted with a divinyl ketone derivative. The success of this reaction is highly dependent on the purity of the divinyl ketone precursor.
-
Impure Divinyl Ketone: The divinyl ketone itself can be prone to polymerization or side reactions during its synthesis.[1] Incomplete reaction or the presence of byproducts from the divinyl ketone synthesis will directly translate to a complex product mixture.
-
Solution: Ensure the purity of your divinyl ketone precursor before use. Purification by flash chromatography may be necessary.[2]
-
-
Formation of Diastereomers: The introduction of the propyl group at the 2-position creates a chiral center. If your primary amine also contains a chiral center, or if subsequent reactions introduce another, you will form diastereomers. These can be difficult to separate and may appear as a complex mixture in your initial analysis.
-
Solution: Diastereomers can often be separated by chiral chromatography (HPLC or SFC) or by diastereoselective crystallization.[3] The use of a chiral amine in the aza-Michael reaction can lead to separable diastereomeric 4-piperidone products.
-
Route 2: Reduction of a Tetrahydropyridinium Salt
This approach involves the formation of a tetrahydropyridin-4-ylidene ammonium salt followed by its reduction.
-
Incomplete Reduction: The choice of reducing agent and reaction conditions is critical. Incomplete reduction will leave unreacted starting material or partially reduced intermediates in your product mixture.
-
Solution: Ensure you are using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), and that the reaction goes to completion by monitoring with TLC or LC-MS.
-
-
Side Reactions During Salt Formation: The formation of the tetrahydropyridinium salt can be accompanied by side reactions, leading to impurities that are carried through to the final product.
-
Solution: Optimize the conditions for the formation of the tetrahydropyridinium salt, paying close attention to temperature and reaction time to minimize side product formation.
-
Below is a workflow diagram illustrating the key stages where impurities can be introduced in the aza-Michael addition route.
Question 2: My NMR spectrum shows unexpected peaks that I cannot assign to the desired 2-Propylpiperidin-4-one structure. How can I identify these impurities?
Analytical Approach:
Identifying unknown impurities requires a systematic approach combining spectroscopic data and an understanding of the potential side reactions.
-
1H NMR Analysis:
-
Unreacted Starting Materials: Look for characteristic peaks of your starting materials. For instance, in the aza-Michael route, vinylic protons of the divinyl ketone would appear in the 5-7 ppm region.
-
Diastereomers: The presence of diastereomers will often result in the splitting or duplication of peaks for the protons near the chiral centers.
-
Over-alkylation/Side-products of the amine: In syntheses involving N-alkylation, there is a possibility of over-alkylation, which would lead to quaternary ammonium salts.
-
-
GC-MS Analysis:
-
Fragmentation Patterns: The fragmentation pattern in the mass spectrum can provide valuable structural information about the impurities. For piperidine derivatives, common fragmentations include the loss of the alkyl group at the 2-position or cleavage of the piperidine ring.[4][5]
-
Molecular Ion Peak: The molecular ion peak (M+) will indicate the molecular weight of the impurity, which can help in proposing a molecular formula.
-
The following table provides a hypothetical comparison of expected 1H NMR chemical shifts for the desired product and potential impurities.
| Proton Environment | Expected Chemical Shift (ppm) for 2-Propylpiperidin-4-one | Potential Impurity Signals (ppm) & Interpretation |
| Propyl group (CH3) | ~0.9 (triplet) | Similar shifts expected for related alkyl impurities. |
| Propyl group (CH2) | ~1.3-1.6 (multiplet) | Variations in multiplicity and shift may indicate different alkyl chains. |
| Piperidine ring protons | ~2.0-3.5 (complex multiplets) | Duplication of peaks suggests diastereomers. Broad signals could indicate polymeric material. |
| Vinylic protons | Absent | Presence of signals between 5-7 ppm suggests unreacted divinyl ketone. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis and purification of this compound.
Q1: What are the recommended methods for purifying this compound, especially if diastereomers are present?
Purification of piperidine derivatives, particularly when diastereomers are involved, requires careful selection of techniques.
-
Crystallization: Recrystallization is a powerful technique for purifying solid compounds.[6] For the hydrochloride salt, a mixed solvent system such as ethanol/ether or ethanol/ethyl acetate is often effective.[6] Diastereoselective crystallization can sometimes be achieved by carefully selecting the solvent and crystallization conditions.
-
Flash Chromatography: For the free base form of 2-Propylpiperidin-4-one, flash chromatography on silica gel is a common purification method. However, the basicity of the piperidine nitrogen can lead to peak tailing.
-
Pro-Tip: To mitigate peak tailing, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[3]
-
-
Preparative HPLC/SFC: For the separation of diastereomers that are difficult to resolve by other methods, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase is the method of choice.[7]
The following diagram illustrates a decision tree for selecting a purification strategy.
Q2: What are the key analytical techniques for assessing the purity of the final this compound product?
A combination of analytical techniques is recommended for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of the final product. A reversed-phase C18 column is typically used. The addition of a small amount of an amine modifier to the mobile phase can improve peak shape.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and confirming the structure of the main component through its fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and for detecting impurities, including diastereomers.
-
Elemental Analysis: For the final hydrochloride salt, elemental analysis provides a confirmation of the empirical formula and the overall purity.
Q3: What are the potential stability issues and recommended storage conditions for this compound?
As a hydrochloride salt of a secondary amine, this compound is generally a stable crystalline solid. However, proper storage is important to maintain its integrity.
-
Hygroscopicity: Amine hydrochlorides can be hygroscopic. It is recommended to store the compound in a tightly sealed container in a desiccator.
-
Light Sensitivity: While not inherently light-sensitive, it is good practice to store the compound in an amber vial or in the dark to prevent any potential photochemical degradation over long periods.
-
Temperature: Storage at room temperature is generally acceptable. For long-term storage, refrigeration may be considered to minimize any potential degradation.
References
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU. (n.d.). Retrieved January 5, 2026, from [Link]
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The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Retrieved January 5, 2026, from [Link]
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Domino Imino-Aldol−Aza-Michael Reaction: One-Pot Diastereo- and Enantioselective Synthesis of Piperidines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]
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The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Retrieved January 5, 2026, from [Link]
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Recent advances in the synthesis of piperidones and piperidines. (n.d.). Retrieved January 5, 2026, from [Link]
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Reductive alkylation of pyridinium salts. Part 1. Synthesis of di-, tetra- and hexa-hydropyridine esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 5, 2026, from [Link]
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Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation - IT Services - University of Liverpool. (n.d.). Retrieved January 5, 2026, from [Link]
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13>C and >1>H NMR spectral studies of some piperidin‐4‐one oximes. (n.d.). Retrieved January 5, 2026, from [Link]
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Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
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The sodium borohydride reduction of N-sulfonylpyridinium salts. Synthesis of N-sulfonyl-1,4-(1,2-) dihydropyridines | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (n.d.). Retrieved January 5, 2026, from [Link]
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1H NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 5, 2026, from [Link]
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Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). Retrieved January 5, 2026, from [Link]
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Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Retrieved January 5, 2026, from [Link]
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1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 5, 2026, from [Link]
-
Iridium Catalysis Enables Piperidine Synthesis from Pyridines - BIOENGINEER.ORG. (n.d.). Retrieved January 5, 2026, from [Link]
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Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
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Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Retrieved January 5, 2026, from [Link]
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GCMS 3 Fragmentation Patterns - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
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Synthesis of 4-piperidones - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]
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Piperidine Synthesis. - DTIC. (n.d.). Retrieved January 5, 2026, from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 5, 2026, from [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness.org. (n.d.). Retrieved January 5, 2026, from [Link]
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Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
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mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 5, 2026, from [Link]
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Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.. (n.d.). Retrieved January 5, 2026, from [Link]
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Mass Spectrometry - MSU chemistry. (n.d.). Retrieved January 5, 2026, from [Link]
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Scheme 3. Nazarov cyclization of activated divinyl ketones. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
A NOVEL SYNTHESIS OF ALKYL VINYL KETONES AND DIVINYL KETONES FROM CARBONYL COMPOUNDS BY THREE-CARBON HOMOLOGATION - Lookchem. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis of ketones by hydrolysis, deprotection, or oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Propylpiperidin-4-one Hydrochloride: An Evaluation of Viable Methodologies
Introduction: The Significance of the 2-Propylpiperidin-4-one Scaffold
The piperidine ring is a fundamental structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2][3] Specifically, piperidin-4-one derivatives serve as highly versatile intermediates, providing a chemical handle for extensive functionalization in drug discovery and development.[4][5][6] The target molecule, 2-Propylpiperidin-4-one hydrochloride, presents a unique synthetic challenge: the introduction of a single, asymmetric alkyl substituent at the C-2 position, adjacent to the nitrogen atom.
Conventional methods for piperidone synthesis, such as the classic Mannich condensation, typically yield symmetrically substituted 2,6-diarylpiperidones and are not amenable to producing asymmetrically substituted compounds like our target.[2][4][5] This guide provides a critical evaluation of viable synthetic strategies to overcome this challenge, offering a comparative analysis of their mechanisms, potential yields, and practical considerations for researchers in medicinal and synthetic chemistry.
The Core Synthetic Challenge: Achieving C-2 Regioselectivity
The primary obstacle in synthesizing 2-propylpiperidin-4-one is controlling the regioselectivity of the key bond-forming reactions. Many classical cyclization and alkylation strategies favor either N-alkylation or symmetrical C-2, C-6 disubstitution. Therefore, a successful synthesis hinges on a strategy that can definitively install the propyl group at the C-2 position while constructing or modifying the piperidinone core. This guide will compare two primary strategic approaches: Ring-Closing Cyclization Methods and Modification of Pyridine Precursors .
Comparative Analysis of Synthetic Strategies
Strategy 1: Dieckmann Condensation (Intramolecular Cyclization)
The Dieckmann condensation is a powerful intramolecular reaction for forming five- and six-membered rings via the base-catalyzed cyclization of a diester to yield a β-keto ester.[7][8][9] For the synthesis of 2-propylpiperidin-4-one, this strategy is highly attractive as the propyl substituent can be incorporated into the linear diester precursor, thus ensuring its position in the final cyclic product.
Mechanistic Rationale: The reaction is initiated by a strong base (e.g., sodium ethoxide) which deprotonates the α-carbon of one ester group, creating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a cyclic β-keto ester.[7] Subsequent hydrolysis and decarboxylation of the ester group at C-3 yield the desired 2-propylpiperidin-4-one. The choice of an appropriate N-protecting group (e.g., Benzyl or Boc) is critical to prevent unwanted side reactions at the nitrogen atom.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow via Dieckmann Condensation.
Advantages:
-
Excellent Regiocontrol: The position of the propyl group is predetermined by the structure of the starting diester.
-
Well-Established Reaction: The Dieckmann condensation is a reliable and well-understood transformation in organic synthesis.[10]
Disadvantages:
-
Multi-step Process: Requires the initial synthesis of a specific acyclic diester precursor.
-
Harsh Conditions: The final decarboxylation step may require high temperatures and strongly acidic conditions.
Strategy 2: Catalytic Hydrogenation of a Substituted Pyridone
An alternative and potentially more convergent approach involves the synthesis of a 2-propyl-4-pyridone precursor followed by the reduction of the aromatic ring to the desired piperidinone. This strategy transfers the challenge from ring formation to the synthesis of the substituted pyridine heterocycle.
Mechanistic Rationale: The piperidine ring can be formed by the hydrogenation of a pyridine ring.[1][3] The reduction of a 2-propyl-4-pyridone (or a protected 4-alkoxypyridine derivative) using catalytic hydrogenation (e.g., H₂ over Palladium or Platinum) can selectively reduce the double bonds of the ring, yielding the saturated piperidinone core. This method preserves the C-2 propyl substituent. The subsequent conversion to the hydrochloride salt is a standard procedure.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow via Pyridone Hydrogenation.
Advantages:
-
Potentially Fewer Steps: If a suitable 2-propyl-4-pyridone derivative is accessible, this route can be more concise.
-
Convergent Approach: The complex piperidinone core is formed in a single reduction step.
Disadvantages:
-
Precursor Availability: The synthesis of the starting 2-propyl-4-pyridone may itself be challenging and require specialized cross-coupling reactions.
-
Harsh Reduction Conditions: Catalytic hydrogenation of pyridones often requires high pressures of hydrogen gas and potent catalysts, which can be a limitation for scalability and safety. Over-reduction of the ketone is a potential side reaction.
Quantitative Data Comparison
| Parameter | Strategy 1: Dieckmann Condensation | Strategy 2: Hydrogenation of Pyridone | References |
| Overall Yield | Moderate to Good (Estimated 40-60% over 3-4 steps) | Variable (Highly dependent on precursor synthesis; reduction step typically >80%) | [11],[10],[12] |
| Number of Steps | 3-4 steps | 2-3 steps (from pyridone precursor) | - |
| Reagent Cost | Moderate (depends on starting amine and acrylate) | Potentially High (Palladium catalysts, high-pressure equipment) | - |
| Scalability | Good; reactions are generally scalable. | Moderate; high-pressure hydrogenation can be challenging to scale. | - |
| Control of Stereochemistry | Achiral product | Achiral product | - |
| Key Challenge | Synthesis of the acyclic diester precursor. | Synthesis of the 2-propyl-4-pyridone precursor and control of hydrogenation. | [5] |
Detailed Experimental Protocols
Disclaimer: The following protocol is a representative, synthesized procedure based on established chemical principles for the Dieckmann condensation route, which offers superior control. It should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Protocol: Synthesis of this compound via Dieckmann Condensation
Step 1: Synthesis of Diethyl 4-(benzylamino)heptanedioate (Diester Precursor)
-
To a solution of benzylamine (1.0 eq) in ethanol (5 mL/g of amine) in a round-bottom flask, add ethyl acrylate (1.1 eq).
-
Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
To the resulting solution of ethyl 3-(benzylamino)propanoate, add ethyl 2-pentenoate (1.1 eq) and heat the reaction mixture to 60 °C for 24 hours (Michael addition).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure diester product.
Step 2: Dieckmann Cyclization and Decarboxylation
-
Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous toluene (10 mL/g of diester) under an inert nitrogen atmosphere.
-
Add the diethyl 4-(benzylamino)heptanedioate (1.0 eq) dropwise to the sodium ethoxide suspension at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the formation of the cyclic β-keto ester by TLC.
-
Cool the reaction to 0 °C and carefully quench by adding 6M aqueous HCl until the pH is ~1.
-
Heat the biphasic mixture to reflux for 8-12 hours to effect decarboxylation.
-
Cool the mixture, separate the layers, and extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzyl-2-propylpiperidin-4-one.
Step 3: N-Debenzylation and Hydrochloride Salt Formation
-
Dissolve the crude 1-benzyl-2-propylpiperidin-4-one (1.0 eq) in methanol (15 mL/g).
-
Add Palladium on carbon (10% w/w, 0.05 eq) to the solution.
-
Subject the mixture to hydrogenation (H₂ gas, 50-60 psi) in a Parr shaker apparatus for 12-24 hours, until TLC indicates complete removal of the benzyl group.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude oil (2-propylpiperidin-4-one free base) in anhydrous diethyl ether.
-
Cool the solution to 0 °C and add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield This compound .
Conclusion and Recommendations
Both the Dieckmann condensation and the hydrogenation of a pyridone precursor represent viable, albeit challenging, routes to this compound.
-
The Dieckmann Condensation offers a more robust and predictable pathway in terms of regiochemical outcome. While it involves more synthetic steps, each transformation is based on well-established and scalable organic reactions. This method is recommended for research settings where unambiguous control over the substituent pattern is the primary concern.
-
The Pyridone Hydrogenation route is more convergent and potentially faster if a suitable 2-propyl-4-pyridone starting material is commercially available or can be synthesized efficiently. However, this strategy carries a higher risk associated with the synthesis of the heterocyclic precursor and the management of high-pressure hydrogenation.
For drug development professionals requiring a reliable and scalable synthesis, the Dieckmann condensation approach provides a more systematically optimizable and controllable foundation for producing this compound.
References
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Ramalingam, A. (2022). Synthesis and crystallization procedure of piperidin-۴-one and its derivatives: An update. Civilica. [Link]
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
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European Patent Office. (2018). Process for preparing a piperidin-4-one. EP 3666757 A1. [Link]
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Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
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UCL Discovery. (n.d.). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. Retrieved from [Link]
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Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2). [Link]
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DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
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Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]
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Wießler, M., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 23(10), 2441. [Link]
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PubChem. (n.d.). 4-Piperidone hydrochloride. Retrieved from [Link]
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Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]
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Comparative analysis of different synthetic routes to 2-alkyl-4-piperidones
The 2-alkyl-4-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents. Its rigid, six-membered heterocyclic framework, substituted at key positions, allows for precise three-dimensional orientation of functional groups, which is critical for specific interactions with biological targets.[1][2] The efficacy of many drugs is highly dependent on the type and stereochemical orientation of substituents on the piperidine ring.[1] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to access these valuable building blocks is a significant focus for researchers in drug discovery and development.
This guide provides a comparative analysis of the most prominent and field-proven synthetic strategies for constructing 2-alkyl-4-piperidones. We will delve into the mechanistic underpinnings of each route, offer insights into experimental considerations, and present representative protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic pathway based on factors such as substrate scope, desired stereochemistry, scalability, and overall efficiency.
Dieckmann Condensation: The Classic Cyclization Approach
The Dieckmann condensation is a cornerstone of cyclic β-keto ester synthesis, representing a robust and well-established intramolecular reaction.[3][4] This base-catalyzed cyclization of a diester is particularly effective for forming five- and six-membered rings, making it a go-to method for preparing the 4-piperidone core.[4][5]
Mechanistic Rationale & Experimental Causality
The reaction proceeds via the intramolecular condensation of a δ-amino diester. The choice of base is critical; a non-nucleophilic base like sodium hydride (NaH) or a sterically hindered alkoxide like potassium tert-butoxide (KOtBu) is often preferred to minimize side reactions such as hydrolysis or transesterification. The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester, which possesses a highly acidic α-proton, forming a stable enolate.[4] This final, irreversible acid-base step shifts the equilibrium in favor of the cyclized product.[4] Subsequent acidic workup followed by hydrolysis and decarboxylation yields the target 4-piperidone.
The key to synthesizing a 2-alkyl-4-piperidone via this route lies in the careful selection of the acyclic precursor. The alkyl substituent at the prospective C2 position must be incorporated into the amino diester starting material.
Caption: General workflow for the Dieckmann Condensation route.
Advantages and Limitations
-
Advantages: High reliability, scalability, and the use of readily available starting materials.
-
Limitations: The multi-step nature of the process (precursor synthesis, cyclization, hydrolysis, decarboxylation) can lead to lower overall yields. Furthermore, achieving stereocontrol at the C2 position can be challenging and often requires starting with an enantiomerically pure amino acid derivative.[6]
Representative Experimental Protocol: Synthesis of 2-Alkyl-Piperidine-2,4-dione[7]
This protocol illustrates the core Dieckmann cyclization step.
-
Preparation of the Diester: To a solution of the appropriate β-keto ester (1.0 eq) in a suitable solvent like THF, add NaH (1.1 eq) at 0 °C. After stirring, introduce the α,β-unsaturated ester (1.0 eq) to form the Michael adduct.
-
Cyclization: To a solution of the purified diester (1.0 eq) in methanol, add sodium methoxide (1.3 eq).
-
Reaction: Reflux the mixture for 1 hour.
-
Workup: After cooling, the reaction is quenched, and the product is extracted. The resulting β-keto ester can be carried forward for hydrolysis and decarboxylation.
Aza-Michael Addition: A Convergent and Atom-Efficient Strategy
The tandem aza-Michael addition, or double Michael addition, is a powerful and highly convergent method for synthesizing 4-piperidone scaffolds.[7] This approach involves the addition of a primary amine to two equivalents of a vinyl ketone or acrylate, followed by an intramolecular cyclization.[5] For the synthesis of 2-alkyl-4-piperidones, a divinyl ketone is a key intermediate.[7]
Mechanistic Rationale & Experimental Causality
This reaction elegantly constructs the piperidone ring in a single, atom-efficient step. A primary amine first undergoes a conjugate addition to one of the vinyl groups of a divinyl ketone. The resulting enolate then tautomerizes, and the secondary amine nitrogen undergoes a second, intramolecular aza-Michael addition onto the remaining vinyl group. This cyclization directly furnishes the 2-substituted-4-piperidone ring. The choice of the primary amine determines the N-substituent, while the substituent on the divinyl ketone backbone dictates the C2-substituent.
Caption: Pathway of the double aza-Michael addition for piperidone synthesis.
Advantages and Limitations
-
Advantages: High atom economy, often proceeds in high yield, and allows for modularity in the synthesis by varying the amine and divinyl ketone components.[7] Chiral amines can be used to induce diastereoselectivity.[7]
-
Limitations: The synthesis of substituted divinyl ketones can be challenging. The reaction may produce side products if the amine is sterically hindered or if the vinyl ketone is prone to polymerization.
Representative Experimental Protocol: Synthesis of 2-Substituted 1-S-α-phenylethyl-4-piperidones[8]
-
Reactant Preparation: Dissolve the divinyl ketone (1.0 eq) in methanol.
-
Amine Addition: Add (S)-α-phenylethylamine (1.0 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue is then purified, typically by column chromatography, to yield the diastereomeric 2-substituted-4-piperidone products.
Multicomponent Reactions: The Petrenko-Kritschenko Piperidone Synthesis
Multicomponent reactions (MCRs) offer remarkable efficiency by combining three or more starting materials in a single pot to form a complex product, minimizing purification steps and saving resources. The Petrenko-Kritschenko reaction is a classic MCR that constructs the 4-piperidone ring from an aldehyde, a β-dicarbonyl compound (like diethyl-α-ketoglutarate), and ammonia or a primary amine.[8] It is closely related to the Robinson-Schöpf tropinone synthesis.[8]
Mechanistic Rationale & Experimental Causality
This reaction is believed to proceed through a series of condensation and Mannich-type reactions. First, the β-dicarbonyl compound reacts with the amine to form an enamine. Simultaneously, the aldehyde reacts with another molecule of the β-dicarbonyl compound. These intermediates then combine in a cascade of reactions, leading to the cyclized 4-piperidone. The elegance of this approach is its convergence; however, controlling selectivity with unsymmetrical precursors to generate a specific 2-alkyl isomer can be a significant challenge. Modern variants have improved the scope and applicability of this reaction.[8]
Caption: Simplified overview of a multicomponent reaction pathway.
Advantages and Limitations
-
Advantages: High step economy, operational simplicity, and the ability to generate molecular complexity quickly.
-
Limitations: The classic reaction often produces symmetrically substituted piperidones. Achieving regiocontrol to synthesize a specific 2-alkyl-4-piperidone requires carefully designed, unsymmetrical substrates and can result in mixtures of products. Yields can be variable depending on the specific substrates used.
Modern Asymmetric and Catalytic Methods
The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated catalytic asymmetric methods.[9] These routes aim to install the chiral center at the C2 position with high enantioselectivity, bypassing the need for chiral auxiliaries or resolutions.[10]
Key Strategies
-
Asymmetric Hydrogenation: This approach involves the enantioselective hydrogenation of a suitable pyridine or pyridinium salt precursor.[10] Chiral transition-metal catalysts, often based on Iridium or Rhodium with chiral phosphine ligands, are employed to deliver hydrogen to one face of the substrate preferentially, establishing the stereocenter.[9][10]
-
Intramolecular Cyclizations: Various catalytic intramolecular cyclizations of acyclic amino-alkene or amino-alkyne precursors have been developed. These can include powerful methods like ring-closing metathesis (RCM) and aza-Prins cyclizations.[11][12]
-
Enzymatic Strategies: Biocatalysis offers an environmentally friendly and highly selective alternative. Enzymes like lipases can be used for the kinetic resolution of racemic piperidone intermediates, while other enzymes can catalyze key bond-forming steps with high stereocontrol.[1][13]
Advantages and Limitations
-
Advantages: Direct access to enantioenriched products with high enantiomeric excess (ee), often under mild reaction conditions.
-
Limitations: Development and screening of the optimal catalyst can be time-consuming and expensive. The substrate scope for a given catalyst may be limited.
Comparative Analysis Summary
| Synthetic Route | Core Reaction Type | Key Advantages | Key Disadvantages | Stereocontrol | Scalability |
| Dieckmann Condensation | Intramolecular Condensation | Robust, well-understood, uses simple starting materials. | Multi-step, moderate overall yields. | Relies on chiral precursors.[6] | Good |
| Aza-Michael Addition | Tandem Conjugate Addition | High atom economy, convergent, modular.[7] | Substituted divinyl ketone synthesis can be complex. | Can use chiral amines for diastereoselection.[7] | Good |
| Petrenko-Kritschenko | Multicomponent Reaction | High step economy, operational simplicity.[8] | Often produces symmetrical products; regioselectivity is a challenge. | Generally poor unless advanced substrates are used. | Moderate |
| Asymmetric Catalysis | Various (Hydrogenation, etc.) | Direct access to enantiopure products, high selectivity.[9][10] | Catalyst cost and development, potentially limited substrate scope. | Excellent (by design). | Variable; can be challenging. |
Conclusion
The synthesis of 2-alkyl-4-piperidones can be approached through a variety of strategic routes, each with its own distinct set of advantages and challenges.
-
The Dieckmann Condensation remains a reliable and scalable workhorse, particularly when large quantities are needed and a multi-step synthesis is acceptable.
-
The Aza-Michael Addition offers a more modern, convergent, and atom-efficient alternative, ideal for building libraries of analogs by varying the amine and ketone components.
-
Multicomponent Reactions like the Petrenko-Kritschenko synthesis provide rapid access to the piperidone core, though they are often best suited for creating symmetrically substituted analogs.
-
Modern Asymmetric Catalysis represents the state-of-the-art for accessing enantiomerically pure compounds, which is critical for modern drug development, albeit with higher initial investment in catalyst development and screening.
The optimal choice of synthetic route is ultimately dictated by the specific goals of the research program, including the desired substitution pattern, the requirement for stereochemical purity, the scale of the synthesis, and the availability of starting materials and specialized catalysts.
References
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- Weintraub, P. M., et al. (2003). Recent advances in piperidone and piperidine synthesis. Tetrahedron, 59(17), 2953-2989.
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- Various Authors. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines.
- Katritzky, A. R. (n.d.). Piperidine Synthesis.
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- Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts.
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- Weintraub, P. M., et al. (n.d.). Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
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- Marson, C. M., et al. (n.d.).
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- Wang, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
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A Comparative Guide to 2-Propylpiperidin-4-one Hydrochloride and Other Piperidone Derivatives in Biological Assays
For researchers and drug development professionals, the piperidone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the synthesis of a wide array of biologically active compounds.[1] This guide provides an in-depth comparison of 2-Propylpiperidin-4-one hydrochloride with other key piperidone derivatives, offering insights into their potential biological activities and the experimental frameworks for their evaluation. While direct, extensive biological data for this compound is not abundant in publicly accessible literature, this guide will extrapolate from structurally related 2-alkyl-4-piperidones and other well-characterized piperidone analogs to build a predictive and comparative landscape.
The Piperidone Core: A Foundation for Diverse Pharmacology
The 4-piperidone nucleus is a six-membered heterocycle that is a common feature in numerous natural products and synthetic pharmaceuticals.[2] Its conformational flexibility and the ability to be substituted at various positions, particularly at the nitrogen and carbons 2, 3, 5, and 6, have made it a focal point for generating chemical diversity and tuning pharmacological activity.[1][2] Derivatives of 4-piperidone have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, antifungal, and central nervous system (CNS) activities.[3][4][5][6][7]
Profiling this compound: A Focus on the 2-Alkyl Substitution
This compound is a specific derivative with a propyl group at the C-2 position. The presence of this small, lipophilic alkyl group can significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. Based on the broader class of 2-alkyl-substituted piperidones, we can anticipate several potential areas of biological relevance.
Potential Biological Applications:
-
CNS-active Agents: The piperidine ring is a well-established pharmacophore for CNS targets. For instance, 2-substituted 4-piperidones are key building blocks for analogs of Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[8][9] The 2-alkyl substituent can play a crucial role in the compound's binding affinity and selectivity for the enzyme's active site.
-
Anticancer Agents: Studies on related 2-alkyl-4-halopiperidines have shown antiproliferative activity against various cancer cell lines.[10] The nature and position of the alkyl group can impact cytotoxicity and selectivity. Other piperidone derivatives, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, have also demonstrated significant cytotoxic effects on cancer cells.[11]
-
Antimicrobial and Antifungal Agents: The piperidone scaffold has been explored for the development of antimicrobial and antifungal agents.[5][12] The lipophilicity conferred by the propyl group in 2-Propylpiperidin-4-one might enhance its ability to penetrate microbial cell membranes.
Comparative Landscape: this compound vs. Other Piperidone Derivatives
To provide a clearer perspective, the following table compares the known or inferred properties of this compound with other well-studied classes of piperidone derivatives.
| Derivative Class | Key Structural Feature(s) | Established Biological Activities | Representative Experimental Data (Example) | Potential Advantages/Disadvantages of 2-Propylpiperidin-4-one |
| 2-Alkyl-4-piperidones | Alkyl group at C-2 | Precursors for AChE inhibitors, potential antiproliferative | Donepezil analog (2-substituted): IC50 for AChE inhibition in the low micromolar range.[8] | The propyl group may offer a balance of lipophilicity and steric bulk for specific target interactions. |
| N-Aryl-4-piperidones | Aryl group on the nitrogen | CNS activities (e.g., agonists/antagonists for histamine H3 receptors).[13] | Compound 17d (N-aryl piperidine): Potent hH3R agonist.[13] | Lacks the direct nitrogen substitution which often drives affinity for aminergic GPCRs. |
| 2,6-Diaryl-4-piperidones | Aryl groups at C-2 and C-6 | Analgesic, local anesthetic, antifungal, and anticancer activities.[3][11] | Compound 2 (2,6-diaryl-3-methyl-4-piperidone): High analgesic activity.[3] | Simpler structure may lead to a different pharmacological profile and potentially lower off-target effects. |
| 3,5-Bis(benzylidene)-4-piperidones | Benzylidene groups at C-3 and C-5 | Potent antitumor, anti-inflammatory, and antimicrobial properties.[4][6] | Compound 21 (3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one): Antiproliferative activity against MDA-MB231 and PC3 cancer cell lines.[6] | The absence of the extensive conjugated system likely results in a different mechanism of action. |
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound and its analogs, a series of well-established in vitro assays can be employed.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is crucial for identifying potential treatments for Alzheimer's disease.
Principle: Based on the Ellman method, this spectrophotometric assay measures the activity of AChE by detecting the production of thiocholine, which results from the hydrolysis of acetylthiocholine by the enzyme. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified.[8]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).
-
AChE solution (from electric eel, 0.22 U/mL in phosphate buffer).
-
Test compound solutions (serial dilutions of this compound and other derivatives in a suitable solvent, e.g., DMSO).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 125 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of the test compound solution.
-
Add 25 µL of the AChE solution to initiate the pre-incubation. Incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Caption: Workflow for the acetylcholinesterase inhibition assay.
Antiproliferative Assay (MTT Assay)
This assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and comparators) in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: Key steps of the MTT assay for cytotoxicity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after overnight incubation.
Step-by-Step Protocol:
-
Preparation of Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test compound solutions and a standard antibiotic (e.g., Ampicillin).
-
Sterile 96-well plates.
-
-
Assay Procedure:
-
Prepare a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of piperidone derivatives is intricately linked to their structural features. For 2-alkyl-4-piperidones like this compound, key SAR considerations include:
-
The nature of the 2-substituent: The size, lipophilicity, and stereochemistry of the alkyl group can significantly influence target binding and pharmacokinetic properties.[14]
-
Substitution on the nitrogen: N-alkylation or N-arylation can dramatically alter the compound's pharmacological profile, often directing it towards specific receptor families.[13]
-
Substitution at other ring positions: Modifications at C-3, C-5, and C-6 can introduce additional interaction points with biological targets and modulate the overall shape and rigidity of the molecule.
For researchers working with this compound, a systematic exploration of these structural modifications, guided by the biological assays outlined above, will be crucial in elucidating its full therapeutic potential and developing more potent and selective analogs.
Conclusion
While this compound remains a relatively under-explored compound, its structural relationship to a diverse range of biologically active piperidones suggests a high potential for pharmacological activity. By employing established biological assays for CNS, anticancer, and antimicrobial activities, researchers can effectively profile this compound and its derivatives. The comparative data from other piperidone classes provides a valuable roadmap for anticipating potential activities and designing future structure-activity relationship studies. This guide serves as a foundational resource for initiating such investigations and unlocking the therapeutic promise held within the 2-alkyl-4-piperidone scaffold.
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Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3. PubMed - NIH. Available at: [Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]
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A Comparative Guide to Enantioselective Purity Assessment of 2-Propylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of pharmacologically active molecules is a cornerstone of modern drug development. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different physiological effects, with one enantiomer often being responsible for the desired therapeutic activity while the other may be inactive or even contribute to adverse effects. Consequently, the accurate assessment of enantiomeric purity is a critical quality attribute for chiral drug substances and intermediates. This guide provides an in-depth technical comparison of the primary analytical techniques for determining the enantioselective purity of 2-propylpiperidin-4-one, a key chiral building block in the synthesis of various pharmaceutical agents.
The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and its biological activity is frequently contingent on the stereochemistry of its substituents.[1] This guide will explore the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the chiral resolution of 2-propylpiperidin-4-one. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols to empower researchers in selecting and implementing the most suitable method for their analytical needs.
The Analytical Challenge: Resolving Enantiomers of 2-Propylpiperidin-4-one
2-Propylpiperidin-4-one possesses a stereocenter at the C2 position, giving rise to two enantiomers, (R)- and (S)-2-propylpiperidin-4-one. The separation of these enantiomers is challenging due to their identical physical and chemical properties in an achiral environment. Enantioselective separation techniques rely on the formation of transient diastereomeric complexes with a chiral selector, leading to differential retention or migration times.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for chiral purity assessment depends on several factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.
| Analytical Method | Chiral Selector/Stationary Phase | Typical Mobile Phase/Carrier Gas | Advantages | Disadvantages | Typical Resolution (Rs) |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® series) | n-Hexane/Isopropanol with additive (e.g., Diethylamine) | Broad applicability, high efficiency, established technology, scalability.[2] | Higher cost of chiral columns, longer analysis times. | > 2.0 |
| Chiral GC | Cyclodextrin-based (e.g., Rt-βDEX series) | Inert gas (e.g., Helium, Hydrogen) | High resolution, fast analysis, suitable for volatile compounds.[3] | Requires analyte volatility and thermal stability, potential for derivatization. | > 1.5 |
| Chiral CE | Cyclodextrins (e.g., β-CD, HP-β-CD) | Buffered electrolyte with chiral selector | High efficiency, low sample and solvent consumption, rapid method development.[4] | Lower concentration sensitivity compared to HPLC, potential for matrix interference. | Variable, can be high |
In-Depth Technical Discussion and Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for enantioselective analysis in the pharmaceutical industry due to its versatility and robustness.[5] The separation is typically achieved using a chiral stationary phase (CSP) that provides a stereoselective environment for the analyte.
Principle of Separation:
The enantiomers of 2-propylpiperidin-4-one interact differently with the chiral stationary phase, forming transient diastereomeric complexes with varying stabilities. This difference in interaction energy results in different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a wide range of chiral compounds, including basic molecules like piperidines.[2] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure of the CSP.
Experimental Workflow for Chiral HPLC Analysis:
Caption: Chiral HPLC workflow for 2-propylpiperidin-4-one.
Detailed Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (due to the carbonyl chromophore)
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh and dissolve the 2-propylpiperidin-4-one sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Rationale for Choices:
-
Chiralpak® AD-H: This amylose-based CSP is known for its broad enantioselectivity for various classes of compounds, including those with amine and ketone functionalities.
-
Mobile Phase: A normal-phase eluent system is typically used with polysaccharide CSPs. The isopropanol acts as the polar modifier to control retention, while the diethylamine is a basic additive that improves peak shape and reduces tailing for basic analytes like piperidines by competing for acidic sites on the silica support.[6]
-
UV Detection: The ketone group in 2-propylpiperidin-4-one allows for UV detection, although at a lower wavelength. For trace analysis, derivatization with a UV-active or fluorescent tag may be necessary.[6]
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers, offering high resolution and fast analysis times.[3]
Principle of Separation:
In chiral GC, the separation occurs on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in GC. The enantiomers of 2-propylpiperidin-4-one partition differently between the mobile phase (carrier gas) and the chiral stationary phase due to the formation of transient diastereomeric inclusion complexes with the cyclodextrin cavities.
Experimental Workflow for Chiral GC Analysis:
Caption: Chiral GC workflow for 2-propylpiperidin-4-one.
Detailed Experimental Protocol: Chiral GC
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 100 °C (hold for 1 min), ramp at 5 °C/min to 200 °C (hold for 5 min)
-
Detector Temperature (FID): 270 °C
-
Split Ratio: 50:1
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or methanol.
-
Rationale for Choices:
-
Rt-βDEXcst: This cyclodextrin-based CSP is effective for the separation of many chiral amines and ketones.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the enantiomers while maintaining reasonable analysis times.
-
FID/MS Detection: FID is a universal detector for organic compounds and provides good sensitivity. MS detection offers the added benefit of structural confirmation.[7]
-
Chiral Capillary Electrophoresis (CE)
Chiral CE is a highly efficient separation technique that requires minimal sample and solvent consumption.[4] It is particularly well-suited for the analysis of charged or polar compounds.
Principle of Separation:
In chiral CE, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE). The enantiomers of 2-propylpiperidin-4-one, which will be protonated in an acidic buffer, form transient diastereomeric complexes with the chiral selector. These complexes have different effective mobilities in the electric field, leading to their separation.
Experimental Workflow for Chiral CE Analysis:
Caption: Chiral CE workflow for 2-propylpiperidin-4-one.
Detailed Experimental Protocol: Chiral CE
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 cm total length (40 cm to detector), 50 µm ID
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: 200 nm
-
-
Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.5 mg/mL.
-
Rationale for Choices:
-
Low pH Buffer: At pH 2.5, the secondary amine of 2-propylpiperidin-4-one will be protonated, making it suitable for CE analysis.
-
HP-β-CD: This neutral cyclodextrin derivative is a versatile chiral selector for a wide range of basic compounds.
-
UV Detection at 200 nm: Detection at a lower wavelength is necessary due to the weak chromophore of the analyte.
-
Conclusion and Recommendations
The enantioselective purity assessment of 2-propylpiperidin-4-one can be effectively achieved using chiral HPLC, GC, or CE.
-
Chiral HPLC is the recommended starting point for most laboratories due to its versatility, established protocols, and scalability. Polysaccharide-based CSPs are highly likely to provide successful separation.
-
Chiral GC offers a fast and high-resolution alternative if the analyte is sufficiently volatile and thermally stable.
-
Chiral CE is an excellent choice for rapid method development and for situations where sample volume is limited, leveraging its high efficiency and low solvent consumption.
The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the instrumentation available. The protocols provided in this guide serve as a robust starting point for method development and validation, empowering researchers to ensure the stereochemical integrity of this important chiral building block.
References
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Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology. [Link]
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-
National Center for Biotechnology Information. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. [Link]
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ACS Publications. (2006). Stereoselective Synthesis of New Chiral N-Tertiary Tetrasubstituted β-Enamino Ester Piperidines through an Ammonia-Catalyzed Process. [Link]
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Oxford Academic. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. [Link]
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RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
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CORE. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
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OSTI.GOV. (1986). Steric control of the asymmetric synthesis of N-substituted 2-methyl-4-piperidones. [Link]
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Vrije Universiteit Amsterdam. (1999). 2-Piperidone type of chiral building block for 3-piperidinol alkaloid synthesis. [Link]
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National Center for Biotechnology Information. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. [Link]
-
ResearchGate. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]
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MDPI. (n.d.). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Piperidinone Compounds
For researchers, scientists, and professionals in drug development, the robust analysis of piperidinone compounds is paramount. These heterocyclic scaffolds are integral to a multitude of pharmacologically active agents, making their accurate and precise quantification a critical step in ensuring drug safety and efficacy.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of piperidinone compounds. By delving into the causality behind experimental choices and presenting illustrative experimental data, this document serves as a practical resource for validating and cross-validating these essential analytical methods.
The validation of an analytical procedure is the process to demonstrate its suitability for the intended purpose.[2][3] Regulatory bodies like the FDA and international guidelines such as the ICH Q2(R2) provide a framework for this process, emphasizing that a validated method is crucial for ensuring the reliability and accuracy of analytical data.[4][5][6][7][8] This guide will not only detail the validation of individual methods but also explore the critical process of cross-validation, which is essential when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[9]
The Rationale for Method Selection: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the analysis of piperidinone compounds is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds.[10][11] Its versatility in handling non-volatile and thermally labile compounds makes it an excellent choice for many piperidinone derivatives. Coupled with a Ultraviolet (UV) detector, it offers a robust and cost-effective method for quantification.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional sensitivity and specificity, making it a powerful tool for both identification and quantification.[14] This technique is ideal for volatile and thermally stable piperidinone compounds. For those that are not, derivatization can be employed to enhance their volatility.
The cross-validation of these two distinct methods ensures a comprehensive understanding of the analytical capabilities and provides a higher degree of confidence in the generated data.
Experimental Workflow for Cross-Validation
The cross-validation process involves a systematic comparison of the performance of two or more analytical methods. The following workflow illustrates the key stages of this process.
Caption: A workflow diagram illustrating the cross-validation process between HPLC-UV and GC-MS for piperidinone analysis.
Detailed Experimental Protocols
The following protocols are illustrative and should be optimized for specific piperidinone compounds and sample matrices.
This protocol is adapted from a validated method for a piperidinone analogue of curcumin.[12][13]
Objective: To quantify the piperidinone analogue in a drug substance.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Piperidinone analogue reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the piperidinone analogue reference standard in the mobile phase to prepare a stock solution of 1000 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the drug substance sample in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: Determined from the UV spectrum of the analyte (e.g., 280 nm)
-
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the chromatograms.
This protocol is based on general principles of GC-MS analysis for heterocyclic compounds.[14]
Objective: To identify and quantify a volatile piperidinone derivative in a reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Methanol (GC grade)
-
Piperidinone derivative reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the piperidinone derivative in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with methanol to a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Scan mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Analysis: Inject the standard and sample solutions into the GC-MS system and acquire the data.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the two analytical methods based on published data for similar compounds.[12][13][15][16][17] These parameters are crucial for evaluating the suitability of a method for its intended purpose.[18][19][20]
| Performance Parameter | HPLC-UV | GC-MS | ICH Q2(R2) Guideline Reference |
| Specificity/Selectivity | High | Very High | Ability to assess the analyte unequivocally in the presence of other components.[7] |
| Linearity (r²) | > 0.99 | > 0.99 | A linear relationship between concentration and response over a defined range.[7] |
| Range | Typically 1-100 µg/mL | Typically 0.1-50 µg/mL | The interval between the upper and lower concentrations of the analyte.[6] |
| Accuracy (% Recovery) | 98-102% | 97-103% | The closeness of test results to the true value.[5][7] |
| Precision (%RSD) | < 2% | < 3% | The degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~5-30 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | High | Moderate | The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[5] |
Interpretation and Causality of Experimental Choices
-
Specificity and Selectivity: The high specificity of GC-MS is due to the combination of chromatographic separation and mass spectrometric detection, which provides a "fingerprint" of the molecule. HPLC-UV's selectivity is dependent on the chromophore of the analyte and may be susceptible to interference from co-eluting compounds with similar UV spectra.
-
Sensitivity: GC-MS generally offers lower limits of detection and quantitation due to the high sensitivity of the mass spectrometer and the ability to use SIM mode, which filters out noise.
-
Sample Preparation: A critical step in the analysis of pharmaceutical compounds is sample preparation, which aims to reduce matrix effects and improve the detection of target analytes.[10] For complex matrices, techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary.[10][21] The choice of sample preparation can significantly impact the accuracy and precision of the results.
-
Robustness: HPLC methods are often considered more robust for routine quality control due to their simpler operation and less sensitivity to minor variations in experimental conditions compared to GC-MS, which can be affected by factors such as injector cleanliness and column activity.
Conclusion: A Symbiotic Approach to Analysis
Both HPLC-UV and GC-MS are powerful techniques for the analysis of piperidinone compounds, each with its own set of advantages. HPLC-UV is a robust and versatile method suitable for a wide range of piperidinone derivatives, particularly for routine quality control. GC-MS offers superior sensitivity and specificity, making it an excellent choice for trace analysis and structural confirmation.
The cross-validation of these two methods provides a comprehensive analytical package, ensuring the generation of reliable and accurate data throughout the drug development lifecycle. By understanding the principles and performance characteristics of each technique, researchers can make informed decisions to select the most appropriate method for their specific analytical challenges.
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- A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)
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- Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3531-3535.
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Benchmarking Efficacy in Piperidin-4-one Scaffolds: A Comparative Analysis of 2,6-Disubstituted Derivatives
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Our initial objective was to provide a granular, in-depth comparison guide focused specifically on the efficacy of "2-Propylpiperidin-4-one" derived compounds. However, a comprehensive search of the current scientific literature has revealed a significant gap in publicly available data for this particular subclass. While the broader piperidin-4-one scaffold is a subject of extensive research, specific and comparative efficacy studies on derivatives bearing a propyl group at the C-2 position are not sufficiently documented to construct a robust benchmarking guide.
In the spirit of scientific integrity and to provide a valuable resource, we have broadened the scope of this guide to the more extensively studied class of 2,6-disubstituted piperidin-4-one derivatives . This allows us to present a meaningful comparison based on available experimental data, highlighting key structure-activity relationships and methodologies that are directly relevant and adaptable for future investigations into 2-alkyl-substituted analogs, including the 2-propyl series.
This guide is structured to provide not just data, but a framework for thinking about the evaluation of piperidin-4-one derivatives, grounded in established experimental protocols and mechanistic understanding.
Introduction: The Piperidin-4-one Core in Medicinal Chemistry
The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1] Its conformational flexibility and the ability to introduce diverse substituents at various positions, particularly at the C-2, C-3, C-6, and N-1 positions, make it a versatile template for drug design. Derivatives of this heterocyclic ketone have demonstrated significant potential as antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic agents.[2]
The biological activity of these compounds is intricately linked to the nature and stereochemical orientation of the substituents on the piperidine ring. For instance, the presence of aryl groups at the C-2 and C-6 positions has been a common strategy in the development of potent antimicrobial and cytotoxic agents. The rationale behind exploring different substitution patterns is to modulate the compound's lipophilicity, steric bulk, and electronic properties, thereby optimizing its interaction with biological targets.
This guide will focus on comparing the efficacy of various 2,6-disubstituted piperidin-4-one derivatives across different therapeutic areas, providing the experimental context and data necessary for informed research and development.
Comparative Efficacy Analysis
Antimicrobial and Antifungal Activity
A significant body of research has focused on the antimicrobial and antifungal properties of 2,6-diaryl piperidin-4-one derivatives. These compounds often exert their effects by disrupting microbial cell membranes or inhibiting essential enzymes.
A study on a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives revealed potent antimicrobial activity.[2] The introduction of a thiosemicarbazone moiety at the C-4 position was found to significantly enhance antifungal activity compared to the parent piperidin-4-one.[2]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Piperidin-4-one Derivatives [2]
| Compound ID | R Group (at C-2 and C-6) | Modification | S. aureus | E. coli | B. subtilis | C. albicans |
| Compound A | Phenyl | Piperidin-4-one | 10 | 12.5 | 10 | >100 |
| Compound B | 4-Methoxyphenyl | Piperidin-4-one | 12.5 | 15 | 12.5 | >100 |
| Compound A-TS | Phenyl | Thiosemicarbazone | 8 | 10 | 8 | 15 |
| Compound B-TS | 4-Methoxyphenyl | Thiosemicarbazone | 10 | 12.5 | 10 | 12.5 |
| Ampicillin | - | Standard Drug | 6.25 | 6.25 | 6.25 | - |
| Terbinafine | - | Standard Drug | - | - | - | 8 |
Data synthesized from representative examples for illustrative comparison.
The data suggests that while the parent piperidin-4-ones exhibit good antibacterial activity, their antifungal efficacy is limited. The derivatization to thiosemicarbazones markedly improves antifungal potency, indicating that the C-4 position is a critical point for modification to broaden the antimicrobial spectrum.
Anticancer Activity
The cytotoxic potential of piperidin-4-one derivatives has been explored against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through pathways such as the inhibition of signaling proteins or the generation of reactive oxygen species.
For example, certain furfurylidene-4-piperidone analogs have shown significant cytotoxicity against human leukemia cell lines. The α,β-unsaturated ketone moiety in these compounds is thought to act as a Michael acceptor, interacting with cellular thiols and disrupting cellular redox balance.
Table 2: Comparative Cytotoxicity (IC50, µM) of Furfurylidene-4-piperidone Analogs
| Compound ID | N-Substitution | Molt-4 (Leukemia) | HCT-116 (Colon) |
| Analog 1 | Acetyl | 8.5 | 12.3 |
| Analog 2 | Benzoyl | 5.2 | 9.8 |
| Analog 3 | Aryl Sulfonyl | 3.1 | 7.5 |
| Doxorubicin | Standard Drug | 1.2 | 1.8 |
Illustrative data based on reported trends.
These findings highlight the importance of the N-substituent in modulating the anticancer activity of the piperidin-4-one scaffold. More complex and electron-withdrawing groups on the nitrogen atom appear to enhance the cytotoxic effects.
Experimental Protocols
Synthesis of 2,6-Diaryl-4-piperidones (Mannich Reaction)
This protocol describes a general method for the synthesis of the piperidin-4-one core structure.
Workflow: Synthesis of 2,6-Diaryl-4-piperidones
Caption: General workflow for the synthesis of 2,6-diaryl-4-piperidones.
Step-by-Step Procedure:
-
Dissolve an aromatic aldehyde (2 mmol), a ketone (e.g., ethyl methyl ketone, 1 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure 2,6-diaryl-4-piperidone.
Rationale: The Mannich reaction is a classic and efficient one-pot method for constructing the piperidin-4-one ring system. Ammonium acetate serves as the source of the nitrogen atom.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the antimicrobial potency of a compound. It allows for the testing of multiple compounds and concentrations simultaneously.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the antiproliferative effect of the compounds on cancer cell lines.
Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Conclusion and Future Directions
The 2,6-disubstituted piperidin-4-one scaffold remains a highly promising framework for the development of novel therapeutic agents. The available data clearly indicate that modifications at the C-2, C-6, N-1, and C-4 positions can profoundly influence the biological activity and spectrum of these compounds.
While this guide provides a comparative overview based on existing literature, it also highlights the need for further research, particularly in less explored areas such as the systematic investigation of 2-alkyl-substituted derivatives like the originally proposed "2-Propylpiperidin-4-one" series. Future studies should aim to:
-
Synthesize and characterize a library of 2-propylpiperidin-4-one derivatives with diverse substituents at other positions of the ring.
-
Conduct comprehensive in vitro and in vivo efficacy studies against a broad panel of microbial strains and cancer cell lines.
-
Elucidate the mechanisms of action of the most potent compounds to understand their molecular targets.
-
Perform structure-activity relationship (SAR) studies to guide the rational design of next-generation piperidin-4-one-based drugs with improved potency and selectivity.
By systematically exploring the chemical space around the piperidin-4-one core, the scientific community can continue to unlock the therapeutic potential of this versatile heterocyclic scaffold.
References
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
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Ezhilarasi, M. R., & Gopalakrishnan, M. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Letters in Organic Chemistry, 20(4), 337-346. Available from: [Link]
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Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available from: [Link]
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Kumar, A., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(10), 732-741. Available from: [Link]
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Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. Available from: [Link]
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Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. International Journal of Pharmaceutical Sciences and Research, 8(5), 1967-1971. Available from: [Link]
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Wießler, M., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), e2000219. Available from: [Link]
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Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31267. Available from: [Link]
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Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Current medicinal chemistry, 8(3), 269-281. Available from: [Link]
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Soto-Sánchez, R. M., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. Investigational New Drugs, 40(5), 957-971. Available from: [Link]
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Zhang, Y., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(8), 907-912. Available from: [Link]
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Xu, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(3), 326-334. Available from: [Link]
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Navigating Preclinical Development: A Comparative Guide to In Vitro and In Vivo Studies of Piperidin-4-One Based Drugs
In the landscape of modern drug discovery, the piperidin-4-one scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including potent anticancer properties.[1][2] The journey from a promising chemical entity to a clinically viable drug is a rigorous one, demanding a thorough and multi-faceted preclinical evaluation. This guide provides an in-depth comparison of in vitro and in vivo study methodologies for piperidin-4-one based drugs, offering field-proven insights into experimental design, data interpretation, and the critical translation of laboratory findings to living systems. Our focus will be on the application of these compounds in oncology, a field where they have shown significant promise.[3][4]
The Foundational Divide: Understanding In Vitro and In Vivo Paradigms
At the core of preclinical research lies the fundamental distinction between in vitro and in vivo studies. In vitro (Latin for "in glass") studies are performed in a controlled laboratory environment, typically using isolated cells, proteins, or other biological components.[5] These assays are instrumental in the early stages of drug discovery for high-throughput screening and mechanistic elucidation.[6] Conversely, in vivo (Latin for "within the living") studies are conducted in whole, living organisms, most commonly in animal models such as mice.[7] These studies are indispensable for evaluating the systemic effects of a drug, including its efficacy, safety, and pharmacokinetic profile in a complex biological system.[5]
Part 1: The Controlled Environment of In Vitro Studies
In vitro assays serve as the initial proving ground for novel piperidin-4-one derivatives. They offer a rapid and cost-effective means to assess a compound's biological activity and identify promising lead candidates.
Causality in Experimental Choice: Key In Vitro Assays
The selection of in vitro assays is dictated by the therapeutic target and the desired mechanism of action of the piperidin-4-one drug. For anticancer agents, the primary goals are to assess their ability to kill cancer cells, inhibit key signaling pathways, and understand their mode of action.
1. Cytotoxicity Assays: The First Line of Assessment
Cytotoxicity assays are fundamental to anticancer drug screening. They measure the ability of a compound to kill cancer cells or inhibit their proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.
Step-by-Step Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., human breast cancer cell line MCF-7 or colon cancer cell line HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of the piperidin-4-one compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8][10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
2. Enzyme Inhibition Assays: Targeting the Molecular Machinery
Many piperidin-4-one based anticancer agents function by inhibiting specific enzymes that are crucial for cancer cell growth and survival, such as kinases or topoisomerases.[6][12]
Step-by-Step Protocol: Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibition of a specific kinase (e.g., a receptor tyrosine kinase).
-
Reagent Preparation: Prepare the reaction buffer, the purified kinase enzyme, the specific substrate (e.g., a peptide), and ATP.
-
Compound Incubation: In a 96-well plate, add the piperidin-4-one compound at various concentrations, the kinase, and the substrate.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
3. Apoptosis Assays: Unraveling the Mechanism of Cell Death
Understanding whether a compound induces apoptosis (programmed cell death) is crucial. Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining are commonly employed.
Workflow Visualization: In Vitro Screening Cascade
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel piperidin-4-one derivative.
Caption: A typical workflow for the in vitro screening of piperidin-4-one derivatives.
Part 2: The Complexity of In Vivo Studies
While in vitro studies provide valuable initial data, they cannot fully recapitulate the complex environment of a living organism. In vivo studies are therefore essential to assess the true therapeutic potential and safety of a drug candidate.[5]
Rationale for Experimental Choices: Key In Vivo Models
For anticancer piperidin-4-one drugs, rodent models, particularly mice, are the most commonly used systems for in vivo evaluation.
1. Xenograft Models: Testing Efficacy in a Living System
Xenograft models involve the transplantation of human cancer cells into immunocompromised mice.[13] These models are the workhorses of preclinical oncology research, allowing for the evaluation of a drug's antitumor efficacy in a setting that mimics human tumor growth.[14]
Step-by-Step Protocol: Human Tumor Xenograft Model in Mice
-
Animal Acclimatization: House immunodeficient mice (e.g., athymic nude or NOD-SCID mice) in a pathogen-free environment for at least one week to allow for acclimatization.[13]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in a mixture of media and Matrigel) into the flank of each mouse.[13][15]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
-
Drug Administration: Administer the piperidin-4-one compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle. The dosing regimen (dose and frequency) is determined from preliminary toxicity and pharmacokinetic studies.[10][16]
-
Efficacy Evaluation: Measure tumor volume (typically twice a week using calipers) and body weight (as an indicator of toxicity) for the duration of the study (e.g., 21-28 days).[10][13]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry) to assess the drug's effect on target pathways.[14]
-
Data Analysis: Calculate the tumor growth inhibition (TGI), which is the percentage difference in the mean tumor volume between the treated and control groups.[13]
2. Pharmacokinetic (PK) Studies: Understanding the Drug's Journey
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[17] This information is vital for determining the optimal dosing regimen and predicting the drug's behavior in humans.[5]
Step-by-Step Protocol: Basic Pharmacokinetic Study in Rats
-
Animal Preparation: Use healthy adult rats (e.g., Wistar or Sprague-Dawley) and fast them overnight before drug administration.
-
Drug Administration: Administer a single dose of the piperidin-4-one compound intravenously (IV) and/or orally (PO) to different groups of rats.[18]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or via a cannula.[18]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Use specialized software to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and for oral administration, the maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F).[5][18]
Workflow Visualization: In Vivo Efficacy and PK/PD Study
The following diagram outlines a typical in vivo study design for a promising piperidin-4-one lead candidate.
Caption: A streamlined workflow for in vivo evaluation of a piperidin-4-one drug candidate.
Part 3: Bridging the Gap - Translating In Vitro Findings to In Vivo Reality
The ultimate goal of preclinical research is to predict how a drug will behave in humans. However, translating in vitro results to in vivo outcomes is a significant challenge.[5] A compound that is highly potent in vitro may fail in vivo due to poor pharmacokinetics, unforeseen toxicity, or a lack of efficacy in the complex tumor microenvironment.
A Case Study in Translation: The Anticancer Agent HO-3867
A notable example of a piperidin-4-one derivative that has been evaluated in both in vitro and in vivo settings is HO-3867, a novel difluorodiarylidenyl piperidone.[14]
| Parameter | In Vitro Finding (A2780 Ovarian Cancer Cells) | In Vivo Finding (A2780 Xenograft Model) |
| Cytotoxicity/Efficacy | Significant cytotoxicity, induced G2-M cell cycle arrest and apoptosis.[14] | Dose-dependent inhibition of tumor growth.[14][19] |
| Mechanism of Action | Disruption of the JAK/STAT3 signaling pathway, decreased levels of Bcl-2, survivin, and VEGF.[14] | Inhibition of pSTAT3 and JAK1, and increased levels of cleaved caspase-3 in tumor tissues.[14] |
| Selectivity | Preferential toxicity towards ovarian cancer cells while sparing healthy cells.[14] | No apparent toxicity in mice at therapeutic doses.[14] |
This example highlights a successful translation from in vitro to in vivo. The mechanism of action observed in cell culture was validated in the animal model, and the compound's efficacy was demonstrated in a living system without significant toxicity.
Challenges in Translation and Mitigation Strategies
-
Pharmacokinetics: A major reason for the failure of drugs in vivo is poor ADME properties.[17]
-
Mitigation: Conduct early in vitro ADME screening (e.g., metabolic stability in liver microsomes, cell permeability assays) and in silico predictions to select compounds with favorable pharmacokinetic profiles.[20]
-
-
Tumor Microenvironment: In vitro 2D cell cultures lack the complexity of the tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix.
-
Mitigation: Utilize more complex in vitro models, such as 3D spheroids or organoids, and consider syngeneic tumor models in immunocompetent mice to evaluate the interplay with the immune system.
-
-
Off-Target Effects: A drug may have unforeseen off-target effects in a whole organism that are not apparent in isolated cell systems.
-
Mitigation: Perform comprehensive safety pharmacology and toxicology studies in animals to identify potential off-target toxicities.
-
Visualization: The Iterative Nature of Preclinical Research
The relationship between in vitro and in vivo studies is not linear but rather an iterative feedback loop, where findings from one system inform and refine experiments in the other.
Caption: The iterative feedback loop between in vitro and in vivo studies in drug discovery.
Conclusion
The preclinical evaluation of piperidin-4-one based drugs is a complex yet logical process that relies on the synergistic use of in vitro and in vivo studies. While in vitro assays provide a powerful platform for high-throughput screening and mechanistic investigation, in vivo models are indispensable for assessing the true therapeutic potential and safety of a drug candidate in a physiologically relevant context. A thorough understanding of the strengths and limitations of each system, coupled with a carefully designed experimental strategy that bridges the gap between them, is paramount for the successful translation of promising piperidin-4-one derivatives from the laboratory to the clinic.
References
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- 16. Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Comparative Docking of 2-Alkyl-4-Piperidone Ligands as Acetylcholinesterase Inhibitors
This guide provides a comprehensive, in-depth technical comparison of molecular docking protocols for evaluating 2-alkyl-4-piperidone ligands as potential inhibitors of acetylcholinesterase (AChE). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and validated computational workflow.
The inhibition of acetylcholinesterase, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, is a cornerstone therapeutic strategy in the management of Alzheimer's disease.[1][2] The piperidine scaffold is a well-established pharmacophore in the design of AChE inhibitors, with the FDA-approved drug Donepezil serving as a prominent example.[1] This guide will, therefore, focus on a comparative docking study of a series of 2-alkyl-4-piperidone derivatives against human acetylcholinesterase.
We will compare the performance of three widely used docking programs: AutoDock Vina, GOLD, and Glide.[3][4][5][6] The objective is to provide a clear, comparative framework for researchers to not only perform these studies but also to critically evaluate the results and make informed decisions in their drug discovery pipelines.
Experimental Design & Rationale
A successful comparative docking study hinges on a well-defined experimental design. Here, we outline the key components and the reasoning behind their selection.
Target Protein Selection: Human Acetylcholinesterase (AChE)
Human AChE is the primary target for Alzheimer's disease therapeutics that aim to modulate cholinergic transmission.[2] For our study, we will utilize the high-resolution crystal structure of human AChE complexed with Donepezil (PDB ID: 4EY7).[7] This structure is ideal as it provides a clear view of the active site gorge and the binding mode of a known piperidine-containing inhibitor, which will serve as our reference for validating the docking protocols.
Ligand Selection: 2-Alkyl-4-Piperidone Series
To conduct a meaningful comparative study, we will use a series of hypothetical 2-alkyl-4-piperidone ligands with varying alkyl chain lengths at the C2 position (e.g., methyl, ethyl, propyl, isopropyl, butyl). This allows for a systematic evaluation of how different docking programs handle increasing ligand flexibility and size within a conserved scaffold.
Docking Software Selection
The choice of docking software is critical, as each employs different search algorithms and scoring functions, which can lead to varied results.[3][6] We have selected a combination of academic and commercial software to provide a broad comparison:
-
AutoDock Vina: A widely used, open-source program known for its speed and accuracy.[3]
-
GOLD (Genetic Optimisation for Ligand Docking): A commercial program that utilizes a genetic algorithm for flexible ligand docking and offers a range of scoring functions.[3]
-
Glide (Schrödinger): A commercial docking program known for its robust performance in virtual screening and lead optimization, employing a hierarchical search protocol.[4][5]
The following diagram illustrates the overall workflow of our comparative docking study.
Caption: Workflow for the comparative docking study.
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following sections provide step-by-step protocols for each phase of the study.
Part 1: Protein and Ligand Preparation
Accurate preparation of both the protein receptor and the small molecule ligands is a prerequisite for reliable docking results.
1.1 Protein Preparation (Human AChE)
-
Obtain Crystal Structure: Download the PDB file for human acetylcholinesterase complexed with Donepezil (PDB ID: 4EY7) from the RCSB Protein Data Bank.[7]
-
Initial Cleaning: Remove all water molecules and any co-crystallized ligands (including Donepezil) from the PDB file. This ensures that the docking is not biased by the presence of other molecules.
-
Add Hydrogens: Add hydrogen atoms to the protein, which are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) are appropriate for a physiological pH of ~7.4.
-
Assign Charges: Assign partial atomic charges to all atoms in the protein. For AutoDock Vina, Gasteiger charges are commonly used. Commercial software like Glide has its own proprietary methods for charge assignment.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during hydrogen addition.
1.2 Ligand Preparation (2-Alkyl-4-Piperidones)
-
2D Structure Sketching: Draw the 2D structures of the 2-alkyl-4-piperidone ligands (methyl, ethyl, propyl, isopropyl, butyl derivatives).
-
3D Structure Generation: Convert the 2D structures into 3D conformations using a suitable molecular modeling program.
-
Energy Minimization: Perform a thorough energy minimization of each ligand's 3D structure to obtain a low-energy conformation. This is a critical step to ensure that the starting ligand geometry is reasonable.
-
Assign Charges: Assign partial atomic charges to all ligand atoms (e.g., Gasteiger charges).
-
Define Torsion Angles (for AutoDock Vina): For docking with AutoDock Vina, define the rotatable bonds in the ligands to allow for conformational flexibility during the docking simulation.
Part 2: Docking Protocols
The following are generalized protocols for each of the selected docking programs. It is essential to consult the specific documentation for each software for detailed parameter settings.
2.1 AutoDock Vina Protocol
-
Grid Box Definition: Define a 3D grid box that encompasses the entire active site gorge of AChE. The center of the grid should be the geometric center of the active site, and the dimensions should be large enough to allow for the free rotation and translation of the ligands.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search (a parameter that controls the computational effort).
-
Execution: Run the AutoDock Vina docking simulation from the command line.
-
Output Analysis: AutoDock Vina will output a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
2.2 GOLD Protocol
-
Protein and Ligand Input: Load the prepared protein and ligand files into the GOLD interface.
-
Binding Site Definition: Define the binding site by selecting a residue within the active site and specifying a radius around it.
-
Genetic Algorithm Parameters: Configure the genetic algorithm parameters, such as the number of docking runs, population size, and number of operations.
-
Scoring Function Selection: Choose a scoring function to evaluate the fitness of the docked poses (e.g., ChemPLP, GoldScore, ChemScore, ASP). For a comparative study, it is crucial to use the same scoring function across all ligands.
-
Execution: Run the GOLD docking simulation.
-
Output Analysis: Analyze the output files, which will contain the docked poses and their corresponding fitness scores.
2.3 Glide Protocol
-
Receptor Grid Generation: Use the Receptor Grid Generation tool in the Schrödinger Suite to prepare the protein and define the active site grid. This involves specifying the centroid of the active site.
-
Ligand Preparation: Use the LigPrep tool to prepare the ligands, which includes generating different ionization and tautomeric states.
-
Docking Job Setup: Set up the docking job in the Glide interface, selecting the desired precision mode (e.g., SP for standard precision or XP for extra precision).
-
Execution: Run the Glide docking simulation.
-
Output Analysis: Analyze the results, which will include the docked poses, GlideScore values, and other relevant metrics.
Part 3: Post-Docking Analysis and Validation
A critical aspect of any docking study is the validation of the protocol and the thorough analysis of the results.
3.1 Docking Protocol Validation
Before docking the series of 2-alkyl-4-piperidone ligands, it is imperative to validate the docking protocol. This is achieved by re-docking the co-crystallized ligand (Donepezil) into the active site of AChE. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[8]
3.2 Comparative Analysis
-
Docking Scores and Binding Energies: Compare the docking scores or binding energies of the 2-alkyl-4-piperidone ligands across the different docking programs.
-
Binding Pose Analysis: Visually inspect the top-ranked binding poses for each ligand and compare them across the different software. Calculate the RMSD between the poses predicted by the different programs.
-
Ligand-Protein Interactions: Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the active site residues of AChE. Compare these interactions for the different ligands and across the different docking programs.
The following diagram illustrates the key interactions within the AChE active site.
Caption: Key interactions in the AChE active site.
Data Presentation and Interpretation
The quantitative results of the comparative docking study should be summarized in a clear and concise table for easy comparison.
| Ligand (2-Alkyl Group) | AutoDock Vina Binding Affinity (kcal/mol) | GOLD Score (ChemPLP) | GlideScore (kcal/mol) | RMSD to Donepezil (Å) - Vina | RMSD to Donepezil (Å) - GOLD | RMSD to Donepezil (Å) - Glide |
| Methyl | -8.5 | 65.2 | -9.1 | 1.8 | 2.1 | 1.5 |
| Ethyl | -8.9 | 68.9 | -9.5 | 1.9 | 2.3 | 1.6 |
| Propyl | -9.2 | 72.1 | -9.9 | 2.0 | 2.5 | 1.7 |
| Isopropyl | -9.0 | 70.5 | -9.7 | 2.2 | 2.6 | 1.9 |
| Butyl | -9.5 | 75.4 | -10.3 | 2.1 | 2.4 | 1.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific implementation of the docking protocols.
Interpretation of Results:
-
Trends in Binding Affinity: Analyze the trends in docking scores as the alkyl chain length increases. Do all programs predict a similar trend? Discrepancies may arise from differences in how the scoring functions handle hydrophobicity and steric effects.
-
Pose Prediction Accuracy: The RMSD values from the re-docking of Donepezil will indicate the reliability of each program's ability to predict the correct binding mode. For the novel ligands, a comparison of the predicted poses will reveal the consensus and variability among the different algorithms.
-
Interaction Analysis: A detailed examination of the predicted ligand-protein interactions will provide insights into the structural basis of binding. Do the 2-alkyl-4-piperidone ligands engage with the key residues in the catalytic and peripheral anionic sites of AChE, such as Trp86, Tyr337, and Trp286?[9]
Conclusion
This guide provides a comprehensive framework for conducting a comparative docking study of 2-alkyl-4-piperidone ligands as potential acetylcholinesterase inhibitors. By following the detailed protocols and applying rigorous analysis, researchers can gain valuable insights into the potential of these compounds as therapeutic agents. The comparative approach, utilizing multiple docking programs, provides a more robust evaluation than relying on a single method and highlights the importance of understanding the strengths and limitations of different computational tools in drug discovery.
References
-
Viegas, C., Bolzani, V. da S., & Barreiro, E. J. (2011). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 19(3), 1207–1213. [Link]
-
Asadollahi-Baboli, M., & Shahraki, J. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientia Pharmaceutica, 88(1), 2. [Link]
-
Yamanashi, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(16), 3137–3146. [Link]
-
Contreras-López, D., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(19), 6599. [Link]
-
Salmas, R. E., et al. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Molecular Graphics and Modelling, 74, 237–249. [Link]
-
Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]
-
Pla Mas, A. (2016). Comparison of AutoDock 4.2.6, AutoDock Vina 1.1.2 and Glide 6.6 docking methods to reproduce the binding energy of twelve macrolides to their receptors. [Link]
-
RCSB PDB. (2021). 7D9O: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Compound 2. [Link]
-
Perola, E., Walters, W. P., & Charifson, P. S. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Proteins: Structure, Function, and Bioinformatics, 56(2), 235–249. [Link]
-
Bioinformatics Insights. (2023, March 7). Quick Comparison of Molecular Docking Programs [Video]. YouTube. [Link]
-
Cheung, J., et al. (2012). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. RCSB PDB. [Link]
-
Al-Aboudi, A., et al. (2016). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Molecules, 21(11), 1481. [Link]
-
Sudo, Y., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 47. [Link]
-
El-Sayed, M. A.-A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235–31263. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Propylpiperidin-4-one Hydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical intermediate like 2-Propylpiperidin-4-one hydrochloride extends beyond its synthesis and application. The final, critical phase—its proper disposal—demands the same level of precision and safety as its handling in any experiment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment. Our focus is not just on the "how," but the fundamental "why," grounding each step in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, like many piperidine derivatives, presents a multi-faceted risk profile that must be respected.
Safety Data Sheets (SDS) for analogous compounds, such as 4-Piperidone monohydrate hydrochloride and 1-Methyl-4-piperidone, provide a baseline for risk assessment. These documents consistently classify this family of chemicals as hazardous.[1][2]
Key Hazards Include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[1][2][3][4] Direct contact can lead to chemical burns.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][4][5]
-
Combustibility: While not always classified as flammable, fine dust dispersed in air may form combustible concentrations.[3] The parent compound, piperidine, is a flammable liquid.[6]
-
Toxicity: The toxicological properties have not been fully investigated for this specific compound, a common scenario for research chemicals.[1][3] Therefore, it must be handled as a substance with potential toxicity.
Table 1: GHS Hazard Classification Summary for Piperidone Derivatives
| Hazard Classification | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][4][5] |
| Serious Eye Damage/Irritation | 1 / 2A | H319: Causes serious eye irritation / H318: Causes serious eye damage | [1][2][4][5] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation | [1][2][4][5] |
| Flammable liquids | 3 | H226: Flammable liquid and vapor (for related compounds) | [2] |
This initial assessment dictates the stringent need for appropriate personal protective equipment and engineering controls, which are non-negotiable prerequisites for handling this waste.
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
The principle of "as low as reasonably achievable" (ALARA) for exposure is the guiding tenet. All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Mandatory PPE includes:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield is recommended if there is a splash risk.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), tested according to standards like EN 374. Check for integrity before each use.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or spill cleanup, wear chemical-resistant aprons or coveralls.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4]
Waste Characterization and Segregation: The Foundation of Compliance
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for determining if their waste is hazardous.[1][3][7] Given its irritant properties and the potential for toxicity and combustibility, this compound waste should be managed as hazardous waste.
The Causality of Segregation: The hydrochloride salt form means the compound is reactive with bases. The piperidine ring is an amine, which is reactive with acids and oxidizing agents. Therefore, proper segregation is crucial to prevent dangerous reactions in the waste container.
Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Waste." The label must include the words "Hazardous Waste," the full chemical name, and an approximate concentration.
-
Check for Incompatibilities: Before adding any waste, ensure the container does not hold incompatible materials.
Step-by-Step Disposal Protocol for Laboratory-Scale Quantities
This protocol outlines the procedure for disposing of small quantities (typically <100g) of this compound waste generated during research.
Materials:
-
Designated hazardous waste container (as described above)
-
Spatula, scoop, or powder funnel
-
Appropriate PPE
-
Chemical fume hood
Procedure:
-
Work Area Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place the designated hazardous waste container inside the fume hood on a stable surface.
-
Waste Transfer: Carefully transfer the solid this compound waste from its original container into the hazardous waste container using a clean spatula or powder funnel. Perform this transfer slowly to minimize dust generation.
-
Decontamination of Emptied Containers: "Empty" containers that held the chemical are not truly empty and must be treated as hazardous waste.
-
Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect all rinsate and add it to a designated "Halogenated Organic Liquid Waste" container.
-
Once triple-rinsed, the original container can often be disposed of as non-hazardous waste, but consult your institution's specific policies.
-
-
Container Sealing and Storage: Securely seal the hazardous waste container. Wipe the exterior of the container to remove any residual contamination. Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[1][2][8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor. If the spill is large, pull the fire alarm and evacuate the building.
-
Control Ignition Sources: Remove all sources of ignition from the area.[2][9] Use non-sparking tools for cleanup.[2]
-
Contain the Spill: Wearing full PPE, cover the spill with an inert absorbent material such as sand, dry lime, soda ash, or a commercial chemical absorbent.[2][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area: Once the bulk material is collected, decontaminate the spill surface with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated after the cleanup is complete.[9]
Final Disposal Pathway: The Role of EHS
For laboratory personnel, the disposal process typically ends with the transfer of waste to the EHS department. EHS professionals then manage the final disposition, which for chlorinated heterocyclic compounds like this compound is almost always high-temperature incineration.
-
Why Incineration? Incineration in a specialized hazardous waste facility equipped with afterburners and scrubbers is the preferred method because it ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (which is neutralized in the scrubber system).[6] This is the most environmentally sound method for permanently eliminating the hazard.[10]
The decision-making process for proper disposal is a critical workflow for laboratory safety.
Disposal Decision Workflow
Caption: This diagram outlines the procedural steps and decision points for the safe disposal of this compound in a laboratory setting.
By adhering to this structured and informed approach, researchers can ensure that the final step in their chemical's lifecycle is conducted with the highest standards of safety and environmental stewardship, building a culture of trust and responsibility that extends beyond the laboratory bench.
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Methyl-4-piperidone.
- Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
- Cayman Chemical. (2025, August 18). Safety Data Sheet: 4-Piperidone (hydrochloride hydrate).
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-Piperidone monohydrate hydrochloride.
- Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Occupational Safety and Health Administration. (2015, September 1). 29 CFR 1910.119, Process Safety Management of Highly Hazardous Chemicals -- Compliance Guidelines and Enforcement Procedures.
- Occupational Safety and Health Administration. (2024, January 26). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals.
- Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 4-Piperidone hydrochloride monohydrate.
- DC Fine Chemicals. (2024, November 4). 4-Piperidone hydrochloride monohydrate - Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- U.S. Environmental Protection Agency. (n.d.). ChemView.
- Apollo Scientific. (2016, December 8). Safety Data Sheet: Piperidin-4-one.
- Sigma-Aldrich. (n.d.). 4-(2-Keto-1-benzimidazolinyl)piperidine 98.
- Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- ChemicalBook. (n.d.). 4-(2-keto-1-benzimidazolinyl)piperidine.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- YouTube. (2024, October 12).
- YouTube. (2024, October 12).
- U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
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Navigating the Safe Handling of 2-Propylpiperidin-4-one Hydrochloride: A Guide to Personal Protective Equipment and Operational Safety
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research lies in a steadfast commitment to safety. This guide provides essential safety and logistical information for the handling of 2-Propylpiperidin-4-one hydrochloride. While specific toxicological data for this compound is not extensively available, the known hazards of structurally similar piperidine derivatives and hydrochloride salts necessitate a cautious and well-defined approach.[1][2][3] This document serves as a procedural framework to ensure the well-being of all laboratory personnel.
The following protocols are designed to be a self-validating system, where each step reinforces a culture of safety and scientific integrity.
Hazard Analysis: Understanding the Risks
This compound, as a member of the piperidine family, is anticipated to share certain hazard characteristics with its parent and related compounds. Piperidines can be toxic if they come into contact with the skin or are inhaled, and they have the potential to cause severe skin and eye irritation.[1][4] The hydrochloride salt form may also present respiratory irritation if inhaled as a dust.[2][5][6] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards of similar chemical structures.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, or a full-face shield if there is a significant splash hazard.[1][4][7] | Protects against accidental splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation or damage.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) that conform to the EN 374 standard.[1][7][8] | Prevents direct skin contact. Piperidine derivatives can be irritants and may be absorbed through the skin.[1][4] Always inspect gloves for any signs of degradation before use.[9] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.[1][4] | Minimizes the risk of accidental skin exposure to the chemical.[1][4] |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[9][10] | Mitigates the risk of inhaling fine dust particles, which may cause respiratory irritation.[2][5][6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow for Handling this compound
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
